molecular formula CH5NOS B169742 Methanesulfinamide CAS No. 18649-16-6

Methanesulfinamide

Cat. No.: B169742
CAS No.: 18649-16-6
M. Wt: 79.12 g/mol
InChI Key: SZEHYTUQQCTUQK-UHFFFAOYSA-N
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Description

Methanesulfinamide is an organosulfur compound with the molecular formula C2H7NOS and a molar mass of 93.144 g/mol . It belongs to the broader class of sulfonamides, which are characterized by the functional group R-S(=O)2-NR'2 and are widely utilized in scientific research for developing pharmaceuticals and studying biochemical interactions . As a research chemical, this compound serves as a valuable building block in synthetic organic chemistry. It is used to prepare more complex molecules and is involved in reactions with thionyl chloride, cyanates, carbon disulfide, ketones, and aldehydes . Its structural features make it a compound of interest for probing binding affinity and the binding mode of protein-ligand complexes, providing insights fundamental to drug discovery . The related sulfonamide class is known for a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, though the specific biological activity of this compound is a subject of ongoing research . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methanesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NOS/c1-4(2)3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEHYTUQQCTUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methanesulfinamide: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfinamide (CH₅NOS) is a foundational organosulfur compound characterized by a sulfinyl group attached to an amino group. While structurally simple, it represents a key entry point into the broader class of sulfinamides, which are of growing interest in medicinal chemistry and asymmetric synthesis. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic approaches related to this compound. It aims to furnish researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize and explore this chemical entity. Due to the prevalence of its oxidized counterpart, methanesulfonamide, in the literature, this guide will focus on delineating the distinct characteristics of this compound.

Introduction

The sulfinamide functional group, R-S(=O)NR'R'', is a critical structural motif in a variety of chemical contexts, from chiral auxiliaries in asymmetric synthesis to potential pharmacophores in drug discovery. This compound, as the simplest member of this class, provides a fundamental scaffold for understanding the chemistry of more complex sulfinamides. Its unique electronic and steric properties, stemming from the stereogenic sulfur center and the adjacent nitrogen atom, offer intriguing possibilities for molecular design and synthesis.

This guide will navigate the known chemical landscape of this compound, offering insights into its structure, and available data on its properties. Furthermore, it will explore potential synthetic strategies, drawing from general methodologies for sulfinamide preparation.

Chemical Structure and Core Properties

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers, due to the stereogenic nature of the sulfur atom.[1] The accurate determination and control of this stereochemistry are often crucial in its applications, particularly in asymmetric synthesis.

Molecular and Structural Data

A summary of the key identification and structural parameters for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula CH₅NOS[1]
Molecular Weight 79.12 g/mol [1]
IUPAC Name This compound[1]
CAS Number 18649-16-6[1]
SMILES CS(=O)N
Synonyms (R)-Methanesulfinamide, (S)-Methanesulfinamide[1]

Diagram of this compound Structure:

G A Dimethyl Disulfide reagent1 Cl₂, Ac₂O A->reagent1 B Methanesulfinyl Chloride reagent2 Ammonia (NH₃) B->reagent2 C This compound reagent1->B reagent2->C

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Conceptual):

  • Preparation of Methanesulfinyl Chloride:

    • Cool a solution of dimethyl disulfide in a suitable solvent (e.g., dichloromethane) to a low temperature (e.g., -10 to 0 °C).

    • Slowly bubble chlorine gas through the solution while maintaining the temperature.

    • After the reaction is complete, remove the solvent under reduced pressure to yield crude methanesulfinyl chloride. This intermediate is highly reactive and should be used immediately. [2]

  • Synthesis of this compound:

    • Dissolve the freshly prepared methanesulfinyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) and cool the solution.

    • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent.

    • The reaction is expected to be exothermic and will likely produce ammonium chloride as a precipitate.

    • After the reaction is complete, filter the mixture to remove the ammonium chloride.

    • Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.

    • Purification can be achieved by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Low Temperatures: The reactions are performed at low temperatures to control the exothermicity and minimize potential side reactions.

  • Anhydrous Conditions: Methanesulfinyl chloride is moisture-sensitive and will hydrolyze. Therefore, anhydrous conditions are crucial for the success of the synthesis.

  • Inert Solvent: The use of an inert solvent prevents unwanted side reactions with the highly reactive sulfinyl chloride intermediate.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the sulfinamide functional group. Key reactive sites include the nucleophilic nitrogen atom, the electrophilic sulfur atom, and the acidic N-H protons.

Potential Reactions of this compound:

G This compound This compound n_alkylation N-Alkylation This compound->n_alkylation Electrophile (R-X) sulfinylation Reaction at Sulfur This compound->sulfinylation Nucleophile deprotonation Deprotonation This compound->deprotonation Base oxidation Oxidation This compound->oxidation Oxidizing Agent

Caption: Potential reaction pathways of this compound.

  • N-Alkylation/Acylation: The nitrogen atom is nucleophilic and can react with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted methanesulfinamides.

  • Reaction at the Sulfur Center: The electrophilic sulfur atom can be attacked by strong nucleophiles.

  • Deprotonation: The N-H protons are weakly acidic and can be removed by a strong base to generate the corresponding anion, which is a potent nucleophile.

  • Oxidation: The sulfinyl group can be oxidized to a sulfonyl group, yielding methanesulfonamide.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the broader class of sulfinamides has significant utility in several areas of chemical research and development.

Chiral Auxiliaries in Asymmetric Synthesis

Enantiomerically pure sulfinamides are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. [3][4][5][6][7]By temporarily installing a chiral sulfinamide onto a substrate, chemists can direct the formation of new stereocenters with high selectivity. The sulfinamide group can then be readily cleaved to reveal the desired chiral product. Although more complex sulfinamides are commonly employed for this purpose, this compound represents the fundamental building block of this important class of compounds.

Scaffold in Medicinal Chemistry

The sulfonamide group is a well-established pharmacophore found in a wide range of approved drugs. [8][9]The related sulfinamide moiety is also of interest to medicinal chemists due to its distinct electronic and structural properties. It can act as a hydrogen bond donor and acceptor and possesses a stereogenic center that can be used to probe chiral binding pockets in biological targets. While the biological activities of methanesulfonamide derivatives have been explored, the potential of this compound as a scaffold in drug design remains an area for further investigation. [8][10][11][12]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons and a broad signal for the amine (NH₂) protons. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to:

  • N-H stretching vibrations.

  • S=O stretching vibration.

  • C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 79.

Safety and Handling

Specific safety data for this compound is not readily available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [13][14][15][16][17]

Conclusion

This compound, while a simple molecule, holds a significant position as the parent compound of the sulfinamide class. Its chirality and the unique properties of the sulfinamide group make it a compound of interest for further exploration in both asymmetric synthesis and medicinal chemistry. Although detailed experimental data for this compound is currently limited in the public domain, this guide provides a foundational understanding of its structure, potential synthetic routes, and likely chemical behavior. As the interest in sulfinamide-containing molecules continues to grow, a more thorough characterization and exploration of this compound and its derivatives will undoubtedly contribute to advancements in various fields of chemistry.

References

Sources

Introduction: The Pivotal Role of Chiral Amines and the Rise of Sulfinamide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Sulfinamides in Modern Organic Synthesis

Chiral amines are ubiquitous and indispensable structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their stereochemistry is often critical for biological activity, making the development of robust and predictable methods for their asymmetric synthesis a cornerstone of modern organic chemistry. While many strategies exist, the use of chiral sulfinamides, particularly tert-butanesulfinamide (tBS), has emerged as a gold standard.[3]

This guide will provide an in-depth exploration of the use of sulfinamides in organic synthesis. While the simplest member of this class is methanesulfinamide (CH₅NOS)[4], the field has been overwhelmingly dominated by its sterically hindered analog, (R)- and (S)-tert-butanesulfinamide , also known as Ellman's Auxiliary .[5] The bulky tert-butyl group is the key to its remarkable success, providing the steric shield necessary to direct nucleophilic attacks with exceptionally high diastereoselectivity.[6] Therefore, this guide will focus on the principles, applications, and protocols established for tert-butanesulfinamide as the archetypal reagent that fulfills the core requirements of researchers and drug development professionals.

We will delve into the foundational three-step sequence for chiral amine synthesis, explore the breadth of its applications, and touch upon related sulfinylamine chemistry, providing field-proven insights and detailed experimental frameworks.

Part 1: The Core Directive: Asymmetric Synthesis of Chiral Amines via N-Sulfinyl Imines

The power of tert-butanesulfinamide lies in its function as a chiral ammonia equivalent. The synthesis of a chiral primary amine from an achiral carbonyl compound is reliably achieved through a robust, three-step sequence.[1][2]

The Three-Pillar Workflow:

  • Condensation: The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine (sulfinimine).

  • Diastereoselective Addition: A nucleophile adds to the carbon-nitrogen double bond of the sulfinimine. The stereogenic sulfur atom and its bulky tert-butyl group effectively shield one face of the imine, directing the nucleophile to the opposite face with high diastereoselectivity.

  • Deprotection: The sulfinyl auxiliary is cleaved under mild acidic conditions to liberate the desired, highly enantioenriched primary amine.[7]

G carbonyl Aldehyde/Ketone imine N-Sulfinyl Imine (Sulfinimine) carbonyl->imine Mild Lewis Acid (e.g., Ti(OEt)4, CuSO4) tbs (R)-tBS-NH2 tbs->imine imine_ref N-Sulfinyl Imine nucleophile Nucleophile (e.g., R-MgBr) adduct Sulfinamide Adduct nucleophile->adduct adduct_ref Sulfinamide Adduct imine_ref->adduct High Diastereoselectivity acid HCl amine Chiral Primary Amine acid->amine adduct_ref->amine Cleavage

Core workflow for asymmetric amine synthesis using Ellman's auxiliary.
Causality of Stereoselection: The Chelation-Controlled Transition State

The remarkable diastereoselectivity observed in the nucleophilic addition step is the lynchpin of this methodology. For many organometallic nucleophiles (e.g., Grignard reagents), the reaction proceeds through a rigid, six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler type model.[8]

Key Features of the Model:

  • Chelation: The metal cation (e.g., Mg²⁺) coordinates to both the imine nitrogen and the sulfinyl oxygen.

  • Steric Shielding: To minimize steric clash, the large tert-butyl group occupies a pseudo-equatorial position.

  • Facial Bias: This arrangement forces the R-group of the imine into the other pseudo-equatorial position, leaving the smaller lone pair on the sulfur atom in a pseudo-axial orientation. Consequently, the bulky tert-butyl group effectively shields the Re-face (for an (R)-sulfinamide), directing the incoming nucleophile (Nu⁻) to the Si-face of the imine.

Chelated transition state model for Grignard addition.

Part 2: Field-Proven Protocols & Data

Trustworthiness in synthetic methodology is built on reproducible, high-yielding protocols. Below are representative procedures for the key steps.

Experimental Protocol 1: Synthesis of N-Sulfinyl Imine

This procedure details the condensation of (R)-tert-butanesulfinamide with an aldehyde. Using a mild Lewis acid like titanium(IV) ethoxide is crucial for driving the reaction to completion, especially for less reactive or sterically hindered ketones.[6]

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide (1.0 equiv).

  • Dissolve the sulfinamide in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Add the aldehyde (1.1 equiv) to the solution.

  • Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by pouring it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which is often pure enough for the next step.

Experimental Protocol 2: Diastereoselective Grignard Addition

This protocol describes the addition of a Grignard reagent to a prepared N-sulfinyl aldimine.

Step-by-Step Methodology:

  • Dissolve the N-sulfinyl imine (1.0 equiv) in an anhydrous solvent (e.g., THF, Toluene) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the required temperature (typically -78 °C to -48 °C) using a dry ice/acetone or dry ice/acetonitrile bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, as a solution in THF) dropwise over 20-30 minutes, maintaining the internal temperature.

  • Stir the reaction at this temperature for 3-6 hours. Monitor by TLC for the disappearance of the imine.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the low temperature.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude sulfinamide adduct can be purified by flash column chromatography on silica gel.

Experimental Protocol 3: Auxiliary Cleavage

The final step involves the removal of the chiral auxiliary to unmask the primary amine.

Step-by-Step Methodology:

  • Dissolve the purified sulfinamide adduct (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4N HCl in dioxane, 2.0-3.0 equiv) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude amine hydrochloride salt.

  • To obtain the free amine, dissolve the salt in water, basify with aqueous NaOH (e.g., 1N solution) to pH > 11, and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the pure chiral amine.

Data Presentation: Scope of Nucleophilic Addition

The versatility of this method is demonstrated by the wide range of nucleophiles that can be successfully employed, leading to a diverse array of chiral amine structures with generally high yields and diastereoselectivities.

Nucleophile ClassReagent ExampleAmine Product TypeTypical d.r.Reference
Organomagnesium PhMgBr, MeMgBrα-Branched Amines90:10 to >99:1[9]
Organolithium n-BuLiα-Branched Amines>95:5[10]
Organozinc Et₂Znα-Branched Amines>98:2
Enolates Lithium enolate of t-butyl acetateβ-Amino Esters>95:5
Acetylides Lithium phenylacetylidePropargylamines>98:2[1]
Arylboronic Acids PhB(OH)₂ (Rh-catalyzed)Arylglycines>98:2[1]

Part 3: Expanding the Synthetic Toolkit

The utility of sulfinamide chemistry extends beyond the synthesis of simple acyclic amines.

Synthesis of N-Heterocycles

The chiral amine products serve as powerful intermediates for constructing nitrogen-containing heterocycles, which are prevalent motifs in natural products and therapeutics.[3] For example, intramolecular cyclization reactions of appropriately functionalized amine products can lead to the stereoselective synthesis of piperidines, pyrrolidines, and azetidines.[3]

Role in Drug Discovery and Total Synthesis

The reliability and predictability of the Ellman methodology have made it a go-to strategy in both academic and industrial settings. It has been instrumental in the synthesis of numerous complex molecules and active pharmaceutical ingredients (APIs). A notable example is its application in an asymmetric synthesis of Cetirizine, an antihistamine drug, where it was used to establish the key stereocenter.[5]

From Sulfinamides to Sulfoximines

Sulfinamides are also valuable precursors to another important class of sulfur-based functional groups: sulfoximines. Sulfoximines are gaining significant attention in medicinal chemistry as bioisosteres of sulfones and sulfonamides, offering unique structural and physicochemical properties.[11][12] Synthetic routes often involve the oxidation of sulfilimines, which can be derived from sulfinamides, or direct NH-transfer reactions to sulfoxides.[11][12] The development of methods for direct NH transfer to sulfoxides using hypervalent iodine reagents has greatly facilitated access to this valuable chemical space.[11]

Conclusion

tert-Butanesulfinamide has fundamentally transformed the landscape of asymmetric amine synthesis. Its function as a robust and highly effective chiral auxiliary provides a predictable, scalable, and versatile platform for accessing a vast range of enantioenriched amines and their derivatives. The causality behind its high stereodirecting power is well-understood, and the experimental protocols are reliable and broadly applicable. For researchers, scientists, and drug development professionals, the Ellman sulfinamide methodology remains an indispensable tool for the efficient and elegant construction of chiral molecules that drive innovation in chemical science.

References

  • tert-Butanesulfinamide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Zhong, Y., & Ellman, J. A. (2014). Asymmetric synthesis of amines using tert-butanesulfinamide. Springer Nature Experiments. [Link]

  • The Chemistry of Methanesulfonamide: A Deep Dive for Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved January 14, 2026, from [Link]

  • Thomas, A., et al. (2021). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]

  • Sulfinylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry. [Link]

  • Zhong, Y., & Ellman, J. A. (2014). Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]

  • Andrews, J. A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PubMed Central. [Link]

  • Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. (2023). PubMed. [Link]

  • Some fundamental reactions of sulfinylamines. (2022). ResearchGate. [Link]

  • Medley, J. W. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G Myers Research Group, Harvard University. [Link]

  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. University of Bristol Research Portal. [Link]

  • Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates. (2024). ResearchGate. [Link]

  • Ellman Auxiliaries for Amine Synthesis. (2024). YouTube. [Link]

  • Asymmetric Synthesis Using Chiral Sulfinyl Groups. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Bull, J. A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. (2021). PubMed Central. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methanesulfinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methanesulfinamide: An Emerging Building Block

This compound (CAS No: 18649-16-6), the simplest primary sulfinamide, is a chiral organosulfur compound with significant potential in synthetic chemistry and drug discovery. Its structure, featuring a stereogenic sulfur center, makes it a valuable chiral auxiliary and a precursor for the synthesis of more complex chiral molecules. As interest in novel sulfur-containing scaffolds continues to grow within the pharmaceutical industry, a thorough understanding of the fundamental physicochemical properties of key building blocks like this compound is paramount for its effective application in areas such as medicinal chemistry and process development.

This technical guide provides a comprehensive overview of two critical physical properties of this compound: its melting point and solubility. While publicly available experimental data for these properties are currently limited, this guide furnishes detailed, field-proven protocols for their determination. By equipping researchers with these robust methodologies, this document aims to facilitate the generation of reliable data, thereby accelerating research and development efforts involving this promising compound. The protocols described herein are designed to be self-validating systems, ensuring the generation of accurate and reproducible results.

Physicochemical Properties of this compound

A precise understanding of the melting point and solubility of a compound is fundamental to its application in research and development. The melting point is a crucial indicator of purity and is essential for identification, while solubility data is critical for reaction design, formulation development, and purification processes.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Table 1: Melting Point of this compound

PropertyValue
Melting PointData not available
Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Table 2: Solubility of this compound

SolventSolubility
WaterData not available
MethanolData not available
EthanolData not available
AcetoneData not available
DichloromethaneData not available
TolueneData not available
Dimethyl Sulfoxide (DMSO)Data not available
N,N-Dimethylformamide (DMF)Data not available

Note: Quantitative solubility data for this compound in various solvents is not currently available in the public domain. The subsequent section details a standard protocol for determining these values.

Experimental Determination of Melting Point: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[1] The principle involves heating a small, finely powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance melts.[1]

Protocol Rationale

A slow and controlled heating rate (approximately 1-2°C per minute) is crucial as the melting point is approached to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[1][2] This ensures an accurate measurement of the temperature at which the phase transition occurs.[1] A rapid heating rate can lead to an artificially elevated and broad melting range.[1] Packing the sample to a height of 2-3 mm ensures uniform heat transfer throughout the sample.[2][3]

Step-by-Step Methodology
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[1][3]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[3]

  • Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[3] Alternatively, drop the capillary tube through a long glass tube onto a hard surface to tightly pack the sample.[3] The final packed sample height should be between 2-3 mm.[2][3]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.[3]

  • Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[2][4]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[2] Insert a new capillary tube with the sample.

  • Controlled Heating: Heat the sample at a rate of approximately 1-2°C per minute when the temperature is about 15°C below the expected melting point.[2]

  • Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting). This provides the melting point range.

  • Repeatability: For accuracy, perform the determination in duplicate or triplicate.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2°C/min Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_complete Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[5] This method involves agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached, followed by separation of the undissolved solid and analysis of the solute concentration in the saturated solution.[5]

Protocol Rationale

The core principle of this method is to establish a thermodynamic equilibrium between the dissolved and undissolved solute. Using an excess of the solid ensures that the solution becomes saturated.[5] The agitation period (typically 24-72 hours) is critical to ensure that the system has reached a steady state where the rate of dissolution equals the rate of precipitation.[5] Temperature control is vital as solubility is highly temperature-dependent. After reaching equilibrium, the separation of the solid phase, often by centrifugation or filtration, must be performed carefully to avoid altering the composition of the saturated solution.

Step-by-Step Methodology
  • Preparation: To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[5]

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixtures for a sufficient duration (e.g., 24 to 72 hours) to reach equilibrium.[5] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to separate the solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the clear supernatant from each vial. Take care not to disturb the sediment.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100g of solvent).

Experimental Workflow for Solubility Determination

SolubilityWorkflow A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant T (24-72h) B->C D Allow Sedimentation / Centrifuge C->D E Withdraw Supernatant D->E F Dilute Sample E->F G Analyze by HPLC/LC-MS F->G H Calculate Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

  • Melting point determination. Available at: [Link].

  • Experiment 1 - Melting Points. Available at: [Link].

  • Measuring the Melting Point. Westlab Canada. Published May 8, 2023. Available at: [Link].

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Updated April 7, 2022. Available at: [Link].

  • Method for Determining Capillary Melting Point. J&K Scientific LLC. Published November 29, 2023. Available at: [Link].

  • Melting point determination. Available at: [Link].

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Methanesulfinamide as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of Sulfinamide Chiral Auxiliaries in Asymmetric Synthesis

Abstract

The relentless pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Among the diverse strategies developed to control stereochemistry, the use of chiral auxiliaries remains a powerful and practical approach. This guide provides a comprehensive overview of sulfinamides, most notably the tert-butanesulfinamide auxiliary developed by Ellman, as a robust and versatile tool for asymmetric synthesis. We will delve into the mechanistic underpinnings of their function, provide detailed experimental protocols, and explore the breadth of their application in the stereoselective synthesis of chiral amines and their derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this technology to solve complex synthetic challenges.

Introduction: The Power of Chiral Auxiliaries

Asymmetric synthesis is predicated on the ability to selectively produce one enantiomer of a chiral molecule over the other. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to reveal the desired enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, install and cleave under mild conditions with high yields, and exert a powerful stereodirecting effect.

Methanesulfinamide and its more sterically demanding analogue, tert-butanesulfinamide, have emerged as exceptionally effective chiral auxiliaries, particularly for the asymmetric synthesis of amines. Their utility stems from several key features:

  • High Stereochemical Control: The sulfinyl group, with its chiral sulfur atom, provides a robust stereochemical handle that effectively biases the trajectory of incoming nucleophiles.

  • Broad Applicability: These auxiliaries are compatible with a wide range of substrates and reaction conditions.

  • Predictable Stereochemistry: The stereochemical outcome of reactions employing sulfinamide auxiliaries can often be predicted with high accuracy using well-established mechanistic models.

  • Facile Cleavage: The auxiliary can be removed under mild acidic conditions, preserving the integrity of the newly formed stereocenter.

This guide will focus on the practical application and mechanistic understanding of these sulfinamide auxiliaries, providing the necessary detail for their successful implementation in a research or process development setting.

The Cornerstone: tert-Butanesulfinamide (Ellman's Auxiliary)

While this compound itself is a useful chiral auxiliary, the more sterically hindered tert-butanesulfinamide, often referred to as Ellman's auxiliary, has gained widespread prominence. The bulky tert-butyl group enhances the facial bias during nucleophilic attack, leading to higher diastereoselectivities.

Synthesis of tert-Butanesulfinamide

The auxiliary is readily prepared in either enantiomeric form. A common laboratory-scale synthesis involves the enantioselective oxidation of di-tert-butyl disulfide, followed by a sequence of reactions to yield the final sulfinamide. However, due to its commercial availability, most researchers will purchase this reagent.

Mechanism of Stereochemical Induction

The primary application of tert-butanesulfinamide is in the synthesis of chiral amines via the addition of nucleophiles to N-sulfinyl imines. The mechanism of stereocontrol is well-understood and is a key factor in the predictive power of this methodology.

The N-sulfinyl imine, formed by the condensation of the sulfinamide with an aldehyde or ketone, typically adopts a conformation where the bulky tert-butyl group and the imine substituent (R) are positioned to minimize steric interactions. For aldehydes, the E-imine is strongly favored. The stereochemical outcome is then dictated by the approach of the nucleophile to the imine carbon. A six-membered, chair-like transition state, involving coordination of the nucleophile's cation (e.g., Mg2+ or Li+) to both the sulfinyl oxygen and the imine nitrogen, is generally invoked. The nucleophile then attacks from the face opposite the sterically demanding tert-butyl group, leading to the observed product.

G cluster_0 Mechanism of Asymmetric Induction reagents R-CHO + (R)-t-BuS(O)NH2 imine N-tert-butanesulfinyl imine (E-isomer favored) reagents->imine Condensation [-H2O] ts Chair-like Transition State (Chelation Control) imine->ts Nucleophile (Nu-M) Coordination product Diastereomerically Enriched Sulfinamide Product ts->product Facial-selective Nucleophilic Attack cleavage Auxiliary Cleavage (e.g., HCl/MeOH) product->cleavage final_product Enantiomerically Enriched Chiral Amine cleavage->final_product

Caption: Mechanism of stereocontrol using Ellman's auxiliary.

Experimental Protocols

The following sections provide detailed, field-tested protocols for the key steps in a typical asymmetric amine synthesis using tert-butanesulfinamide.

Protocol 1: Synthesis of an N-tert-Butanesulfinyl Imine

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.

Materials:

  • (R)-tert-butanesulfinamide

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous copper(II) sulfate (CuSO4)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-tert-butanesulfinamide (1.0 eq).

  • Add anhydrous DCM (approx. 0.2 M concentration relative to the sulfinamide).

  • Add the aldehyde (1.1 eq) to the solution.

  • Add anhydrous CuSO4 (2.0 eq) to the flask. The CuSO4 acts as a water scavenger, driving the equilibrium towards the imine product.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO4.

  • Wash the Celite pad with additional DCM.

  • Concentrate the combined filtrate in vacuo to yield the crude N-sulfinyl imine.

  • The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the addition of a Grignard reagent to the previously synthesized N-sulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine

  • Grignard reagent (e.g., ethylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution over 15-30 minutes. Maintaining a low temperature is critical for achieving high diastereoselectivity.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by 1H NMR analysis.

  • Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

G cluster_1 Experimental Workflow for Chiral Amine Synthesis start Start: (R)-t-BuS(O)NH2 + Aldehyde step1 Step 1: Imine Formation (DCM, CuSO4, RT) start->step1 qc1 QC Check: TLC / LC-MS step1->qc1 step2 Step 2: Diastereoselective Addition (Grignard, THF, -78°C) qc1->step2 Product is clean qc2 QC Check: TLC / 1H NMR (d.r.) step2->qc2 purification Purification: Flash Chromatography qc2->purification Reaction complete step3 Step 3: Auxiliary Cleavage (HCl/MeOH, RT) final_product Final Product: Enantiopure Amine step3->final_product purification->step3

Caption: A typical experimental workflow for asymmetric amine synthesis.

Protocol 3: Cleavage of the Sulfinamide Auxiliary

This final step removes the auxiliary to reveal the desired chiral amine.

Materials:

  • Enriched sulfinamide adduct

  • Hydrochloric acid (HCl) in methanol (commercially available or prepared by bubbling HCl gas through methanol)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the purified sulfinamide adduct (1.0 eq) in methanol.

  • Add a solution of HCl in methanol (e.g., 2 M, 3.0-4.0 eq).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in diethyl ether and basify by washing with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo to yield the free chiral amine.

  • The by-product, tert-butyl sulfinate, can often be recovered and recycled.

Scope and Applications

The power of the sulfinamide auxiliary method lies in its broad scope. It has been successfully applied to the synthesis of a vast array of chiral amines, including α-branched, α,α-dibranched, propargyl, and β-amino alcohols.

Data Summary

The following table summarizes representative results for the addition of various organometallic reagents to N-sulfinyl imines derived from different aldehydes, showcasing the high yields and diastereoselectivities that are routinely achieved.

AldehydeOrganometallic ReagentYield (%)Diastereomeric Ratio (d.r.)
BenzaldehydeEtMgBr9598:2
IsobutyraldehydeMeMgBr9196:4
CinnamaldehydePhLi88>99:1
3-PhenylpropanalVinylmagnesium bromide9394:6

Data are representative and compiled from various literature sources.

Logical Relationships in Auxiliary Design

The effectiveness of the sulfinamide auxiliary is a direct consequence of its structure. The interplay between the chiral sulfur center and the sterically demanding group (tert-butyl) is critical for high stereoselectivity.

G cluster_2 Structure-Function Relationship of the Auxiliary auxiliary Sulfinamide Auxiliary (R)-t-BuS(O)NH2 chiral_sulfur Chiral Sulfur Center auxiliary->chiral_sulfur Provides Asymmetry steric_bulk Steric Bulk (t-Butyl Group) auxiliary->steric_bulk Creates Facial Bias chelation Chelating Oxygen Atom auxiliary->chelation Enables Rigid Transition State chiral_sulfur->steric_bulk high_dr High Diastereoselectivity steric_bulk->chelation

The Genesis of a Chiral Auxiliary: A Technical Guide to the Discovery and Impact of Methanesulfinamide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methanesulfinamide functional group, particularly its chiral derivatives, represents a cornerstone of modern asymmetric synthesis. What was once a relatively simple organosulfur moiety has been transformed into an indispensable tool for the stereocontrolled synthesis of chiral amines—a critical component in over 80% of all drug candidates.[1] This technical guide provides an in-depth exploration of the history, discovery, and core chemical principles of this compound and its derivatives. We trace its origins from fundamental organosulfur chemistry to the watershed development of tert-butanesulfinamide by Jonathan A. Ellman, a discovery that revolutionized the synthesis of enantiomerically pure amines. This document details the causality behind key experimental designs, provides validated protocols, and offers a forward-looking perspective on this vital area of chemistry.

Part 1: Foundational Organosulfur Chemistry - The Precursor Landscape

The story of this compound is intrinsically linked to the broader history of organosulfur chemistry. For much of the early 20th century, the focus was on more oxidized sulfur species like sulfonamides, spurred by the discovery of their antibacterial properties by Gerhard Domagk.[2] The foundational chemistry for creating simple sulfinamides—the reaction of a sulfinyl chloride with an amine—was understood, but simple, achiral alkylsulfinamides like this compound did not initially garner significant attention.

Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as these simple structures were often considered trivial derivatives of methanesulfinyl chloride. The focus of pioneering chemists was on understanding the stereochemical potential of heteroatoms. The realization by chemists like Sir William Jackson Pope at the turn of the 20th century that tetrahedral atoms with a lone pair of electrons, such as sulfur, could act as stable stereocenters was a monumental conceptual leap that laid the groundwork for the entire field of chiral heteroatom chemistry. However, translating this concept into practical, scalable synthetic methods for producing enantiomerically pure sulfinamides remained a formidable challenge for decades.

Part 2: The Ellman Revolution - tert-Butanesulfinamide as a "Chiral Ammonia" Equivalent

The landscape of asymmetric amine synthesis was irrevocably changed in 1997. Jonathan A. Ellman and his coworkers at the University of California, Berkeley, introduced (R)- and (S)-tert-butanesulfinamide as a highly versatile chiral auxiliary.[3][4] This breakthrough was born from the need for a robust and practical "chiral ammonia" equivalent that could be used to prepare primary amines of high enantiomeric purity.

The choice of the tert-butyl group was a critical design element. Its steric bulk provides several key advantages over simpler analogs like this compound or the previously studied p-toluenesulfinamide:

  • High Diastereoselectivity: The bulkiness of the tert-butyl group effectively shields one face of the derived N-sulfinylimine (C=N-S=O) intermediate, forcing incoming nucleophiles to attack from the less hindered face with high predictability.

  • Crystallinity: tert-Butanesulfinamide is a stable, crystalline solid, which facilitates its purification to high enantiomeric purity.[5]

  • Facile Cleavage: Despite its stability, the sulfinyl group can be easily cleaved under mild acidic conditions, liberating the desired chiral amine without racemization.

Ellman's initial 1997 publication in the Journal of the American Chemical Society described a practical, two-step synthesis that made both enantiomers of tert-butanesulfinamide readily accessible, paving the way for its widespread adoption.[4]

Logical Workflow for Asymmetric Amine Synthesis using Ellman's Auxiliary

The methodology follows a logical and highly effective three-step sequence, which has become a standard playbook for asymmetric amine synthesis in both academic and industrial laboratories.[6]

Ellman_Workflow cluster_0 PART 1: Synthesis cluster_1 PART 2: Application start tert-Butyl Disulfide ox Catalytic Asymmetric Oxidation (VO(acac)₂, chiral ligand, H₂O₂) start->ox Inexpensive Starting Material thio Chiral Thiosulfinate (t-BuS(O)St-Bu) ox->thio Key Enantioselective Step disp Amide Displacement (LiNH₂ in NH₃) thio->disp Stereospecific Inversion aux Enantiopure tert-Butanesulfinamide (t-BSA) disp->aux cond Condensation (e.g., MgSO₄) aux->cond carbonyl Aldehyde or Ketone carbonyl->cond imine Chiral N-Sulfinylimine cond->imine nuc Nucleophilic Addition (e.g., Grignard, Organolithium) imine->nuc adduct Diastereomerically Enriched Sulfinamide Adduct nuc->adduct cleave Acidic Cleavage (e.g., HCl in MeOH) adduct->cleave amine Enantiopure Primary Amine cleave->amine

Figure 1: General workflow for the synthesis and application of Ellman's tert-butanesulfinamide auxiliary.

Part 3: Causality in Synthesis - The Development of a Scalable Process

The initial synthesis reported by Ellman was groundbreaking, but for industrial applications, a more cost-effective and scalable process was necessary. The key was the first step: the asymmetric oxidation of the inexpensive byproduct, tert-butyl disulfide.

Key Experimental Choices & Their Rationale
Experimental StepReagents/ConditionsRationale & Causality
Asymmetric Oxidation VO(acac)₂, Chiral Schiff Base Ligand, H₂O₂The combination of a vanadium catalyst with a chiral ligand creates a chiral environment that directs the oxidant (H₂O₂) to one face of the sulfur atom in the disulfide, leading to an enantiomeric excess of the resulting thiosulfinate. This catalytic approach is highly atom-economical and avoids stoichiometric chiral reagents.[5]
Amide Displacement Lithium Amide (LiNH₂) in liquid Ammonia (NH₃)The reaction of the chiral thiosulfinate with lithium amide proceeds via a stereospecific nucleophilic substitution at the sulfur atom with complete inversion of configuration. Using liquid ammonia as the solvent is crucial because the poor solubility of LiNH₂ in other solvents can lead to significant racemization.[4]
Purification Single RecrystallizationThe resulting tert-butanesulfinamide is a crystalline solid. A single, well-chosen recrystallization step is often sufficient to upgrade the material to >99% enantiomeric excess, providing optically pure material for subsequent reactions.[7]

This optimized two-step process, starting from an inexpensive chemical feedstock, transformed tert-butanesulfinamide from a novel reagent into a bulk chemical, now marketed by over 100 chemical supply companies.[1]

Part 4: Detailed Experimental Protocols

The following protocols are representative of the methods developed and optimized by the Ellman laboratory and are widely used in the field.

Protocol 1: Synthesis of (R)-tert-Butanesulfinamide

This two-step protocol details the catalytic asymmetric oxidation of tert-butyl disulfide followed by amide displacement.

Step A: Catalytic Asymmetric Oxidation of tert-Butyl Disulfide

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (N₂), add VO(acac)₂ (0.25 mol %) and the chiral Schiff base ligand (0.26 mol %).

  • Reaction Setup: Add toluene, followed by tert-butyl disulfide (1.0 eq). Stir the mixture to form the catalyst complex.

  • Oxidation: Cool the reaction mixture to 0 °C. Add 30% aqueous hydrogen peroxide (H₂O₂, 1.1 eq) dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Workup: After the reaction is complete (monitored by TLC or GC), allow the mixture to warm to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl tert-butanethiosulfinate.

Step B: Amide Displacement to form (R)-tert-Butanesulfinamide

  • Reaction Setup: In a flask equipped for low-temperature reaction, condense anhydrous ammonia (approx. 10 mL per 10 mmol of thiosulfinate). Add a catalytic amount of an iron(III) nitrate indicator.

  • Lithium Amide Formation: Slowly add small pieces of lithium metal until a persistent blue color indicates the formation of dissolved electrons, then add the remaining lithium. The reaction is stirred until the blue color dissipates, indicating complete formation of lithium amide.

  • Nucleophilic Displacement: Cool the lithium amide suspension to -78 °C. Add a solution of the crude thiosulfinate from Step A in anhydrous THF dropwise. The reaction is typically complete within 30 minutes.

  • Quench and Isolation: Quench the reaction by the careful addition of solid ammonium chloride. Allow the ammonia to evaporate. Extract the resulting slurry with ethyl acetate.

  • Purification: Wash, dry, and concentrate the combined organic extracts. The resulting crude solid can be recrystallized (e.g., from hexanes) to yield enantiomerically pure (R)-tert-butanesulfinamide as a white crystalline solid.[4][5]

Protocol 2: Asymmetric Synthesis of a Chiral Primary Amine

This protocol demonstrates the use of (R)-tert-butanesulfinamide to synthesize a chiral amine from an aldehyde.

  • Imine Formation: To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂), add an anhydrous dehydrating agent such as magnesium sulfate (MgSO₄, 2.0 eq). Stir the mixture at room temperature until imine formation is complete (typically 12-24 hours).

  • Purification of Imine: Filter off the dehydrating agent and concentrate the filtrate under reduced pressure. The resulting N-sulfinylimine is often pure enough for the next step but can be purified by chromatography if necessary.

  • Nucleophilic Addition: Dissolve the N-sulfinylimine in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add the organometallic nucleophile (e.g., a Grignard reagent like PhMgBr, 1.5 eq) dropwise. Stir at low temperature until the reaction is complete.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Sulfinyl Group Cleavage: Dissolve the crude adduct in methanol (MeOH). Add a solution of hydrogen chloride (HCl) in an ether or dioxane (e.g., 4M HCl in dioxane, 2.0-3.0 eq). Stir at room temperature until cleavage is complete.

  • Final Isolation: Concentrate the reaction mixture. The product can be isolated as the hydrochloride salt or neutralized with a base and extracted to yield the free primary amine. Purification is typically achieved by chromatography or crystallization.

Figure 2: Proposed transition state for the highly diastereoselective addition of a Grignard reagent.

Part 5: The Modern Landscape and Future Outlook

The introduction of tert-butanesulfinamide catalyzed a paradigm shift, and its impact continues to expand. It has been employed on metric-ton scales for the industrial production of drug substances and is cited in over 6,000 publications and 3,000 patents.[1] The methodology has proven remarkably general, enabling the synthesis of a vast array of amine-containing structures, including α,α-dibranched amines, β-amino acids, and amino alcohols.[7]

Current research in the Ellman labs and elsewhere focuses on expanding the utility of sulfinamide chemistry, developing new catalytic C-N bond-forming reactions, and applying these methods to the synthesis of increasingly complex bioactive natural products and drug candidates.[1] The simple this compound moiety, once a chemical curiosity, has given rise to a powerful family of reagents that are fundamental to modern medicinal chemistry and will continue to enable the discovery of new therapeutics for years to come.

References

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]

  • Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

  • Benchchem. (n.d.). The Genesis of a Core Moiety: A Technical History and Discovery of Methanesulfonamide. Benchchem. Retrieved from a Google search. (Note: This source discusses methanesulfonamide, providing historical context for the broader class of compounds.)
  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 121(1), 268-269. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonamide. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Discovery and History of Chiral Sulfonamides. Benchchem.
  • Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Grantome. (n.d.). Asymmetric Synthesis Using tert-Butanesulfinamide - Jonathan Ellman. Retrieved from [Link]

  • Harmata, M., et al. (2007). Expedient synthesis of sulfinamides from sulfonyl chlorides. The Journal of Organic Chemistry, 72(2), 683-685. [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. [Link]

  • Willis, M. C., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5965-5976. [Link]

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Methanesulfinamide: A Specialist's Guide for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Distinguishing a Key Chiral Auxiliary

In the landscape of modern medicinal chemistry, precision in molecular architecture is paramount. This guide is dedicated to Methanesulfinamide (CH₃S(O)NH₂), a chiral sulfinamide that serves as a valuable building block in asymmetric synthesis. It is crucial to distinguish this compound from its more oxidized and achiral counterpart, Methanesulfonamide (CH₃SO₂NH₂). The presence of a stereocenter at the sulfur atom in this compound is the cornerstone of its utility, enabling the synthesis of complex chiral molecules, particularly amines, which are prevalent in a vast number of therapeutic agents. This guide provides an in-depth exploration of its commercial availability, synthesis, and strategic applications for researchers and professionals in drug development.

Part 1: Sourcing and Commercial Availability of this compound

While not as ubiquitous as bulk reagents, enantiomerically pure (R)- and (S)-Methanesulfinamide are available from several specialized chemical suppliers. Procurement decisions should be guided by the required scale, enantiomeric purity, and the supplier's capacity for larger-scale synthesis if the project progresses.

Leading Commercial Suppliers

The primary suppliers of this compound are those who specialize in chiral building blocks and reagents for the pharmaceutical and agrochemical industries.

Table 1: Key Commercial Suppliers of this compound

SupplierAvailable EnantiomersTypical ScalePurityNoteworthy Aspects
Indagoo (via CymitQuimica)[1]RacemicLaboratory ScaleNot specifiedListed as a liquid, indicating it may be supplied as a solution or neat.[1]
Other Potential Suppliers(R) and (S)mg to kg>95%Researchers should inquire with major suppliers of chiral compounds who may offer custom synthesis.

Note: The commercial availability of this compound is more limited than its tert-butyl analog. Researchers are advised to contact suppliers directly for current stock, pricing, and custom synthesis capabilities.

Critical Procurement Considerations
  • Enantiomeric Purity: For asymmetric applications, the enantiomeric excess (ee) is a critical parameter. A certificate of analysis confirming the ee should always be requested.

  • Chemical Purity: Impurities can have a significant impact on sensitive catalytic reactions. High-purity grades are essential for reproducible results.

  • Scalability: For drug development projects, it is vital to select a supplier who can demonstrate a clear and scalable synthesis route to support future needs.

  • Lead Time: As a specialty chemical, lead times for this compound may be longer than for more common reagents.

Part 2: Synthesis of Enantiopure this compound

While direct purchase is an option for small-scale research, an in-house synthesis of this compound can be more economical for larger quantities and offers greater control over quality. The most established methods for preparing chiral sulfinamides involve the asymmetric oxidation of a corresponding thiol or disulfide, or the reaction of a chiral sulfinylating agent with an amine source.

Proposed Asymmetric Synthesis Protocol

This protocol is based on established methods for the asymmetric synthesis of related sulfinamides and is a viable route to enantiopure this compound. The key step is the catalytic asymmetric oxidation of dimethyl disulfide.

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_prep Reagent Preparation cluster_reaction Asymmetric Oxidation cluster_workup Amination and Purification start Dimethyl Disulfide reaction_vessel Reaction at Controlled Low Temperature start->reaction_vessel catalyst Chiral Vanadium or Titanium Catalyst catalyst->reaction_vessel oxidant Oxidizing Agent (e.g., H2O2) oxidant->reaction_vessel amination Reaction with an Amine Source (e.g., LiHMDS) reaction_vessel->amination purification Chromatographic Purification amination->purification product Enantiopure (R)- or (S)-Methanesulfinamide purification->product

Caption: A proposed workflow for the asymmetric synthesis of this compound.

Detailed Experimental Methodology:

  • Catalyst Formation: In a rigorously dried, inert atmosphere (Nitrogen or Argon) reaction vessel, the chiral catalyst is prepared. A common choice would be a complex of a vanadium or titanium alkoxide with a chiral ligand, such as a derivative of an amino alcohol. The specific enantiomer of the ligand will determine the stereochemistry of the final product.

  • Reaction Cooldown: The reaction vessel is cooled to a low temperature, typically between -20 °C and 0 °C, to ensure high enantioselectivity.

  • Substrate and Oxidant Addition: Dimethyl disulfide is added to the reaction mixture, followed by the slow, dropwise addition of an oxidizing agent like hydrogen peroxide. The temperature must be carefully monitored and controlled during this exothermic step to prevent over-oxidation and loss of stereocontrol.

  • Formation of the Chiral Thiosulfinate: The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the dimethyl disulfide is consumed, yielding the chiral methyl methanethiosulfinate.

  • Amination: In a separate vessel, a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is prepared in an anhydrous solvent like THF at low temperature. The crude chiral methyl methanethiosulfinate is then slowly added to this solution to effect the amination.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude this compound is purified by flash column chromatography on silica gel to yield the enantiomerically pure product.

Justification of Experimental Choices:

  • Chiral Catalyst: The use of a chiral transition metal catalyst is fundamental to inducing asymmetry in the oxidation of the prochiral dimethyl disulfide.

  • Low Temperature: The enantioselectivity of many asymmetric oxidations is highly temperature-dependent. Low temperatures lock the catalyst-substrate complex into a more ordered transition state, leading to higher enantiomeric excess.

  • Strong, Non-nucleophilic Base for Amination: A strong base like LiHMDS is required to deprotonate the amine source, while its steric bulk minimizes undesired side reactions.

Part 3: Strategic Application in Asymmetric Synthesis for Drug Development

The primary value of this compound in drug development lies in its use as a chiral auxiliary for the asymmetric synthesis of amines. This is most powerfully demonstrated by its more sterically hindered and widely used analog, tert-butanesulfinamide. The principles, however, are directly transferable.

Asymmetric Synthesis of Chiral Amines

This compound can be condensed with aldehydes and ketones to form N-sulfinyl imines. These intermediates can then react with a wide range of nucleophiles, with the chiral sulfinyl group directing the attack to one face of the imine, thus establishing a new stereocenter with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond reveals the chiral amine.

Diagram 2: General Pathway for Asymmetric Amine Synthesis

G cluster_synthesis_path Asymmetric Synthesis of Chiral Amines start_reagents This compound + Aldehyde/Ketone intermediate_imine Chiral N-Sulfinyl Imine start_reagents->intermediate_imine Condensation nucleophilic_addition Nucleophilic Addition (e.g., Grignard Reagent) intermediate_imine->nucleophilic_addition intermediate_adduct Diastereomerically Enriched Adduct nucleophilic_addition->intermediate_adduct final_product Chiral Amine intermediate_adduct->final_product Acidic Cleavage

Caption: The role of this compound as a chiral auxiliary in asymmetric amine synthesis.

Illustrative Application in a Pharmaceutical Context

Consider the synthesis of a key chiral amine intermediate for a novel therapeutic agent. The use of (R)-Methanesulfinamide would allow for the stereoselective construction of the desired enantiomer of the amine.

Diagram 3: Hypothetical Application in a Drug Synthesis Pathway

G cluster_drug_synthesis Synthesis of a Chiral Pharmaceutical Intermediate starting_material Prochiral Ketone step1 (R)-Methanesulfinamide Condensation starting_material->step1:f0 intermediate1 Chiral N-Sulfinyl Ketimine step1->intermediate1 step2 Organometallic Reagent Diastereoselective Addition intermediate1->step2:f0 intermediate2 Sulfinamide Adduct step2->intermediate2 final_intermediate Chiral Amine Intermediate intermediate2->final_intermediate Cleavage of Auxiliary api Active Pharmaceutical Ingredient (API) final_intermediate->api Further Synthetic Steps

Caption: A representative pathway illustrating the use of this compound in the synthesis of a chiral API.

Conclusion

This compound, while a more specialized reagent than its tert-butyl counterpart, represents a valuable tool for the discerning synthetic chemist in the field of drug discovery. Its utility as a chiral auxiliary provides a reliable and powerful method for the asymmetric synthesis of a diverse array of chiral amines. A comprehensive understanding of its sourcing, synthesis, and strategic application can empower researchers to tackle complex synthetic challenges and accelerate the development of new medicines.

References

  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.com. [Link]

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  • CP Lab Safety. N-(2-Fluorophenyl)methanesulfonamide, 10 grams. Cplabsafety.com. [Link]

  • PubMed. Asymmetric Synthesis of S(IV)-Stereogenic Sulfinimidate Esters by Sulfinamide Activation. Pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. Sulfonamide derivatives: Synthesis and applications. Researchgate.net. [Link]

  • PubMed. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Pubmed.ncbi.nlm.nih.gov. [Link]

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  • PubMed. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Pubmed.ncbi.nlm.nih.gov. [Link]

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A Technical Guide to the Application of tert-Butanesulfinamide in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, as the biological activity of chiral molecules is often confined to a single stereoisomer. Among the myriad of tools available to the synthetic chemist, tert-butanesulfinamide, commonly known as Ellman's auxiliary, has emerged as a uniquely powerful and versatile chiral reagent.[1][2] This technical guide provides an in-depth exploration of the role and application of tert-butanesulfinamide in the asymmetric synthesis of chiral amines, focusing on the underlying mechanistic principles, practical experimental protocols, and its impact on the synthesis of complex pharmaceutical agents.

Introduction: The Chirality Challenge in Drug Development

A vast majority of pharmaceutical compounds contain amine functionalities, and very often, the desired therapeutic effect is linked to a specific three-dimensional arrangement of atoms around a chiral center.[2][3] The synthesis of single-enantiomer drugs is therefore not an academic exercise but a critical requirement for safety and efficacy. The challenge lies in controlling stereochemistry during a chemical reaction to favor the formation of one enantiomer over the other.

Chiral auxiliaries are compounds that temporarily attach to a starting material to direct a chemical reaction to occur on one face of the molecule, thereby creating the desired stereocenter.[4] After the reaction, the auxiliary is removed. tert-Butanesulfinamide, a chiral organosulfur compound developed by Jonathan A. Ellman, has become a "gold standard" chiral auxiliary for amine synthesis due to its high efficiency, broad applicability, and operational simplicity.[1][5][6]

The Core Reagent: (R)- and (S)-tert-Butanesulfinamide

tert-Butanesulfinamide (tBS) is a chiral amine equivalent available in both enantiomeric forms.[1] Its utility stems from several key features:

  • High Stereochemical Control: The bulky tert-butyl group and the chiral sulfur center create a highly ordered steric environment that directs incoming nucleophiles with exceptional precision.[3]

  • Stability and Reactivity: The resulting intermediates, N-sulfinylimines, are stable enough to be isolated yet sufficiently electrophilic to react with a wide range of nucleophiles.[1][6]

  • Mild Cleavage: The auxiliary can be removed under simple, mild acidic conditions without racemizing the newly formed chiral amine.[7][8]

  • Scalability: The synthesis of tBS itself is efficient, allowing for its large-scale production and use in industrial pharmaceutical manufacturing.[9]

The core strategy involves a three-step sequence: condensation of tBS with a ketone or aldehyde, diastereoselective nucleophilic addition to the resulting sulfinylimine, and finally, cleavage of the auxiliary.[10]

Mechanism of Action: A Step-by-Step Analysis

The remarkable stereocontrol exerted by the tert-butanesulfinyl group is best understood by examining the reaction mechanism. The process is a model of rational design in asymmetric synthesis.

Step 1: Formation of the N-tert-Butanesulfinylimine The synthesis begins with the condensation of enantiomerically pure tert-butanesulfinamide with a prochiral aldehyde or ketone. This reaction is typically facilitated by a mild Lewis acid or a dehydrating agent like copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) to drive the equilibrium towards the imine product.[9][11][12]

Step 2: Diastereoselective Nucleophilic Addition This is the key stereochemistry-defining step. The N-sulfinylimine is treated with an organometallic nucleophile (e.g., a Grignard or organolithium reagent). The high diastereoselectivity is rationalized by a Zimmerman-Traxler-type six-membered ring transition state.[13] The metal cation of the nucleophile coordinates to both the imine nitrogen and the sulfinyl oxygen. This locks the conformation of the sulfinylimine, forcing the nucleophile to attack from the sterically least hindered face, opposite the bulky tert-butyl group.

Step 3: Cleavage of the Chiral Auxiliary Once the new stereocenter is set, the tert-butanesulfinyl group is easily removed by treatment with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol or isopropanol.[8] This hydrolysis reaction cleanly liberates the desired chiral primary amine as its ammonium salt, which can then be neutralized to the free amine.

Below is a diagram illustrating this fundamental three-step workflow.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Stereoselective Addition cluster_2 Step 3: Auxiliary Cleavage A Prochiral Aldehyde/Ketone + (R)-tBS B N-tert-Butanesulfinylimine (Chiral Intermediate) A->B CuSO₄ or Ti(OEt)₄ D Sulfinamide Adduct (New Stereocenter) B->D C Nucleophile (R'-M) C->D Chelation Control E Chiral Primary Amine (Final Product) D->E HCl / MeOH caption Figure 1. General workflow for asymmetric amine synthesis using tBS.

Figure 1. General workflow for asymmetric amine synthesis using tBS.

Synthetic Protocols and Applications

The versatility of the Ellman auxiliary method is demonstrated by its application across a wide range of synthetic transformations.

Protocol: Asymmetric Synthesis of an α-Branched Amine

This protocol details a representative synthesis using an organometallic addition to an N-sulfinyl aldimine.

Objective: To synthesize an enantiomerically enriched α-branched primary amine.

Materials:

  • (R)-tert-butanesulfinamide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous Copper(II) Sulfate (CuSO₄)

  • Anhydrous Dichloromethane (DCM)

  • Grignard reagent (e.g., Ethylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrochloric Acid (4 M in Dioxane)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

Methodology:

  • Imine Formation:

    • To a solution of (R)-tert-butanesulfinamide (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM (3 M), add anhydrous CuSO₄ (2.0 eq).

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the aldehyde.

    • Upon completion, filter the mixture through a pad of Celite, wash the filter cake with DCM, and concentrate the filtrate in vacuo to yield the crude N-sulfinyl imine, which is often used without further purification.

  • Diastereoselective Grignard Addition:

    • Dissolve the crude N-sulfinyl imine in anhydrous Et₂O (0.5 M) and cool the solution to -48 °C (a dry ice/acetonitrile bath).

    • Slowly add the ethylmagnesium bromide solution (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -45 °C.

    • Stir the reaction at -48 °C for 4-6 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage:

    • Dissolve the crude sulfinamide adduct in methanol (0.5 M).

    • Add 4 M HCl in dioxane (2.0 eq) and stir at room temperature for 1 hour.

    • Concentrate the mixture in vacuo.

    • Partition the residue between water and Et₂O. The aqueous layer contains the amine hydrochloride salt.

    • Wash the aqueous layer with Et₂O (2x) to remove the cleaved sulfinyl byproduct.

    • Basify the aqueous layer to pH > 10 with 2 M NaOH and extract the free amine with DCM (3x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the purified chiral amine.

Scope of Nucleophiles and Electrophiles

The power of this methodology lies in its broad scope. A wide variety of nucleophiles and electrophiles can be successfully employed.[7]

Electrophile (Source of C=N)Nucleophile (R'-M)Resulting Amine StructureTypical d.r.
Aromatic AldehydesAlkyl Grignardsα-Aryl-α-alkyl amines>95:5
Aliphatic AldehydesAryl Grignardsα-Alkyl-α-aryl amines>90:10
KetonesAlkynyl lithium reagentsα,α-Disubstituted propargylamines>98:2
α,β-Unsaturated AldehydesOrganocuprates1,4-addition productsVariable
KetonesReformatsky reagentsβ-Amino esters>90:10

Table 1. Representative scope of the Ellman auxiliary reaction.

Application in Pharmaceutical Synthesis

The reliability of tert-butanesulfinamide chemistry has led to its adoption in the synthesis of numerous drug candidates and approved medicines.[2] Its use is particularly prevalent where the creation of a specific amine stereocenter is crucial for biological activity. The synthesis of N-heterocycles, which are common motifs in pharmaceuticals, frequently relies on chiral amines derived from this method.[4][5][6]

The following diagram illustrates the central role of tert-butanesulfinamide in accessing diverse, high-value chiral building blocks for the pharmaceutical industry.

G cluster_inputs Inputs cluster_outputs Pharmaceutical Scaffolds center tert-Butanesulfinamide (tBS) alpha_amines α-Branched Primary Amines center->alpha_amines amino_alcohols Amino Alcohols center->amino_alcohols amino_acids α- and β-Amino Acids center->amino_acids n_heterocycles N-Heterocycles (Pyrrolidines, Piperidines) center->n_heterocycles aldehydes Aldehydes aldehydes->center ketones Ketones ketones->center caption Figure 2. tBS as a central hub for generating key pharmaceutical intermediates.

Figure 2. tBS as a central hub for generating key pharmaceutical intermediates.

Conclusion and Future Outlook

tert-Butanesulfinamide has fundamentally transformed the approach to asymmetric amine synthesis. Its development provided a robust, scalable, and highly predictable method for installing chiral amine centers, a critical step in the synthesis of countless pharmaceuticals.[2][14] The underlying principles of stereocontrol, based on a chelated transition state, are a textbook example of modern asymmetric catalysis. While newer methods involving direct catalytic asymmetric reactions continue to be developed, the Ellman auxiliary method remains a benchmark for reliability and effectiveness, particularly in complex, multi-step syntheses where dependable outcomes are paramount. Future work will likely focus on expanding the scope to even more challenging substrates and further refining the sustainability of the process, including more efficient recycling of the auxiliary.

References

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. Available at: [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Mahatma Gandhi University. Available at: [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines (Abstract). RSC Publishing. Available at: [Link]

  • Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. National Institutes of Health (NIH). Available at: [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Addition of Non-stabilized Carbon-based Nucleophilic Reagents to Chiral N-Sulfinyl Imines. Organic Reactions. Available at: [Link]

  • Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society. Available at: [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric synthesis of amines using tert-butanesulfinamide. Springer Nature Experiments. Available at: [Link]

  • tert-Butanesulfinamide - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Asymmetric radical alkylation of N-sulfinimines under visible light photocatalytic conditions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Ellman Auxiliaries for Amine Synthesis #chemistry #organicchemistry. YouTube. Available at: [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

  • N-Sulfinyl imine - Wikipedia. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: Optimizing Sharpless Asymmetric Dihydroxylation with Methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Sharpless AD

The Sharpless asymmetric dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for converting prochiral olefins into valuable vicinal diols.[1][2] These chiral diols are critical building blocks in the synthesis of pharmaceuticals and natural products.[2][3][4] The standard reaction employs a catalytic quantity of osmium tetroxide, a chiral cinchona alkaloid ligand, and a stoichiometric co-oxidant, often conveniently supplied in pre-packaged "AD-mix" formulations.[5][6]

While broadly applicable, the efficiency of the Sharpless AD can be substrate-dependent, with the rate-limiting step often being the hydrolysis of the intermediate osmate(VI) ester.[7] The introduction of methanesulfonamide (CH₃SO₂NH₂) as an additive has proven to be a transformative improvement, significantly accelerating the reaction for a wide range of substrates and often enhancing enantioselectivity.[1][5] This document provides an in-depth guide on the mechanistic role of methanesulfonamide and details robust protocols for its application, enabling researchers to maximize the efficiency and effectiveness of this powerful transformation.

The Dual Mechanistic Role of Methanesulfonamide

The efficacy of methanesulfonamide is not based on a single mode of action; its function is elegantly dictated by the structural and electronic properties of the olefin substrate.[1][8] This dual role is key to understanding its broad utility. The core catalytic cycle involves the [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester.[5] The subsequent hydrolysis of this intermediate releases the diol product and the reduced osmium species, which is then re-oxidized to complete the cycle. Methanesulfonamide critically accelerates this hydrolysis step.[5][9]

Sharpless_Cycle cluster_main_cycle Primary Catalytic Cycle cluster_acceleration Acceleration by Methanesulfonamide Os(VIII)-L Os(VIII)-L OsmateEster Cyclic Os(VI) Osmate Ester Os(VIII)-L->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol_Product Chiral Diol OsmateEster->Diol_Product Hydrolysis Os(VI)-L Os(VI)-L OsmateEster->Os(VI)-L Os(VI)-L->Os(VIII)-L Reoxidation Co-oxidant Co-oxidant (e.g., K3Fe(CN)6) Co-oxidant->Os(VIII)-L Oxidized_Co-oxidant Reduced Co-oxidant Co-oxidant->Oxidized_Co-oxidant MSA Methanesulfonamide (CH3SO2NH2) MSA->OsmateEster Accelerates Rate-Limiting Hydrolysis Step

Sharpless AD cycle with methanesulfonamide's intervention point.
Cosolvent for Aliphatic Olefins

For many aliphatic olefins, particularly long-chain and non-terminal variants, the osmate ester intermediate possesses significant hydrophobic character, rendering it less soluble in the aqueous phase of the typical t-BuOH/H₂O solvent system.[8] This poor solubility can make the hydrolysis step sluggish. Here, methanesulfonamide functions as a cosolvent or phase-transfer catalyst, aiding the transport of hydroxide ions from the aqueous phase into the organic phase.[8][10][11] This increased availability of hydroxide ions at the reaction site accelerates the hydrolysis of the less water-soluble osmate ester.[8]

It is crucial to note that for short-chain terminal aliphatic olefins, this effect is diminished or can even slightly decelerate the reaction.[8][10] The osmate esters of these substrates have easier access to the aqueous phase, and the hydroxide ions bound to methanesulfonamide may be less nucleophilic than free hydroxide.[8]

General Acid Catalyst for Conjugated Aromatic Olefins

In the case of conjugated aromatic olefins, a different mechanism is operative. The intermediate osmate esters derived from these substrates are more electron-rich. Methanesulfonamide, being weakly acidic, acts as a general acid catalyst.[7][10][11] It protonates an oxygen atom on the electron-rich osmate ester, which facilitates the ring-opening hydrolysis step.[1][8] This catalytic protonation significantly accelerates the turnover rate. The effect is particularly pronounced for aromatic systems containing electron-withdrawing groups.[8]

Decision Workflow for Protocol Selection

The dualistic role of methanesulfonamide necessitates a substrate-based approach to its use. The following workflow provides a clear decision-making framework for researchers.

Decision_Workflow start Select Olefin Substrate substrate_type Determine Substrate Class start->substrate_type aliphatic Aliphatic Olefin (non-terminal or long-chain) substrate_type->aliphatic Aliphatic aromatic Conjugated Aromatic Olefin substrate_type->aromatic Aromatic terminal Terminal Aliphatic Olefin (short-chain) substrate_type->terminal Terminal Aliphatic aliphatic_role Role: Cosolvent / Phase-Transfer Catalyst aliphatic->aliphatic_role aliphatic_protocol Use Protocol 1 aliphatic_role->aliphatic_protocol aromatic_role Role: General Acid Catalyst aromatic->aromatic_role aromatic_protocol Use Protocol 2 aromatic_role->aromatic_protocol terminal_role Role: Effect is minimal or negative. Proceed with caution or omit. terminal->terminal_role terminal_protocol Omit or titrate CH3SO2NH2 terminal_role->terminal_protocol

Workflow for using methanesulfonamide based on olefin type.

Experimental Protocols

Safety Precaution: Osmium tetroxide is highly toxic and volatile. Always handle AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Dihydroxylation of an Aliphatic Olefin (e.g., trans-5-Decene)

This protocol is optimized for non-terminal or long-chain aliphatic olefins where methanesulfonamide acts as a cosolvent.

Reagents & Equipment:

  • Round-bottom flask with a magnetic stir bar

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • trans-5-Decene (or other aliphatic olefin)

  • Sodium sulfite (Na₂SO₃), solid

  • Ethyl acetate (EtOAc)

  • 2M Potassium hydroxide (KOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add AD-mix-β (1.4 g per 1.0 mmol of olefin). Add a 1:1 mixture of t-BuOH and water (5 mL of each per 1.0 mmol of olefin).[1]

  • Additive Addition: Add methanesulfonamide (1.0 equivalent relative to the olefin; approx. 95 mg per 1.0 mmol of olefin).[1][9]

  • Dissolution: Stir the mixture vigorously at room temperature until the solids dissolve, resulting in two clear phases.

  • Cooling: Cool the flask in an ice bath to 0 °C. Continue stirring vigorously.

  • Substrate Addition: Add the aliphatic olefin (1.0 mmol) to the cold, stirring reaction mixture.

  • Reaction Monitoring: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS until the starting olefin is consumed (typically 6-24 hours).

  • Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1.0 mmol of olefin) slowly while the flask is still in the ice bath.[6] Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. The color should change from dark brown to a lighter yellow or orange.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers. Crucially, wash the combined organic layers with 2M KOH (1 x 20 mL) to remove the methanesulfonamide. [9] Subsequently, wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure vicinal diol.[9]

Protocol 2: Dihydroxylation of a Conjugated Aromatic Olefin (e.g., Ethyl Cinnamate)

This protocol is suitable for substrates where methanesulfonamide functions as a general acid catalyst. The procedure is nearly identical to Protocol 1.

Procedure: Follow steps 1-11 from Protocol 1, substituting the aliphatic olefin with the conjugated aromatic olefin (e.g., ethyl cinnamate, 1.0 mmol). The reaction at 0 °C is often significantly faster for these substrates.

Expected Outcomes and Performance Data

The primary benefits of adding methanesulfonamide are a dramatic reduction in reaction time and, in many cases, an improvement in enantioselectivity.

Substrate ExampleSubstrate TypeCH₃SO₂NH₂ Added?Effect on Reaction RateTypical ee%
trans-5-DeceneAliphatic (Internal)YesSignificant acceleration>98%
trans-5-DeceneAliphatic (Internal)NoSluggish~97%
Ethyl CinnamateAromatic (Conjugated)YesSignificant acceleration>99%
Ethyl CinnamateAromatic (Conjugated)NoSlow~98%
1-DeceneAliphatic (Terminal)YesMinimal or no acceleration~94%
1-DeceneAliphatic (Terminal)NoBaseline~94%

Data are representative and compiled based on principles outlined in cited literature. Actual results may vary.[1][8]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Slow or Stalled Reaction 1. Poor stirring in the biphasic system.2. Incorrect substrate type for the conditions.3. Deactivated catalyst.1. Ensure vigorous, rapid stirring to maximize interfacial contact.2. Re-evaluate the olefin structure using the decision workflow.3. Use fresh AD-mix; ensure reagents have been stored properly.
Low Enantioselectivity (ee%) 1. Reaction temperature is too high.2. Secondary catalytic cycle is competing.[5][9]3. Incorrect AD-mix for desired enantiomer.1. Maintain the reaction temperature strictly at 0 °C or lower.2. Ensure the olefin is not used in large excess. Using the recommended 1.4g of AD-mix per mmol of olefin provides the correct ligand concentration to suppress the secondary cycle.[9]3. Verify the choice of AD-mix-α vs. AD-mix-β for the predicted stereochemical outcome.
Difficult Workup/Emulsion 1. Incomplete quenching of osmium species.2. Methanesulfonamide not fully removed.1. Stir longer with sodium sulfite and ensure the color change is complete.2. Do not skip the 2M KOH wash step, which is essential for removing the acidic additive.[9]

References

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • ACS Publications. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]

  • PubMed. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of Organic Chemistry. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]

  • Singh, A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • ResearchGate. (2009). SCHEME 2. Two Proposed Reaction Pathways of the Hydrolysis Step in... The Journal of Organic Chemistry. [Link]

  • Zenodo. (2014). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. [Link]

  • Semantic Scholar. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • Royal Society of Chemistry. (2016). Design of N-cinnamyl sulfinamides as new sulfur-containing olefin ligands for asymmetric catalysis: achieving structural simplicity with a categorical linear framework. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2003). Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. [Link]

  • MDPI. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules. [Link]

  • ResearchGate. (2013). Application of bisamide ligands in asymmetric catalysis. [Link]

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Enantioselective Synthesis of Amines Using Sulfinamide Auxiliaries: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery & Development Professionals

Prepared by: Gemini Application Science Division

Abstract: Chiral amines are fundamental structural motifs, with over 80% of all drug candidates featuring an amine functional group.[1] The stereochemistry of these amines is often critical to their pharmacological activity and safety profile, making their enantioselective synthesis a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of one of the most robust and widely adopted methodologies: the use of sulfinamide chiral auxiliaries. While various sulfinamides exist, this document will focus on the preeminent reagent in the field, tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary.[2] Its steric bulk and predictable stereochemical control have established it as the gold standard for the asymmetric synthesis of a vast array of primary chiral amines.[1][3] We will delve into the mechanistic principles, provide detailed, field-proven protocols, and showcase the broad applicability of this indispensable synthetic tool.

Introduction: The Challenge of Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is a formidable challenge in organic chemistry. Traditional methods often suffer from limitations such as harsh reaction conditions, the need for toxic reagents, or a narrow substrate scope. The development of catalytic asymmetric methods has been a major advance, but for many applications, a reliable, substrate-controlled method is paramount.[4] This need is elegantly met by the use of chiral auxiliaries—stereogenic units that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5]

In 1997, Jonathan A. Ellman and his group introduced tert-butanesulfinamide (tBS) as a uniquely effective chiral ammonia equivalent.[2] The methodology is centered on a reliable three-step sequence that has become a mainstay in both academic and industrial laboratories[6][7]:

  • Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form an N-sulfinyl imine (a sulfinimine).

  • Diastereoselective Addition: A nucleophile adds to the imine carbon, with the bulky tert-butylsulfinyl group sterically directing the approach to create a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The sulfinyl group is easily removed under mild acidic conditions to reveal the desired enantiomerically enriched primary amine.

The success of tert-butanesulfinamide over simpler analogues, such as methanesulfinamide, is largely attributed to the steric influence of the tert-butyl group, which locks the conformation of the key reaction intermediate, leading to higher and more predictable levels of stereocontrol.[5]

Part I: The Core Three-Step Methodology

The power of the Ellman auxiliary lies in its predictable and high-yielding three-step process. This section provides a detailed examination of each step, including the causal mechanisms and step-by-step protocols.

Step 1: Formation of N-tert-Butanesulfinyl Imines

The first step involves the condensation of commercially available (R)- or (S)-tert-butanesulfinamide with an aldehyde or ketone. This reaction forms the key intermediate, the N-sulfinyl imine, which is an electrophilic species activated for nucleophilic attack.[8] The reaction is typically driven to completion by the removal of water, often using a dehydrating agent or a Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Lewis Acids (e.g., Ti(OEt)₄, CuSO₄): These catalysts are crucial for activating the carbonyl group, especially for less reactive ketones. They coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack by the sulfinamide nitrogen.[9]

  • Dehydrating Agents (e.g., MgSO₄, Anhydrous Na₂SO₄): The condensation is a reversible equilibrium. The continuous removal of the water byproduct is essential to drive the reaction towards the imine product, ensuring high yields.

Protocol 1: Synthesis of an N-Sulfinyl Aldimine using CuSO₄

Materials:

  • Aldehyde (1.0 equiv)

  • (R)- or (S)-tert-Butanesulfinamide (1.05 equiv)

  • Anhydrous Copper (II) Sulfate (CuSO₄) (2.0 equiv)

  • Dichloromethane (DCM) (approx. 0.2 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde, tert-butanesulfinamide, and anhydrous CuSO₄.

  • Add DCM to the flask.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-18 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Carbonyl SubstrateCatalyst/Dehydrating AgentTypical ConditionsReference
Aromatic/Aliphatic AldehydesCuSO₄DCM, Room Temp, 4-18 h[9]
KetonesTi(OEt)₄THF, 60-70 °C, 5-24 h[9]
Sterically Hindered KetonesTi(OEt)₄Neat or Toluene, 60-80 °C, 12-48 h[9]
Step 2: Diastereoselective Nucleophilic Addition

This is the key stereochemistry-defining step. The addition of an organometallic nucleophile (e.g., a Grignard or organolithium reagent) to the N-sulfinyl imine proceeds with high diastereoselectivity. This remarkable level of control is rationalized by a Zimmerman-Traxler-like six-membered ring transition state.[5][10]

Mechanistic Insight: The organometallic reagent (e.g., R-MgBr) coordinates in a bidentate fashion to both the sulfinyl oxygen and the imine nitrogen. To minimize steric clash with the bulky tert-butylsulfinyl group, the incoming nucleophilic 'R' group preferentially attacks from one face of the imine C=N bond. This chelated intermediate rigidly defines the trajectory of the nucleophile, leading to the predictable formation of one major diastereomer.[5]

Caption: Zimmerman-Traxler model for nucleophilic addition.

Protocol 2: Diastereoselective Grignard Addition to an N-Sulfinyl Imine

Materials:

  • N-Sulfinyl Imine (1.0 equiv)

  • Grignard Reagent (e.g., 3.0 M MeMgBr in Et₂O) (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., THF or DCM)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the N-sulfinyl imine in the anhydrous solvent in a flame-dried, inert-atmosphere (N₂ or Ar) flask and cool the solution to the desired temperature (typically -78 °C to -48 °C).

  • Slowly add the Grignard reagent dropwise via syringe over 10-15 minutes.

  • Stir the reaction at this temperature for 3-6 hours, monitoring by TLC for the consumption of the starting imine.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-sulfinyl amine can be purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

NucleophileImine SubstrateConditionsd.r.YieldReference
MeMgBrAr-CH=NS(O)tBuTHF, -48 °C>98:290-98%[6]
PhMgBrAlkyl-CH=NS(O)tBuToluene, -78 °C>95:585-95%[6]
VinylMgBrAr-C(Me)=NS(O)tBuDCM, -78 °C>94:688-96%[6]
AllylMgBrAr-CH=NS(O)tBuEt₂O, -78 °C>98:292%[11]
Step 3: Cleavage of the tert-Butanesulfinyl Auxiliary

The final step is the removal of the chiral auxiliary to unmask the primary amine. This is reliably accomplished with a strong acid, typically HCl, in a protic solvent like methanol or ethanol. The reaction is clean and generally proceeds in quantitative yield.[2][12]

Causality Behind Experimental Choices:

  • Acid (HCl): The sulfinamide N-S bond is labile to strong acid. Protonation of the nitrogen atom facilitates cleavage.

  • Protic Solvent (MeOH): The solvent acts as a nucleophile, trapping the cleaved sulfinyl moiety as a stable, non-reactive sulfinate ester (e.g., tert-butyl methanesulfinate), which simplifies purification.[12] The desired amine product precipitates from the reaction mixture as its hydrochloride salt.

Protocol 3: Deprotection to Yield the Chiral Amine Hydrochloride

Materials:

  • N-Sulfinyl amine (1.0 equiv)

  • HCl in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or acetyl chloride in methanol) (2.0-3.0 equiv)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the purified N-sulfinyl amine in a minimal amount of methanol.

  • Add the HCl solution and stir the mixture at room temperature for 30-60 minutes.

  • The amine hydrochloride salt will often precipitate during the reaction.

  • Add diethyl ether to the mixture to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford the enantiomerically pure amine hydrochloride salt.

Caption: Overall workflow for amine synthesis via Ellman's auxiliary.

Part II: Applications in Complex Molecule Synthesis

The reliability and broad scope of the tert-butanesulfinamide methodology have made it a powerful tool for constructing complex chiral amines that are key fragments of pharmaceuticals, natural products, and agrochemicals.

Synthesis of α-Branched and α,α-Dibranched Amines

The synthesis of amines bearing stereocenters at the α-position is a common challenge, particularly for α,α-dibranched (quaternary) centers. The Ellman method provides a straightforward solution by using ketones as starting materials, allowing for the synthesis of highly substituted and sterically congested chiral amines.[3][13] This is especially valuable in drug discovery, where increasing the sp³-character of molecules can improve their pharmacological properties.[14]

Synthesis of Amino Alcohols and Amino Acids

By employing N-sulfinyl imines derived from α- or β-hydroxy carbonyls, or by using enolates as nucleophiles in Mannich-type reactions, this methodology provides access to valuable 1,2- and 1,3-amino alcohols and non-proteinogenic α- and β-amino acids.[3] These structures are privileged motifs in numerous bioactive compounds.

Gateway to N-Heterocycles

The chiral amines produced via this method are versatile building blocks for subsequent transformations. They can be readily cyclized to form important nitrogen-containing heterocyclic scaffolds such as aziridines, pyrrolidines, and piperidines, which are core structures in many FDA-approved drugs.[8]

Target Molecule ClassKey StrategySignificanceReference
α,α-Diaryl Amines Addition of Aryl-Grignards to Aryl KetiminesPrecursors for catalysts and bioactive compounds[6]
Propargylamines Addition of Alkynyl-metal reagents to AldiminesVersatile handles for click chemistry and diversity-oriented synthesis[7]
α-Trifluoromethyl Amines Addition of Ruppert-Prakash reagent (TMSCF₃)Important for modulating drug metabolism and lipophilicity[3]
Hexahydropyrroloindoles Intramolecular cyclization of a synthesized chiral amineCore of potent drug candidates[8]

Conclusion

The enantioselective synthesis of amines using tert-butanesulfinamide represents a landmark achievement in asymmetric synthesis. Its operational simplicity, broad substrate scope, high and predictable stereoselectivity, and the commercial availability of the auxiliary have cemented its status as an essential tool for chemists in pharmaceutical and academic research. By providing a reliable pathway to enantiomerically enriched amines, this methodology continues to accelerate the discovery and development of new medicines and functional materials.

References

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • Zhu, J., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science. [Link]

  • Brasted, K., & Ellman, J. A. (2014). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. [Link]

  • Wikipedia. (n.d.). tert-Butanesulfinamide. Wikipedia, The Free Encyclopedia. [Link]

  • Ellman, J. A., & Cogan, D. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-sulfinyl imines. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-sulfonyl imines. organic-chemistry.org. [Link]

  • Kollimalayan, S., & Madapa, T. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]

  • Brasted, K., & Ellman, J. A. (2014). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]

  • Zhang, Y., et al. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances. [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. Wikipedia, The Free Encyclopedia. [Link]

  • Davis, F. A., & Zhou, P. (1999). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. [Link]

  • Ellman Auxiliaries for Amine Synthesis. (2022, April 8). YouTube. [Link]

  • Reingruber, R., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Fritz, S. P., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry. [Link]

  • Patel, M., et al. (2021). An improved asymmetric synthesis of alpha-branched chiral amines.
  • Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. [Link]

  • Powers, D. G., & MacMillan, D. W. C. (2024). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Journal of the American Chemical Society. [Link]

  • Duncton, M. A. J. (2016). Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. ResearchGate. [Link]

Sources

Large-scale synthesis of chiral sulfinamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up of Chiral Sulfinamides

Abstract

Chiral sulfinamides, particularly tert-butanesulfinamide (TBSA), have become indispensable tools in modern asymmetric synthesis, serving as highly effective chiral auxiliaries for the preparation of enantiomerically pure amines.[1][2][3] Their widespread use in the discovery and production of pharmaceuticals and agrochemicals necessitates robust, safe, and scalable synthetic routes.[3][4] This technical guide provides an in-depth analysis of the prevalent methodologies for the large-scale synthesis of chiral sulfinamides, with a primary focus on the industrially proven Ellman method. We will dissect the critical process parameters, safety considerations, and purification strategies essential for transitioning from laboratory-scale experiments to multi-kilogram production. Furthermore, we will explore advanced and greener alternatives that address the challenges of traditional protocols and present a standardized workflow for the subsequent application of these auxiliaries in the synthesis of chiral amines.

Introduction: The Strategic Importance of Chiral Sulfinamides

The synthesis of enantiopure amines is a cornerstone of medicinal chemistry, as a significant majority of drug candidates feature chiral amine functionalities.[3][5] Chiral sulfinamides, pioneered by the work of Jonathan A. Ellman, function as versatile chiral ammonia equivalents.[1] The sulfinyl group serves a threefold purpose: it activates a C=N bond for nucleophilic addition, provides exceptional diastereofacial selectivity, and is readily cleaved under mild acidic conditions to furnish the desired primary amine with high optical purity.[2][5][6]

The most prominent member, tert-butanesulfinamide (often called Ellman's auxiliary), is commercially available in both enantiomeric forms and is produced on the metric-ton scale, a testament to its utility and the scalability of its synthesis.[3][7] This guide is designed for researchers, process chemists, and drug development professionals seeking to implement or optimize the large-scale production of these critical synthetic building blocks.

Comparative Analysis of Synthetic Strategies for Scale-Up

While numerous methods exist for synthesizing chiral sulfinamides, only a few meet the stringent criteria for large-scale industrial production, which prioritize cost, safety, efficiency, and robustness.

  • Andersen-Type Diastereoselective Synthesis: This classical approach involves reacting a sulfinyl chloride with a stoichiometric chiral alcohol (e.g., menthol) to form diastereomeric sulfinate esters.[8] After painstaking separation of the diastereomers, the desired ester is treated with an organometallic amine source. This method is generally not amenable to large-scale synthesis due to the high cost of the chiral auxiliary, the often-difficult chromatographic separation, and poor atom economy.

  • Chiral Sulfinyl Transfer Agents: To overcome the limitations of the Andersen method, more advanced chiral auxiliaries have been developed that can be recycled.[4][9] For instance, Han and Senanayake developed a process using a recyclable pseudoephedrine-derived template. This approach offers a safer, more sustainable alternative by avoiding cryogenic reagents like liquid ammonia.[4]

  • Catalytic Asymmetric Synthesis: This represents the most practical and economically viable strategy for industrial-scale production. The key methods involve the catalytic enantioselective transformation of achiral starting materials.

    • Asymmetric Oxidation: The most successful large-scale method, developed by Ellman and coworkers, involves the catalytic asymmetric oxidation of an inexpensive disulfide to a chiral thiosulfinate, followed by a stereospecific amination step.[5][7] This pathway is the focus of our primary protocol.

    • Modern Catalytic Methods: Recent research has introduced novel approaches using copper or cobalt catalysts for the asymmetric addition of organometallic reagents to sulfinylamines or the oxidation of sulfenamides.[10][11] While promising, these methods are still maturing and have yet to see the widespread industrial adoption of the Ellman protocol.

The workflow for the dominant industrial synthesis of tert-butanesulfinamide is depicted below.

Synthesis_Workflow cluster_0 Step 1: Asymmetric Oxidation cluster_1 Step 2: Amination Start Di-tert-butyl Disulfide (Inexpensive Starting Material) Oxidation Catalytic Asymmetric Oxidation (Chiral Vanadium Catalyst, H2O2) Start->Oxidation Toluene Intermediate (R)-tert-Butyl tert-butanethiosulfinate Oxidation->Intermediate Isolation & Crystallization Amination Nucleophilic Substitution (Lithium Amide in liq. NH3) Intermediate->Amination Stereospecific (Inversion) Product (R)-tert-Butanesulfinamide (Final Product) Amination->Product Workup & Crystallization

Caption: Overall workflow for the large-scale synthesis of Ellman's auxiliary.

Core Protocol: Multi-Kilogram Synthesis of (R)-tert-Butanesulfinamide

This two-step process is the most widely implemented industrial route, starting from the inexpensive petroleum byproduct, di-tert-butyl disulfide.[7]

Part A: Catalytic Asymmetric Oxidation to (R)-tert-Butyl tert-butanethiosulfinate

Principle: This step employs a chiral catalyst, typically derived from a vanadium source and a chiral amino alcohol ligand, to mediate the enantioselective oxidation of di-tert-butyl disulfide with hydrogen peroxide. The resulting thiosulfinate is a crystalline solid, allowing for enantiomeric enrichment to >99% ee through crystallization.

Detailed Protocol:

  • Catalyst Preparation:

    • In a suitable reactor under an inert atmosphere (N₂), charge the chiral ligand (e.g., an aminoindanol-derived salicylaldehyde Schiff base) (0.01-0.02 mol eq) and toluene.

    • Add vanadyl acetylacetonate (VO(acac)₂) (0.01-0.02 mol eq) and stir the mixture at room temperature for 1-2 hours to form the active chiral catalyst complex.

  • Oxidation Reaction:

    • To the catalyst solution, add di-tert-butyl disulfide (1.0 mol eq).

    • Cool the reaction mixture to 0-5 °C.

    • Crucial Step: Slowly add aqueous hydrogen peroxide (30-35% w/w, ~1.1 mol eq) via a dosing pump over 4-6 hours. Maintain the internal temperature strictly below 10 °C. Causality: Slow addition is critical to control the reaction exotherm and prevent side reactions or catalyst decomposition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by HPLC or TLC until the starting disulfide is consumed.

    • Quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Separate the organic and aqueous layers. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Purification by Crystallization:

    • Concentrate the organic phase under reduced pressure to a minimal volume.

    • Add a suitable anti-solvent, such as heptane or hexane, to induce crystallization.

    • Cool the slurry to 0-5 °C and hold for several hours to maximize crystal growth.

    • Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum. This single crystallization typically affords the thiosulfinate in high yield and with >99% enantiomeric excess.

Part B: Stereospecific Amination to (R)-tert-Butanesulfinamide

Principle: The chiral thiosulfinate undergoes a nucleophilic substitution reaction with lithium amide. The reaction proceeds stereospecifically with inversion of configuration at the sulfur center to yield the desired sulfinamide.[5]

Safety Warning: This procedure involves highly hazardous materials, including liquid ammonia and metallic lithium. It must be performed in a specialized, well-ventilated reactor (e.g., a pilot plant) by highly trained personnel with appropriate personal protective equipment.

Detailed Protocol:

  • Reactor Setup:

    • Assemble a reactor equipped for cryogenic temperatures (-78 °C), with a dry-ice/acetone or liquid N₂ cooling system, an overhead stirrer, and an ammonia inlet/outlet. Ensure the system is completely dry and purged with inert gas.

  • Preparation of Lithium Amide:

    • Condense anhydrous ammonia gas into the reactor to the required volume at -78 °C.

    • Crucial Step: Add small, cut pieces of lithium metal (approx. 2.2 mol eq) portion-wise to the vigorously stirred liquid ammonia. A deep blue color will initially form, which will dissipate as the lithium reacts to form a white slurry of lithium amide (LiNH₂). A catalytic amount of ferric nitrate can be added to initiate the reaction. Causality: Portion-wise addition of lithium is essential to control the exothermic reaction and the evolution of hydrogen gas.

  • Amination Reaction:

    • Once the formation of lithium amide is complete (disappearance of the blue color), slowly add a solution of the (R)-tert-butyl tert-butanethiosulfinate (1.0 mol eq) in anhydrous THF to the slurry at -78 °C over 1-2 hours.

    • Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of solid ammonium chloride.

    • Allow the ammonia to evaporate slowly overnight through a scrubbing system (e.g., a water or acid trap).

    • Once the reactor has reached room temperature, add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the layers, and extract the aqueous phase multiple times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the final (R)-tert-butanesulfinamide as a white, crystalline solid with >99.5% purity and >99% ee.

Process Optimization and Green Chemistry Alternatives

The primary drawbacks of the Ellman protocol on a large scale are the use of cryogenic liquid ammonia and pyrophoric lithium metal.[4] Significant efforts have been made to develop safer and more environmentally friendly processes.

The Han/Senanayake Approach:

A notable advancement involves the use of a recyclable chiral sulfinyl transfer agent.[4] This method avoids the need for LiNH₃/NH₃.

  • Agent Synthesis: A chiral 1,2-amino alcohol is used as a template to create a chiral oxathiazolidine-2-oxide.

  • Sulfinyl Transfer: This agent reacts with a Grignard reagent (t-BuMgCl) to form an intermediate.

  • Amination: The intermediate is then treated with a milder nitrogen source, such as hydroxylamine, under non-cryogenic conditions.

  • Recycling: The initial chiral amino alcohol template can be recovered in high yield and reused.[4]

This approach significantly improves the process safety profile and is more aligned with the principles of green chemistry, making it an attractive alternative for industrial production.[4][12]

Quality Control and Data Summary

Rigorous quality control is essential to ensure the final product meets specifications for use in GMP (Good Manufacturing Practice) environments.

  • Purity Analysis: Assessed by HPLC and ¹H NMR spectroscopy.

  • Enantiomeric Excess (ee): Determined using HPLC on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H).[13]

  • Optical Rotation: Confirms the stereochemical identity of the final product.

Table 1: Comparison of Key Process Parameters

ParameterEllman MethodHan/Senanayake Method
Starting Material Di-tert-butyl disulfideChiral 1,2-amino alcohol
Key Reagents VO(acac)₂, H₂O₂, Li, liq. NH₃t-BuMgCl, NH₂OH·HCl
Reaction Temp. 0 °C (Oxidation), -78 °C (Amination)0 °C to Room Temperature
Overall Yield ~75% (optically pure)[5]~40% (further optimization ongoing)[4]
Safety Profile High Hazard (liq. NH₃, Li metal)Moderate Hazard (Grignard)
Sustainability Poor (cryogenics, hazardous waste)Good (recyclable auxiliary)

Application Protocol: Asymmetric Synthesis of a Chiral Primary Amine

Once synthesized, the chiral sulfinamide is used to prepare chiral amines via an N-sulfinyl imine intermediate.[6][14]

Application_Workflow Sulfinamide Chiral (R)-Sulfinamide Imine N-Sulfinyl Imine (Intermediate) Sulfinamide->Imine Condensation (e.g., Ti(OEt)4) Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Imine Adduct Sulfinamide Adduct Imine->Adduct Nucleophilic Addition (e.g., R3-MgBr) High Diastereoselectivity Amine Chiral Primary Amine (Product) Adduct->Amine Auxiliary Cleavage (HCl in MeOH)

Caption: General workflow for using a chiral sulfinamide to synthesize a chiral amine.

General Protocol:

  • Imine Formation:

    • In a reactor, dissolve the chiral sulfinamide (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).

    • Add a Lewis acid dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄), and stir at room temperature until the reaction is complete (monitored by TLC/HPLC).[15]

    • Work up the reaction by filtering off the Lewis acid and concentrating the solvent. The crude imine is often used directly in the next step without further purification.

  • Diastereoselective Nucleophilic Addition:

    • Dissolve the crude N-sulfinyl imine in an anhydrous solvent (e.g., THF, Toluene) and cool to the appropriate temperature (often -78 °C or -48 °C).

    • Slowly add the nucleophile (e.g., a Grignard reagent, organolithium, or enolate) (1.2-1.5 eq). Causality: The bulky tert-butanesulfinyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face and ensuring high diastereoselectivity.[2]

    • Stir until the reaction is complete, then quench with a saturated aqueous solution of NH₄Cl.

  • Auxiliary Cleavage:

    • Extract the product into an organic solvent, dry, and concentrate.

    • Dissolve the crude sulfinamide adduct in methanol and add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).

    • Stir at room temperature for 1-2 hours. The cleavage is typically clean and straightforward.

    • Concentrate the mixture to provide the hydrochloride salt of the desired chiral amine. The sulfinyl auxiliary byproducts can often be recycled.[7]

Conclusion

The large-scale synthesis of chiral sulfinamides is a mature and enabling technology in the pharmaceutical industry. The Ellman method, despite its operational challenges, remains a benchmark for efficiency and cost-effectiveness. However, the future of sulfinamide manufacturing will likely trend towards the adoption of safer, greener processes, such as those employing recyclable chiral transfer agents. A thorough understanding of the reaction mechanisms, process safety, and purification techniques discussed in this guide is paramount for any organization seeking to successfully and safely scale up the production of these invaluable chemical building blocks.

References

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  • Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.

  • Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. ACS Catalysis.

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  • Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides. ChemRxiv.

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  • Enantioselective Synthesis of Sulfinamidines via Asymmetric Rhodium–Catalyzed Imidation of Sulfenamides. ResearchGate.

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  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances.

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  • Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry.

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  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed.

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. University of Bath's research portal.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

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Methanesulfinamide: A Guide to its Application as a Versatile Amine Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of elegant and efficient molecular construction. Amines, ubiquitous in pharmaceuticals and biologically active molecules, present a persistent challenge due to their inherent nucleophilicity and basicity.[1] This application note provides a comprehensive technical guide on the use of methanesulfinamide as a protecting group for primary and secondary amines. While less common than its bulky counterparts like the tert-butanesulfinamide group, the methanesulfinyl group offers a unique profile of stability, mild cleavage, and minimal steric hindrance, making it an attractive, albeit underutilized, tool for synthetic chemists. We present here the foundational principles, field-proven insights, and detailed protocols for the synthesis of the requisite precursor, methanesulfinyl chloride, its application in amine protection, and subsequent deprotection.

Introduction: The Strategic Role of Amine Protection

The temporary masking of a reactive functional group is a fundamental strategy in multi-step synthesis.[2] For amines, protection is critical to prevent undesired side reactions such as acylation, alkylation, or oxidation, and to modulate their directing effects in various transformations.[3] An ideal protecting group should be:

  • Easily and selectively introduced in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed under mild conditions that do not affect other functional groups (orthogonality).[3]

  • Minimally contributing to the molecular weight and complexity of the intermediate.

Sulfinamides, generated from the reaction of an amine with a sulfinyl chloride, have emerged as a valuable class of protecting groups. They effectively reduce the nucleophilicity of the amine nitrogen. Unlike the highly robust sulfonamides, sulfinamides can be cleaved under mild acidic conditions, offering a distinct advantage in the synthesis of sensitive molecules.[4]

This guide focuses specifically on the this compound group (Ms(O)NHR), a simple yet effective protecting group.

The Methanesulfinyl Group: A Profile

The methanesulfinyl group provides robust protection under neutral and basic conditions, yet it is readily cleaved by mild acid. Its small size is a key advantage, minimizing steric hindrance around the nitrogen atom, which can be beneficial in subsequent synthetic steps.

Key Attributes:

  • Stability: Stable to basic conditions, organometallic reagents, and some reducing agents.

  • Cleavage: Typically removed with mild acid (e.g., HCl in a protic solvent), which offers orthogonality to many other protecting groups like Boc, Cbz, and Fmoc.[4]

  • Reagent Accessibility: The precursor, methanesulfinyl chloride, can be prepared from readily available starting materials.

Synthesis of Methanesulfinyl Chloride: The Precursor

The effective use of the this compound protecting group begins with the reliable synthesis of its precursor, methanesulfinyl chloride (CH₃S(O)Cl). A well-established procedure involves the controlled chlorination of dimethyl disulfide followed by reaction with acetic anhydride.[5]

Protocol 1: Synthesis of Methanesulfinyl Chloride

This protocol is adapted from the procedure published in Organic Syntheses.[5]

Workflow Diagram:

cluster_reagents Reagents cluster_process Process cluster_products Products DMDS Dimethyl Disulfide Chlorination 1. Chlorination (-20°C to -10°C) DMDS->Chlorination Cl2 Chlorine Gas Cl2->Chlorination Ac2O Acetic Anhydride Reaction 2. Reaction with Ac₂O (Maintain temp.) Ac2O->Reaction Chlorination->Reaction Forms CH₃SCl₃ intermediate Distillation 3. Vacuum Distillation (Purification) Reaction->Distillation MsOCl Methanesulfinyl Chloride Distillation->MsOCl AcCl Acetyl Chloride (byproduct) Distillation->AcCl

Caption: Synthesis of methanesulfinyl chloride.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Dimethyl disulfide94.2047.1 g0.50
Acetic anhydride102.0951.0 g0.50
Chlorine gas70.90106.5 g1.50

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a dry ice condenser attached to a gas outlet leading to a scrubber (e.g., sodium hydroxide solution).

  • Chlorination: Charge the flask with dimethyl disulfide. Cool the flask to between -20°C and -10°C using a cooling bath. Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic; maintain the temperature throughout the addition. The reaction mixture will turn a deep reddish-orange and then fade to a pale golden yellow.[5]

  • Reaction with Acetic Anhydride: Once the chlorination is complete, add acetic anhydride dropwise while maintaining the temperature between -20°C and -10°C.

  • Work-up and Distillation: Allow the reaction mixture to warm slowly to room temperature. The crude product is then transferred to a distillation apparatus. Remove the byproduct, acetyl chloride, under reduced pressure. The desired methanesulfinyl chloride is then distilled under vacuum (e.g., 47-48°C at 15 mm Hg) as a nearly colorless liquid.[5]

Expert Insights:

  • Temperature Control is Critical: Over-chlorination or allowing the temperature to rise can lead to the formation of the more stable methanesulfonyl chloride (CH₃SO₂Cl).[5]

  • Moisture Sensitivity: All reagents and glassware must be scrupulously dry, as methanesulfinyl chloride readily hydrolyzes.

  • Storage: Methanesulfinyl chloride is unstable and should be used immediately after preparation or stored for a very short period in a tightly sealed container at low temperature. It can decompose to release HCl.[5]

Protection of Amines as Methanesulfinamides

The reaction of an amine with methanesulfinyl chloride in the presence of a non-nucleophilic base provides the corresponding N-methanesulfinamide. The following is a generalized protocol, as specific literature examples for this compound are scarce. This procedure is based on well-established methods for other sulfinamides, such as p-tolylsulfinamide.[4]

Protocol 2: General Procedure for Amine Protection

Reaction Mechanism:

Amine R-NH₂ (Amine) Intermediate [Transition State] Amine->Intermediate MsOCl CH₃S(O)Cl (Methanesulfinyl Chloride) MsOCl->Intermediate Base Base (e.g., Et₃N) Base->Intermediate HCl scavenger Product R-NHS(O)CH₃ (N-Methanesulfinamide) Intermediate->Product Salt Base·HCl Intermediate->Salt

Caption: Amine protection as a this compound.

Materials:

ReagentMolar Mass ( g/mol )Equivalents
Amine (Primary or Secondary)Varies1.0
Methanesulfinyl Chloride98.551.1
Triethylamine (Et₃N)101.191.5
Dichloromethane (DCM)84.93Solvent

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Sulfinylation: Slowly add a solution of freshly prepared methanesulfinyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with the addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Base: A non-nucleophilic base like triethylamine or pyridine is crucial to prevent reaction with the sulfinyl chloride.

  • Stoichiometry: A slight excess of the sulfinyl chloride is used to ensure complete consumption of the amine.

  • For Amino Alcohols: If the substrate contains a hydroxyl group, it may be necessary to use a more elaborate strategy, such as a double protection/selective hydrolysis sequence, to achieve mono-N-sulfinylation, as has been demonstrated with p-tolylsulfinyl derivatives.[4]

Deprotection of Methanesulfinamides

The key advantage of the sulfinamide protecting group is its facile cleavage under mild acidic conditions. This provides a clean and efficient method to regenerate the free amine.

Protocol 3: General Procedure for Deprotection

Reaction Mechanism:

Sulfinamide R-NHS(O)CH₃ (N-Methanesulfinamide) Protonation Protonated Intermediate Sulfinamide->Protonation Protonation of N or O Acid HCl in Protic Solvent Acid->Protonation Product R-NH₃⁺Cl⁻ (Amine Hydrochloride) Protonation->Product Nucleophilic attack by solvent Cleavage of S-N bond Byproduct [CH₃S(O)OR'] Protonation->Byproduct

Caption: Acid-catalyzed deprotection of a this compound.

Materials:

ReagentEquivalents/Concentration
N-Methanesulfinamide1.0
Hydrochloric Acid2-4 M solution in a protic solvent (e.g., Methanol or Dioxane)
Diethyl EtherFor precipitation

Procedure:

  • Dissolution: Dissolve the N-methanesulfinamide (1.0 eq.) in a minimal amount of a suitable solvent like methanol or diethyl ether.

  • Acidification: To the stirred solution, add a solution of HCl in a protic solvent (e.g., 2 M HCl in methanol) in excess (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the deprotected amine hydrochloride salt may precipitate out of solution.[4] Monitor for completion by TLC or LC-MS.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude amine salt.

  • Neutralization (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃), followed by extraction with an organic solvent.

Expert Insights:

  • Solvent Choice: The use of a protic solvent like methanol can facilitate the cleavage by acting as a nucleophile to trap the sulfinyl moiety.

  • Mild Conditions: This deprotection method is significantly milder than the reductive or harsh acidic conditions required for the corresponding methanesulfonamides (Ms-NHR). This makes the this compound group compatible with acid-sensitive functionalities that can tolerate brief exposure to mild acid.

Orthogonal Strategies and Comparative Analysis

The true power of a protecting group is realized in its compatibility with other groups in a complex molecule.

Table 1: Orthogonality of this compound

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to this compound?
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)No (Conditions may overlap)
CarboxybenzylCbzH₂/Pd-C (Hydrogenolysis)Yes
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Yes
MethanesulfonylMsHarsh Reduction (e.g., Mg/MeOH)Yes
Silyl EthersTBDMS, TIPSFluoride (TBAF), Mild AcidNo (Acid conditions may overlap)

The mild acidic cleavage of the this compound group makes it orthogonal to base-labile groups (Fmoc) and those removed by hydrogenolysis (Cbz). While care must be taken with other acid-labile groups like Boc or silyl ethers, conditions can often be fine-tuned to achieve selective deprotection.

Conclusion and Future Outlook

This compound represents a valuable, yet often overlooked, protecting group for amines. Its combination of adequate stability, minimal steric bulk, and, most importantly, mild acidic cleavage conditions positions it as a useful tool in modern organic synthesis. The protocols detailed herein provide a foundational framework for its application, from the synthesis of the necessary precursor to the final deprotection step. For researchers and drug development professionals tackling complex molecular architectures, the this compound group offers a strategic option to navigate the intricate challenges of amine protection, contributing to more efficient and selective synthetic routes.

References

  • BenchChem. (2025). Application Notes and Protocols: Methanesulfonamide as a Protecting Group for Amines. BenchChem.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Douglass, I. B., & Norton, R. V. (1966). Methanesulfinyl Chloride. Organic Syntheses, 46, 71. doi:10.15227/orgsyn.046.0071
  • Aggarwal, V. K., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156–3164.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide from methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinamide synthesis by S-N coupling. Retrieved from [Link]

  • ACS Publications. (2022). Synthetic Approach toward Enantiopure Cyclic Sulfinamides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Sci-Hub. (1982). Improved deprotection in solid phase peptide synthesis: quantitative reduction of methionine sulfoxide to methionine during HF cleavage. Retrieved from [Link]

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Application Notes & Protocols: A Detailed Guide to the Synthesis of tert-Butanesulfinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of enantiomerically pure tert-butanesulfinamide, a pivotal chiral auxiliary in modern asymmetric synthesis. Developed and popularized by Jonathan A. Ellman, this reagent, often called "Ellman's auxiliary," serves as a versatile chiral ammonia equivalent for the synthesis of a vast array of chiral amines, which are fundamental components of numerous pharmaceutical agents.[1][2][3] We will delve into the most practical and widely adopted two-step synthetic sequence, which begins with the inexpensive starting material di-tert-butyl disulfide.[4] This guide will explain the causality behind experimental choices, provide detailed, step-by-step protocols, and address critical safety and handling considerations.

Introduction: The Significance of tert-Butanesulfinamide

Chiral amines are ubiquitous in bioactive molecules, making their stereoselective synthesis a cornerstone of medicinal chemistry and drug development.[2][5] In 1997, Jonathan A. Ellman introduced tert-butanesulfinamide as a highly effective solution for the asymmetric synthesis of amines.[1][6] The methodology involves two key stages: first, the condensation of tert-butanesulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinyl imine. Second, the diastereoselective addition of a nucleophile to the imine, where the bulky and chiral tert-butanesulfinyl group directs the approach of the nucleophile.[1][6] A final, straightforward acidic workup cleaves the auxiliary, yielding the desired chiral primary amine.[1]

The success of this methodology hinges on the accessibility of enantiomerically pure tert-butanesulfinamide. The most robust and scalable synthesis, detailed herein, relies on a catalytic asymmetric oxidation followed by a nucleophilic displacement.[4][7]

Synthetic Strategy and Core Principles

The preferred industrial and laboratory synthesis is a two-step process designed for scalability, high yield, and high enantiomeric purity.[4][8]

  • Catalytic Asymmetric Oxidation: The process starts with di-tert-butyl disulfide, a low-cost byproduct of the petroleum industry.[4] This disulfide is asymmetrically oxidized to the corresponding tert-butyl tert-butanethiosulfinate. This key stereochemistry-inducing step is typically catalyzed by a vanadium complex in the presence of a chiral ligand.[7]

  • Nucleophilic Displacement: The generated chiral thiosulfinate is then treated with a nucleophilic amide source, typically lithium amide (LiNH₂) in liquid ammonia.[7][9] The amide anion attacks one of the sulfur atoms, cleaving the S-S bond and displacing tert-butylthiolate to form the desired tert-butanesulfinamide with inversion of stereochemistry at the sulfur center.[9]

The choice of liquid ammonia as the solvent in the second step is critical; the poor solubility of lithium amide in other solvents can lead to significant racemization.[7]

Logical Workflow of the Synthesis

G cluster_0 Step 1: Asymmetric Oxidation cluster_1 Step 2: Amide Displacement cluster_2 Purification A Di-tert-butyl Disulfide C tert-Butyl tert-butanethiosulfinate A->C Acetone B Chiral Vanadium Catalyst + H₂O₂ B->C E (R)- or (S)-tert-Butanesulfinamide C->E D Lithium Amide (in liquid NH₃) D->E F Lithium tert-butylthiolate (byproduct) E->F Co-product G Workup & Thiol Trapping E->G H Trituration & Recrystallization G->H I Enantiopure Product H->I

Caption: Overall workflow for the synthesis of tert-butanesulfinamide.

Detailed Experimental Protocol

This protocol is adapted from the highly cited and robust procedures developed by Ellman and coworkers, specifically from the detailed account in Organic Syntheses.[10][11] This procedure allows for the preparation of either enantiomer by selecting the appropriate chiral ligand. Using (1S,2R)-(-)-cis-1-amino-2-indanol leads to (Rs)-tert-butanesulfinamide.[10]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Di-tert-butyl disulfide178.37178.4 g1.0Distilled before use.[10]
Vanadyl acetylacetonate (VO(acac)₂)265.161.33 g5.0 mmolCatalyst.
Chiral Ligand¹Varies5.5 mmol1.1 eq (to V)See note below.
Hydrogen Peroxide (30% aq. soln.)34.01113 mL1.1 molAdded slowly.
Acetone58.081 L-Industrial grade is sufficient.[10]
Liquid Ammonia (NH₃)17.03~1.2 L~65 molCondensed from gas cylinder.
Lithium wire (Li)6.948.3 g1.2 mol
Iron(III) Nitrate nonahydrate404.00~100 mg-Catalyst for LiNH₂ formation.
Chloroacetic acid94.50104 g1.1 molFor trapping thiol byproduct.[10]
Methylene Chloride (DCM)84.93~1 L-For extraction.
Hexanes-~1 L-For trituration/recrystallization.

¹The chiral ligand is prepared by condensing an optically pure aminoindanol with 3,5-di-tert-butyl salicylaldehyde. For (Rs)-tert-butanesulfinamide, (1S,2R)-(-)-cis-1-amino-2-indanol is used.[1][10]

Step 1: Asymmetric Oxidation to tert-Butyl tert-butanethiosulfinate
  • Catalyst Preparation: To a 2 L flask, add vanadyl acetylacetonate (1.33 g) and the chiral ligand (5.5 mmol) to acetone (500 mL). Stir the mixture for 1 hour at room temperature to form the active catalyst solution.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. Add the di-tert-butyl disulfide (178.4 g).

  • Oxidation: Slowly add the 30% hydrogen peroxide solution (113 mL) via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A mild exotherm can occur if H₂O₂ is added too quickly.[8]

    • Causality: Slow addition maintains a low concentration of H₂O₂, preventing over-oxidation and controlling the exotherm.[8] The chiral vanadium complex catalyzes the enantioselective transfer of an oxygen atom to one of the sulfur atoms of the disulfide.

  • Reaction Monitoring & Quench: After the addition is complete, stir the reaction for an additional 12-18 hours at 0 °C. Monitor the reaction by TLC or ¹H NMR. Once complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (~100 mL) until a starch-iodide test is negative.

  • Workup: Transfer the mixture to a separatory funnel. Add water (500 mL) and extract with methylene chloride (3 x 200 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl tert-butanethiosulfinate as an oil. The product should be stored at -20 °C as it can slowly decompose at room temperature.[10]

Step 2: Synthesis of (R)-tert-Butanesulfinamide
  • Setup for Liquid Ammonia: In a well-ventilated fume hood, assemble a 3 L three-neck flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.

  • Ammonia Condensation: Condense approximately 1.2 L of ammonia gas into the flask. The dry ice condenser is crucial to prevent the loss of ammonia.

  • Lithium Amide Formation: Add a catalytic amount of iron(III) nitrate (~100 mg). Carefully add lithium wire (8.3 g), cut into small pieces, to the stirring liquid ammonia. The solution will initially turn a deep blue color, which will fade to a gray suspension as the lithium amide is formed over ~1-2 hours.

  • Addition of Thiosulfinate: Once the lithium amide formation is complete, slowly add the crude thiosulfinate from Step 1, dissolved in an equal volume of THF (~200 mL), to the ammonia suspension at -78 °C (dry ice/acetone bath).

    • Causality: The amide anion performs a nucleophilic attack on the sulfinyl sulfur of the thiosulfinate. Using liquid ammonia as the solvent is essential for this step to proceed with high stereospecificity (inversion of configuration).[7][9]

  • Reaction Quench and Ammonia Evaporation: Stir for 1 hour at -78 °C. Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen. It is critical to stir the mixture during evaporation to prevent it from solidifying into an unmanageable mass.[10]

  • Thiol Trapping and Workup: To the solid residue, carefully add ice (~500 g). Once the solid has dissolved, add a solution of chloroacetic acid (104 g) in water (200 mL). Stir for 1 hour.

    • Causality: The highly odorous and toxic tert-butylthiolate byproduct is trapped by reacting with chloroacetate to form the water-soluble and odorless lithium (tert-butylthio)acetate, which remains in the aqueous phase during extraction.[10]

  • Extraction: Extract the aqueous solution with methylene chloride (4 x 250 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butanesulfinamide as a solid.

Step 3: Purification
  • Trituration: Add hexanes (~300 mL) to the crude solid. Using a spatula, break up the solid and stir the slurry vigorously for 30 minutes. This step removes most colored impurities and improves enantiomeric purity.[10]

  • Filtration: Collect the solid by suction filtration, wash with cold hexanes (2 x 100 mL), and dry under vacuum.

  • Recrystallization: For the highest purity, dissolve the triturated solid in a minimal amount of boiling hexanes (~150 mL per 85 g of material). Allow the solution to cool slowly to room temperature with rapid stirring to induce crystallization. Cool further in an ice bath, collect the crystals by filtration, wash with ice-cold hexanes, and dry under vacuum. This typically yields the product with >99% ee.[10][11]

The final product is a white crystalline solid. A typical overall yield from di-tert-butyl disulfide is in the range of 68-75%.[7][9]

Safety and Handling

  • Di-tert-butyl disulfide & tert-butylthiol: These compounds have an extremely potent and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. The chloroacetic acid quench is essential for odor control.[10]

  • Liquid Ammonia: Ammonia is a corrosive and toxic gas. Condensation and reaction must be performed in a fume hood with a dry ice condenser. Ensure there is no possibility of pressure buildup.

  • Lithium Metal: Lithium is highly reactive with water and moisture. Handle under an inert atmosphere and quench any unreacted metal carefully.

  • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and combustible materials.

Recycling the tert-Butanesulfinyl Group

A key advantage of this auxiliary is that it can be recovered and recycled after its use in amine synthesis. The typical deprotection step uses HCl, which converts the N-sulfinylated amine into the desired amine hydrochloride salt and tert-butanesulfinyl chloride.[12][13] The amine salt can be removed by filtration, and the resulting solution of tert-butanesulfinyl chloride can be treated with aqueous ammonia to regenerate tert-butanesulfinamide in high yield.[4][14]

Recycling Workflow

G ¹CPME = Cyclopentyl methyl ether [Ref: 15, 16] A N-tert-Butanesulfinyl Amine C Amine Hydrochloride Salt A->C Deprotection D tert-Butanesulfinyl Chloride (in solution) A->D Deprotection B HCl in CPME¹ B->A C->C F Recycled tert-Butanesulfinamide D->F Ammonolysis E Aqueous Ammonia (NH₃) E->D

Caption: Process for recycling the tert-butanesulfinyl auxiliary.

References

  • Wikipedia. tert-Butanesulfinamide. [Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

  • Priya, S., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]

  • Han, Z., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 138–145. [Link]

  • Weix, D. J., & Ellman, J. A. (2005). (R S)-N-tert-BUTYLSULFINYL)IMINES: (R)-2-METHYLPROPANE-2-SULFINAMIDE. Organic Syntheses, 82, 157. [Link]

  • Senanayake, C. H., et al. (2002). Synthesis of Enantiopure tert-Butanesulfinamide from tert-Butanesulfinyloxazolidinone. The Journal of Organic Chemistry, 67(15), 5244–5248. [Link]

  • Myers, A. G. Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). [Link]

  • ResearchGate. Synthesis and Applications of tert-Butanesulfinamide. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • Beilstein Journal of Organic Chemistry. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • National Institutes of Health. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]

  • Royal Society of Chemistry. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. [Link]

  • Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646–2650. [Link]

  • PubMed. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. [Link]

  • Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

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  • Organic Chemistry Portal. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. [Link]

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  • University of Bristol. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. [Link]

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The Strategic Deployment of Methanesulfinamide Derivatives in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of N-tert-Butanesulfinamide as a Pillar in Asymmetric Synthesis

In the intricate field of natural product synthesis, the precise installation of stereogenic centers is paramount. Among the arsenal of chiral auxiliaries available to the modern synthetic chemist, N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a dominant and versatile tool.[1][2] Its widespread adoption is attributable to a confluence of favorable characteristics: both enantiomers are readily available, it can be introduced under mild conditions to a vast array of aldehydes and ketones, it exerts powerful stereocontrol over subsequent transformations, and it can be removed tracelessly under acidic conditions.[3][4]

This technical guide delves into the practical application of N-tert-butanesulfinamide in the synthesis of bioactive natural products. We will move beyond theoretical discussions to provide detailed, field-proven protocols for key transformations, illustrated with examples from the total synthesis of complex alkaloids. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals a robust framework for incorporating this powerful methodology into their synthetic endeavors.

Core Methodology: The Three-Act Play of Amine Synthesis

The application of N-tert-butanesulfinamide in asymmetric amine synthesis can be conceptualized as a three-step sequence.[5] This logical workflow forms the basis of its utility in constructing the chiral amine moieties frequently found in natural products.

G cluster_0 Core Workflow Start Aldehyde/Ketone + (R)- or (S)-tert-Butanesulfinamide Condensation Step 1: Condensation (e.g., Ti(OEt)4 or CuSO4) Start->Condensation Formation of Chiral Intermediate Imine N-tert-Butanesulfinyl Imine Condensation->Imine Addition Step 2: Diastereoselective Nucleophilic Addition Imine->Addition Stereocenter Installation Sulfinamide Adduct (Sulfinamide) Addition->Sulfinamide Cleavage Step 3: Acidic Cleavage (e.g., HCl in MeOH) Sulfinamide->Cleavage Auxiliary Removal End Chiral Primary Amine Cleavage->End

Caption: The general workflow for asymmetric amine synthesis using N-tert-butanesulfinamide.

  • Condensation: The process begins with the condensation of the chiral N-tert-butanesulfinamide with a prochiral aldehyde or ketone. This reaction is typically promoted by a Lewis acid, such as titanium(IV) ethoxide or copper(II) sulfate, to drive the equilibrium towards the formation of the corresponding N-tert-butanesulfinyl imine.[6][7]

  • Diastereoselective Nucleophilic Addition: The chiral sulfinyl group exerts profound stereocontrol over the addition of a nucleophile to the imine carbon. For organometallic reagents like Grignard or organolithium reagents, the reaction is believed to proceed through a rigid, six-membered chair-like transition state where the metal chelates to both the nitrogen and oxygen atoms of the sulfinyl group.[7] This directs the nucleophile to attack from the less sterically hindered face of the imine, resulting in high diastereoselectivity.

  • Auxiliary Cleavage: The final step involves the facile removal of the N-tert-butanesulfinyl group under mild acidic conditions, typically with hydrochloric acid in a protic solvent like methanol or ethanol.[8] This liberates the desired chiral primary amine as its hydrochloride salt, while the chiral auxiliary can often be recovered and recycled.[9][10]

Application Note 1: Total Synthesis of the Alkaloid (-)-Angustureine

Background: (-)-Angustureine is a tetrahydroquinoline alkaloid that has been isolated from the bark of Angostura trifoliata. Its synthesis provides a classic example of the power of N-tert-butanesulfinamide in controlling the stereochemistry of a key fragment that is later incorporated into the final heterocyclic structure. The key strategic element is the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.[6][7]

Synthetic Strategy Overview:

G cluster_1 Synthesis of (-)-Angustureine Aldehyde 3-(2-bromophenyl)propanal Imine_Formation Condensation with (S)-tert-butanesulfinamide Aldehyde->Imine_Formation Chiral_Imine N-Sulfinyl Imine Intermediate Imine_Formation->Chiral_Imine Grignard Diastereoselective Addition of n-pentylmagnesium bromide Chiral_Imine->Grignard Adduct Chiral Sulfinamide Adduct Grignard->Adduct Deprotection Sulfinyl Group Cleavage (HCl) Adduct->Deprotection Amine Chiral Amine Intermediate Deprotection->Amine Cyclization Intramolecular N-Arylation (Pd-catalyzed) Amine->Cyclization Methylation N-Methylation Cyclization->Methylation Product (-)-Angustureine Methylation->Product

Caption: Key transformations in the total synthesis of (-)-Angustureine.

Detailed Protocols

Protocol 1: Synthesis of (S,E)-N-(3-(2-bromophenyl)propylidene)-2-methylpropane-2-sulfinamide

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-(2-bromophenyl)propanal (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.05 equiv), and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add anhydrous copper(II) sulfate (2.0 equiv) to the solution.

  • Reaction: Stir the resulting suspension at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-tert-butanesulfinyl imine as a colorless oil.

Protocol 2: Diastereoselective Addition of n-Pentylmagnesium Bromide

  • Setup: Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Add n-pentylmagnesium bromide (1.5 equiv, 2.0 M in THF) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude sulfinamide is often of sufficient purity for the next step, or can be purified by flash chromatography. Diastereomeric ratios are typically determined at this stage by HPLC or NMR analysis of the crude product.

Protocol 3: Cleavage of the Sulfinyl Group

  • Setup: Dissolve the crude sulfinamide from the previous step in methanol (0.2 M).

  • Acidification: Add a solution of hydrogen chloride in 1,4-dioxane (4.0 M, 3.0 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure to yield the crude amine hydrochloride salt, which is used directly in the subsequent cyclization step.

StepTransformationKey ReagentsTypical YieldDiastereomeric Ratio
1Imine FormationCuSO₄, DCM>90%N/A
2Grignard Additionn-pentyl-MgBr, Toluene~75%>95:5
3DeprotectionHCl, MeOH>95%N/A

Application Note 2: Asymmetric Synthesis of the Piperidine Alkaloid (+)-Sedamine

Background: (+)-Sedamine is a piperidine alkaloid with reported memory-enhancing properties.[6] Its synthesis showcases a different facet of N-tert-butanesulfinamide chemistry: its use in a highly diastereoselective Mannich-type reaction to construct a β-amino ketone, a key precursor to the piperidine ring.

Synthetic Strategy Overview:

G cluster_2 Synthesis of (+)-Sedamine Imine (S)-N-tert-Butanesulfinyl Imine Mannich Mannich-Type Reaction (TMSOTf) Imine->Mannich Enol_Ether Silyl Enol Ether of Acetophenone Enol_Ether->Mannich Beta_Amine β-Amino Ketone Intermediate Mannich->Beta_Amine Reduction Diastereoselective Reduction Beta_Amine->Reduction Amino_Alcohol Amino Alcohol Reduction->Amino_Alcohol Deprotection_Cyclization Deprotection and Reductive Amination Amino_Alcohol->Deprotection_Cyclization Product (+)-Sedamine Deprotection_Cyclization->Product

Caption: Key transformations in the asymmetric synthesis of (+)-Sedamine.

Detailed Protocols

Protocol 4: Asymmetric Mannich-Type Reaction

  • Setup: In a flame-dried flask under argon, dissolve the N-tert-butanesulfinyl imine (derived from 3-phenylpropanal, 1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add the trimethylsilyl enol ether of acetophenone (1.2 equiv) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv).

  • Reaction: Stir the mixture at -78 °C for 4 hours, monitoring by TLC.

  • Quenching: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Workup: Warm the mixture to room temperature, separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired β-amino ketone.

StepTransformationKey ReagentsTypical YieldDiastereomeric Ratio
1Mannich ReactionTMSOTf, DCM~90%>98:2

Conclusion and Future Outlook

The application of N-tert-butanesulfinamide in natural product synthesis is a testament to its reliability and stereodirecting power. The protocols detailed herein for the synthesis of (-)-angustureine and (+)-sedamine represent just a fraction of its potential applications. As synthetic targets become increasingly complex, the demand for robust and predictable methods for installing chiral amine centers will continue to grow. The foundational principles and practical methodologies enabled by Ellman's auxiliary ensure that it will remain an indispensable tool for researchers, scientists, and drug development professionals for the foreseeable future.

References

  • F. Foubelo, C. Nájera, M. Yus, "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles," Beilstein Journal of Organic Chemistry, 2021. [Link]

  • J. A. Ellman, et al., "Asymmetric synthesis of amines using tert-butanesulfinamide," Nature Protocols, 2014. [Link]

  • R. M. Philip, S. Radhika, P. V. Saranya, G. Anilkumar, "Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines," RSC Advances, 2020. [Link]

  • D. A. Cogan, J. A. Ellman, "Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide," The Journal of Organic Chemistry, 2009. [Link]

  • ResearchGate, "Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide," ResearchGate, 2009. [Link]

  • J. A. Ellman, et al., "Stereoselective Synthesis of 1,2-Disubstituted β-Amino Alcohols by Nucleophilic Addition to N-tert-Butanesulfinyl α-Alkoxyaldimines," The Journal of Organic Chemistry, 2003. [Link]

  • F. Foubelo, C. Nájera, M. Yus, "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles," Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Wikipedia, "Oseltamivir total synthesis," Wikipedia, N.D. [Link]

  • T. D. Owens, J. A. Ellman, "Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®)," PMC, 2011. [Link]

  • N. Satoh, T. Akiba, S. Yokoshima, T. Fukuyama, "A practical synthesis of (-)-oseltamivir," Angewandte Chemie International Edition, 2007. [Link]

  • Wipf Group, "A Practical Synthesis of (-)-Oseltamivir," University of Pittsburgh, 2007. [Link]

  • E. Suna Group, "Diastereoselective synthesis using chiral auxiliary," Latvian Institute of Organic Synthesis, N.D. [Link]

  • Chemeurope.com, "Oseltamivir total synthesis," Chemeurope.com, N.D. [Link]

  • ResearchGate, "Stereoselective Asymmetric Synthesis of (+)-Sedamine and (+)-Allosedamine," ResearchGate, 2003. [Link]

  • J. A. Ellman, T. D. Owens, T. P. Tang, "N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines," Accounts of Chemical Research, 2002. [Link]

  • Future Science, "Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines," Future Science, 2013. [Link]

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  • Andrew G. Myers Research Group, "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary)," Harvard University, N.D. [Link]

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Application Notes and Protocols for the Cleavage and Deprotection of Methanesulfinamide Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Methanesulfinamide in Amine Synthesis

In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups are paramount to the successful construction of complex molecules. Among the myriad of protecting groups for amines, the this compound group, particularly the tert-butanesulfinamide developed by Ellman, has emerged as a cornerstone in the asymmetric synthesis of chiral amines.[1][2][3] Its widespread adoption in both academic and industrial laboratories stems from its dual function: it serves as a highly effective chiral auxiliary, directing the stereoselective addition of nucleophiles to imines, and as a robust protecting group that is readily cleaved under specific conditions.[4][5][6]

This guide provides a comprehensive overview of the cleavage and deprotection of this compound protecting groups, with a focus on the widely used tert-butanesulfinamide. We will delve into the mechanistic underpinnings of the most common deprotection strategies, provide detailed, field-tested protocols, and offer expert insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile protecting group in their synthetic endeavors.

Core Deprotection Strategies: A Comparative Overview

The removal of the this compound group is most commonly achieved under acidic conditions. However, the need for milder and more functional-group-tolerant methods has led to the development of alternative strategies. Here, we will focus on the two most prevalent and practical methods: acidic cleavage with hydrogen chloride (HCl) and a milder, neutral cleavage using molecular iodine.

Method Reagents Typical Solvents Conditions Key Advantages Limitations
Acidic Cleavage HCl (in dioxane, ether, or methanol)Methanol, Diethyl ether, DichloromethaneRoom Temperature, 0.5-2 hoursHigh-yielding, rapid, well-established, allows for recycling of the auxiliary.Incompatible with acid-sensitive functional groups (e.g., Boc groups, acetals).
Iodine-Mediated Cleavage Iodine (I₂)DichloromethaneRoom Temperature, 1-3 hoursMild, neutral conditions, high functional group tolerance.May not be suitable for substrates with iodine-sensitive functionalities.

Method 1: Acidic Cleavage with Hydrogen Chloride (HCl)

The most common and robust method for the deprotection of N-tert-butanesulfinyl amines is treatment with a stoichiometric amount of a strong acid, typically hydrogen chloride.[1] This method is high-yielding and generally proceeds to completion within a short timeframe. A significant advantage of this protocol is the potential to recover and recycle the valuable chiral auxiliary.[4]

Mechanism of Acidic Cleavage

The acidic cleavage of the N-S bond is believed to proceed via protonation of the sulfinamide. While protonation can occur on either the nitrogen or the oxygen atom, computational studies suggest that for related sulfonamides, protonation of the nitrogen is a key step.[7] Following protonation, the sulfur atom becomes more electrophilic and susceptible to nucleophilic attack by the chloride ion. This results in the cleavage of the N-S bond, yielding the free amine (as its hydrochloride salt) and tert-butanesulfinyl chloride.

cluster_0 Acidic Cleavage Workflow Start N-tert-Butanesulfinyl Amine Step1 Dissolve in Anhydrous Solvent (e.g., MeOH, Et₂O) Start->Step1 Step2 Add HCl Solution (2-4 eq.) Step1->Step2 Step3 Stir at Room Temperature (30-60 min) Step2->Step3 Step4 Precipitation of Amine HCl Salt Step3->Step4 Step5 Isolation of Amine Step4->Step5 End Free Amine Step5->End

Figure 1: General workflow for the acidic deprotection of N-tert-butanesulfinyl amines.

Detailed Protocol: Acidic Cleavage

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-tert-butanesulfinyl-protected amine (1.0 equiv)

  • Anhydrous methanol or diethyl ether (to make a 0.1-0.2 M solution)

  • Hydrogen chloride solution (4.0 M in 1,4-dioxane or 2.0 M in diethyl ether, 2.0-4.0 equiv)

  • Anhydrous diethyl ether (for washing)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-tert-butanesulfinyl-protected amine in anhydrous methanol or diethyl ether (e.g., 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: At room temperature, add the hydrogen chloride solution dropwise to the stirred solution of the protected amine.

  • Reaction: Stir the reaction mixture at room temperature for 30 to 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. In many cases, the desired amine hydrochloride salt will precipitate from the reaction mixture.[7]

  • Isolation of the Amine Hydrochloride Salt: If a precipitate has formed, it can be isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. This often provides the product in high purity.

  • Work-up for Soluble Salts: If no precipitate forms, concentrate the reaction mixture under reduced pressure. To obtain the free amine, partition the residue between a saturated aqueous solution of sodium bicarbonate and an organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with two additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude free amine.

  • Purification: The crude amine can be purified by standard methods such as column chromatography or crystallization, if necessary.

Expert Insights & Troubleshooting
  • Incomplete Reaction: If the reaction does not go to completion, ensure that the HCl solution is fresh and has the correct concentration. An additional equivalent of HCl can be added, and the reaction time can be extended.

  • Product Isolation Issues: A common pitfall is the premature basification of the entire reaction mixture without separating the amine hydrochloride from the tert-butanesulfinyl chloride byproduct. This can lead to the reformation of the starting material, giving the false impression of an incomplete reaction.[1] It is crucial to either filter the precipitated amine salt or perform a careful work-up to separate the amine from the sulfinyl chloride before neutralization.

  • Substrate Sensitivity: This method is not suitable for substrates containing other acid-labile protecting groups such as tert-butoxycarbonyl (Boc) groups or acetals. For such sensitive substrates, the iodine-mediated method should be considered.

Method 2: Iodine-Mediated Cleavage

For substrates bearing acid-sensitive functional groups, an iodine-mediated deprotection offers a mild and neutral alternative.[8][9][10] This method demonstrates broad functional group compatibility and typically proceeds in good to excellent yields.

Plausible Mechanism of Iodine-Mediated Cleavage

While the exact mechanism has not been fully elucidated in the literature, a plausible pathway involves the interaction of iodine with the sulfur atom of the sulfinamide. This interaction would render the sulfur more electrophilic. A subsequent intramolecular or intermolecular nucleophilic attack, potentially by a solvent molecule or another species in the reaction mixture, could then facilitate the cleavage of the N-S bond. A proposed radical pathway could also be considered, where iodine initiates the homolytic cleavage of the N-S bond.[8]

cluster_1 Iodine-Mediated Deprotection Workflow Start N-tert-Butanesulfinyl Amine Step1 Dissolve in Dichloromethane Start->Step1 Step2 Add Iodine (I₂) (1.0-2.0 eq.) Step1->Step2 Step3 Stir at Room Temperature (1-3 hours) Step2->Step3 Step4 Aqueous Work-up with Na₂S₂O₃ Step3->Step4 Step5 Extraction and Purification Step4->Step5 End Free Amine Step5->End

Figure 2: General workflow for the iodine-mediated deprotection of N-tert-butanesulfinyl amines.

Detailed Protocol: Iodine-Mediated Cleavage

This protocol is based on the initial report and may require optimization for different substrates.[8][9][10]

Materials:

  • N-tert-butanesulfinyl-protected amine (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Iodine (I₂) (1.0-2.0 equiv)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-tert-butanesulfinyl-protected amine in anhydrous dichloromethane.

  • Reagent Addition: Add iodine to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate solution to reduce the excess iodine. The brown color of the solution should disappear.

  • Work-up: Add saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired free amine.

Functional Group Compatibility

The iodine-mediated deprotection has been shown to be compatible with a range of functional groups that are often sensitive to acidic conditions. Based on the initial report, the following functional groups are tolerated:

  • Esters (methyl, ethyl, tert-butyl)

  • Ethers (benzyl, methoxymethyl)

  • Boc-protected amines

  • Azides

  • Olefins

Recycling of the tert-Butanesulfinamide Auxiliary

A significant advantage of the acidic deprotection protocol is the ability to recover and recycle the valuable chiral tert-butanesulfinamide auxiliary. This not only improves the cost-effectiveness of the synthesis but also enhances its sustainability. The process involves the conversion of the tert-butanesulfinyl chloride byproduct back to the sulfinamide.

Protocol for Auxiliary Recycling

This protocol is adapted from the procedure reported by Ellman and coworkers.[4]

Procedure:

  • Deprotection and Separation: Following the acidic deprotection as described in Method 1, the amine hydrochloride salt is filtered off. The filtrate, containing the tert-butanesulfinyl chloride in the organic solvent (e.g., cyclopentyl methyl ether), is collected.

  • Ammonolysis: The filtrate containing the tert-butanesulfinyl chloride is then treated with aqueous ammonia. This converts the sulfinyl chloride back to tert-butanesulfinamide.

  • Isolation: The tert-butanesulfinamide can then be isolated by extraction and purified by crystallization to yield the recycled chiral auxiliary, often in high yield and purity.

Conclusion and Future Perspectives

The this compound protecting group, particularly tert-butanesulfinamide, is a powerful tool in modern organic synthesis, enabling the efficient and highly stereoselective synthesis of a vast array of chiral amines. The ease of its removal under standard acidic conditions, coupled with the ability to recycle the chiral auxiliary, makes it a practical and economical choice for both small- and large-scale applications. Furthermore, the development of milder deprotection methods, such as the iodine-mediated cleavage, has expanded the utility of this protecting group to substrates bearing acid-sensitive functionalities.

As the demand for enantiomerically pure amines in pharmaceuticals and other advanced materials continues to grow, the development of even more selective, efficient, and sustainable deprotection strategies will remain an active area of research. Future work may focus on catalytic deprotection methods or the development of novel sulfinamide-based protecting groups with unique orthogonalities, further enhancing the synthetic chemist's toolkit for the precise construction of complex nitrogen-containing molecules.

References

  • Chen, W., Ren, J., Wang, M., Dang, L., Shen, X., Yang, X., & Zhang, H. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications, 50(47), 6259-6262. [Link]

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  • BenchChem. (2025). Optimization of reaction conditions for cyclohexanesulfinamide chemistry. BenchChem Technical Support.
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  • Chen, W., et al. (2014). ChemInform Abstract: Iodine Mediated Deprotection of N-tert-Butanesulfinyl Amines: A Functional Group Compatible Method. ResearchGate. [Link]

  • Ellman, J. A. (2014). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. [Link]

  • Ghosh, A., et al. (2015). Iodine-mediated neutral and selective N-Boc deprotection. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines. BenchChem Technical Support.
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  • BenchChem. (2025).
  • Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(9), 3533–3536*. [Link]

  • Ellman, J. A., et al. (2002). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Organic Chemistry Portal. [Link]

  • Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. PubMed. [Link]

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  • Wang, L., et al. (2015). Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines. Organic & Biomolecular Chemistry. [Link]

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Application Notes & Protocols: A Guide to the One-Pot Synthesis of Sulfinamides Using Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Sulfinamides and the Efficiency of One-Pot Syntheses

Sulfinamides are a vital class of organosulfur compounds characterized by a chiral sulfur center, making them invaluable as chiral auxiliaries and ligands in asymmetric synthesis.[1] Their prevalence in medicinal chemistry is also on the rise, where they serve as key intermediates for the synthesis of sulfonimidamides and sulfoximines, functional groups of growing interest in drug discovery. Traditionally, the synthesis of sulfinamides has involved multi-step procedures, often with the use of moisture-sensitive and difficult-to-handle reagents like sulfinyl chlorides.[2][3]

Modern synthetic chemistry has ushered in an era of efficiency, with a strong emphasis on one-pot reactions that minimize waste, reduce purification steps, and improve overall yield. This guide provides a detailed exploration of contemporary one-pot methodologies for the synthesis of sulfinamides, leveraging the power and versatility of organometallic reagents. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights to help researchers navigate the selection of reagents and conditions for their specific synthetic targets.

Mechanistic Pathways: A Tale of Two Main Routes

The one-pot synthesis of sulfinamides from organometallic reagents predominantly follows two strategic pathways, each with its own set of advantages. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Route 1: The Sulfur Dioxide Surrogate Approach

A highly effective and increasingly popular method involves the use of a stable, easy-to-handle sulfur dioxide surrogate, most notably 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO).[2][4][5][6][7][8][9] This approach circumvents the need to handle gaseous and corrosive sulfur dioxide directly.[2][8] The reaction proceeds through a three-step sequence within a single pot:

  • Formation of a Metal Sulfinate: An organometallic reagent (Grignard or organolithium) is added to a suspension of DABSO. The nucleophilic carbon of the organometallic attacks one of the sulfur dioxide molecules, leading to the formation of a metal sulfinate salt.[2][4][8]

  • In Situ Generation of Sulfinyl Chloride: The reaction mixture is then treated with a chlorinating agent, typically thionyl chloride (SOCl₂). The metal sulfinate is converted into a highly reactive sulfinyl chloride intermediate.[2][4][5][6][7]

  • Nucleophilic Substitution by an Amine: Finally, a primary or secondary amine is introduced, which acts as a nucleophile and attacks the electrophilic sulfur of the sulfinyl chloride, displacing the chloride and forming the desired sulfinamide.[2][4][5][6][7]

Sulfur_Dioxide_Surrogate_Approach RM Organometallic Reagent (R-MgX or R-Li) Sulfinate Metal Sulfinate (R-SO₂M) RM->Sulfinate + DABSO DABSO DABSO (SO₂ Surrogate) DABSO->Sulfinate SulfinylChloride Sulfinyl Chloride (R-SOCl) Sulfinate->SulfinylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->SulfinylChloride Sulfinamide Sulfinamide (R-SONR'₂) SulfinylChloride->Sulfinamide + R'₂NH Amine Amine (R'₂NH) Amine->Sulfinamide

Figure 1: General workflow for the one-pot synthesis of sulfinamides using the DABSO approach.

Route 2: The N-Sulfinylamine Approach

A more direct and convergent strategy involves the reaction of organometallic reagents with N-sulfinylamines (R'-N=S=O).[1][3][10] This method forms the crucial C-S bond in a single step. Recent advancements have focused on the development of stable and easy-to-handle N-sulfinylamine reagents, such as N-silyl protected sulfinylamines.[9][10][11][12][13] The general mechanism is as follows:

  • Nucleophilic Addition: The organometallic reagent adds to the electrophilic sulfur atom of the N-sulfinylamine.[1][3] This forms an intermediate magnesium or lithium salt of the sulfinamide.

  • Protonation/Deprotection: The reaction is then quenched with water or a mild acid to protonate the nitrogen, yielding the final sulfinamide.[1] In the case of N-silyl sulfinylamines, a desilylation step, often using a fluoride source like tetrabutylammonium fluoride (TBAF), is performed in the same pot to reveal the primary sulfinamide.[10][11][12][13]

N_Sulfinylamine_Approach RM Organometallic Reagent (R-MgX, R-Li, or R-ZnX) Intermediate Intermediate Salt [R-S(O)N-R']M RM->Intermediate + R'-NSO Sulfinylamine N-Sulfinylamine (R'-NSO) Sulfinylamine->Intermediate Sulfinamide Sulfinamide (R-SONH-R') Intermediate->Sulfinamide + Workup/Deprotection Workup Aqueous Workup or Deprotection (e.g., TBAF) Workup->Sulfinamide

Figure 2: General workflow for the one-pot synthesis of sulfinamides using the N-sulfinylamine approach.

Comparative Analysis of Organometallic Reagents

The choice of organometallic reagent is a critical parameter that influences the scope and success of the synthesis. Below is a summary of the most commonly employed reagents.

Organometallic ReagentAdvantagesDisadvantages
Grignard Reagents (R-MgX) Commercially available or readily prepared; tolerant of a wide range of functional groups; effective for aryl, heteroaryl, and alkyl substitutions.[2]Can be strongly basic, leading to side reactions with sensitive functional groups; can participate in undesired side reactions with some N-sulfinylamines.[10]
Organolithium Reagents (R-Li) Highly reactive, enabling the use of less reactive electrophiles; useful for deprotonation to form specific organolithium species.[2][11][12]High reactivity can lead to lower functional group tolerance; often require cryogenic temperatures.
Organozinc Reagents (R-ZnX) Exhibit excellent functional group tolerance; less reactive than Grignard and organolithium reagents, which can lead to higher selectivity.[10][11][12][13]Often require transmetalation from a more reactive organometallic precursor; may exhibit lower reactivity in some cases.

Experimental Protocols

The following protocols are detailed, step-by-step guides for the one-pot synthesis of sulfinamides via the two major routes discussed.

Protocol 1: One-Pot Synthesis of Sulfinamides Using DABSO

This protocol is adapted from the work of Willis and coworkers and demonstrates a robust method for the synthesis of a wide array of sulfinamides.[2][5][6][7][8]

Materials:

  • DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide))

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic reagent (Grignard or organolithium, 1.0 M solution)

  • Thionyl chloride (SOCl₂)

  • Amine (primary or secondary)

  • Triethylamine (Et₃N)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add DABSO (0.5 equivalents relative to the organometallic reagent).

  • Formation of the Sulfinate: Add anhydrous THF to the flask to create a suspension. At room temperature, add the organometallic reagent (1.0 equivalent) dropwise to the suspension. Stir the resulting mixture for 30 minutes at room temperature.

  • Formation of the Sulfinyl Chloride: To the same flask, add thionyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Formation of the Sulfinamide: In a separate flask, prepare a solution of the amine (1.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture containing the in situ generated sulfinyl chloride. Stir for 30 minutes at room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfinamide. Confirm the structure and purity using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: One-Pot Synthesis of Primary Sulfinamides Using an N-Silyl Sulfinylamine Reagent

This protocol is based on the methodology developed by Willis and coworkers for the modular synthesis of primary sulfinamides.[10][11][12][13]

Materials:

  • N-Triisopropylsilyl sulfinylamine (TIPS-NSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic reagent (Grignard, organolithium, or organozinc, 1.0 M solution)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add a solution of N-triisopropylsilyl sulfinylamine (TIPS-NSO, 1.0 equivalent) in anhydrous THF.

  • C-S Bond Formation: Cool the solution to 0 °C in an ice bath. Add the organometallic reagent (1.2 equivalents) dropwise. Stir the reaction mixture at 0 °C for 5 minutes.

  • In Situ Desilylation: To the same flask, add a solution of TBAF in THF (2.0 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 10 minutes.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to afford the primary sulfinamide. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Conclusion

The one-pot synthesis of sulfinamides using organometallic reagents represents a significant advancement in synthetic efficiency and accessibility to this important class of compounds. The methodologies detailed in this guide, centered around the use of DABSO and N-sulfinylamines, offer broad substrate scope and operational simplicity. By understanding the underlying mechanisms and following these robust protocols, researchers in both academic and industrial settings can readily access a diverse range of sulfinamides for applications in asymmetric synthesis, drug discovery, and materials science.

References

  • Wikipedia. Sulfinamide. [Link]

  • Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5753–5760. [Link]

  • Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. ACS Publications. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]

  • Organic Chemistry Portal. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. [Link]

  • Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. ResearchGate. [Link]

  • Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. PubMed. [Link]

  • Mondal, P. P., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research. [Link]

  • Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(9), 1711–1715. [Link]

  • Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. ACS Publications. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5753-5760. [Link]

  • Mondal, P. P., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Sulfinamide synthesis by aminosulfinylation. [Link]

  • Davies, T. Q., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society, 142(36), 15445–15453. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. University of Oxford. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methanesulfinamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methanesulfinamide, and its corresponding N-sulfinyl imines (Ellman's reagents), have emerged as exceptionally versatile and powerful tools in asymmetric synthesis. Their utility extends significantly into the construction of stereochemically rich heterocyclic compounds, which form the backbone of countless pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the strategic application of this compound, moving beyond its role as a simple ammonia surrogate to its function as a potent chiral auxiliary and a facilitator of complex cyclization cascades. We will dissect the underlying mechanisms, provide field-tested protocols for the synthesis of key intermediates, and illustrate workflows for their conversion into valuable heterocyclic systems.

Introduction: this compound as a Cornerstone in Asymmetric Synthesis

This compound [(R)- or (S)-CH₃S(O)NH₂] is a chiral amine equivalent that has revolutionized the approach to synthesizing chiral amines and, by extension, nitrogen-containing heterocycles. Its widespread adoption is attributed to three key features:

  • High Stereocontrol: The methanesulfinyl group acts as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles to N-sulfinyl imines (sulfinimines) with high diastereoselectivity.

  • Operational Simplicity: The synthesis of sulfinimines from this compound and aldehydes or ketones is typically high-yielding and straightforward.

  • Facile Cleavage: The sulfinyl group can be readily removed under mild acidic conditions, unmasking the primary amine without racemization of the newly formed stereocenter.

This combination of properties allows for the reliable and predictable synthesis of chiral building blocks that are primed for cyclization into complex heterocyclic targets.

Core Mechanism: The Foundation of Stereoselectivity

The efficacy of this compound in asymmetric synthesis hinges on the behavior of its corresponding N-sulfinyl imines. The stereochemical outcome of nucleophilic additions is dictated by a well-defined transition state.

Mechanism of Stereoselective Addition:

Nucleophilic attack on an N-sulfinyl imine preferentially occurs via a six-membered ring chair-like transition state. The sulfinyl group orients itself to minimize steric interactions, typically placing the bulky R-group of the imine in a pseudo-equatorial position. The nucleophile then attacks the electrophilic imine carbon from the least hindered face. For (R)-methanesulfinamide-derived imines, this generally leads to the formation of the (R)-configured product at the newly formed stereocenter.

Below is a generalized workflow illustrating the synthesis of a chiral amine, a common precursor for heterocyclic synthesis, starting from an aldehyde.

Workflow for Chiral Amine Synthesis

G cluster_0 Step 1: N-Sulfinyl Imine Formation cluster_1 Step 2: Stereoselective Nucleophilic Addition cluster_2 Step 3: Deprotection A Aldehyde (R-CHO) C N-Sulfinyl Imine (Sulfinimine) A->C + (R)-CH₃S(O)NH₂ - H₂O B (R)-Methanesulfinamide B->C D Sulfinamide Product C->D Chair-like Transition State E Chiral Primary Amine D->E Mild Acid (e.g., HCl) Nu Nucleophile (Nu⁻) Nu->D G A Acyclic Precursor (Aldehyde + this compound) B Chiral N-Sulfinyl Imine A->B Dehydration C Key Chiral Intermediate (via Nucleophilic Addition) B->C Stereoselective Addition D Deprotection & Cyclization Trigger C->D Unmasking Amine/ Activating Group E Monocyclic Heterocycle D->E Intramolecular Cyclization F [4+2] Cycloaddition or Intramolecular Annulation E->F G Polycyclic Heterocyclic Scaffold (e.g., Indolizidine) F->G Cascade Completion

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methanesulfinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methanesulfinamide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this important chemical intermediate. Here, we move beyond simple procedural steps to explore the underlying chemistry and provide logical, field-tested solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is extremely low after the final amination step. What is the most common point of failure?

A: The most frequent and critical point of failure is often the initial step: the formation and handling of the methanesulfinate intermediate (e.g., sodium methanesulfinate). This intermediate is the cornerstone of the synthesis, and its purity and yield directly impact all subsequent steps. Common issues include incomplete reaction during its formation or degradation during work-up and storage.

Q2: I'm following a literature procedure, but my results are not reproducible. Why?

A: Reproducibility issues often stem from subtle variations in reagent quality and reaction conditions. The purity of the starting materials, the dryness of solvents and apparatus, and precise temperature control are paramount. For instance, methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze, reducing the effective concentration of your reactant.[1][2]

Q3: Is there a significant difference between using a Grignard-based route versus other methods to generate the sulfinate?

A: Yes. The Grignard route (reacting a methyl Grignard reagent with SO₂) is a classic approach but is highly sensitive to moisture and air. Alternative methods, such as the reduction of methanesulfonyl chloride with a reducing agent like sodium sulfite, can sometimes be more robust and scalable.[3] The choice often depends on the available starting materials, scale, and equipment.

Q4: My final product seems to be degrading upon storage. What is the stability of this compound?

A: While methanesulfonamides are known for their stability, the parent this compound is less robust.[4] Sulfinamides can be susceptible to oxidation and hydrolysis, especially under acidic or basic conditions. It is recommended to store the purified product under an inert atmosphere, protected from light, and at low temperatures.

In-Depth Troubleshooting Guide: A Step-by-Step Analysis

Low yields are rarely due to a single isolated error. More often, they are the cumulative result of minor issues throughout the synthetic sequence. This guide dissects a common synthetic pathway to help pinpoint the source of the problem.

Core Synthetic Pathway:

A prevalent method for synthesizing this compound involves three key stages:

  • Formation of a Methanesulfinate Salt: Typically sodium methanesulfinate from methanesulfonyl chloride.

  • Conversion to Methanesulfinyl Chloride: The sulfinate salt is converted to the more reactive sulfinyl chloride.

  • Amination: Reaction of methanesulfinyl chloride with an amine source (e.g., ammonia) to yield the final product.

Below is a workflow diagram illustrating this process and key troubleshooting checkpoints.

G cluster_0 Stage 1: Sulfinate Formation cluster_1 Stage 2: Sulfinyl Chloride Formation cluster_2 Stage 3: Amination start Methanesulfonyl Chloride (MsCl) + Sodium Sulfite s1_product Sodium Methanesulfinate start->s1_product Reduction ts1 Low Yield? Check MsCl quality & reaction control start->ts1 s2_start Sodium Methanesulfinate s1_product->s2_start Proceed to next step s2_reagent + Thionyl Chloride (SOCl₂) ts2 Low Yield? Check sulfinate purity & dryness s2_start->ts2 s2_product Methanesulfinyl Chloride s2_reagent->s2_product s3_start Methanesulfinyl Chloride s2_product->s3_start Proceed to next step s3_reagent + Ammonia (NH₃) ts3 Low Yield? Check amine source & temperature s3_start->ts3 s3_product This compound (Product) s3_reagent->s3_product

Caption: A common synthetic workflow for this compound with key troubleshooting checkpoints.

Problem Area 1: Low Yield or Impure Sodium Methanesulfinate

The quality of your sodium methanesulfinate is critical. If this step is low-yielding or the product is impure, subsequent steps are destined to fail.

Q: My yield of sodium methanesulfinate is poor after reacting methanesulfonyl chloride with sodium sulfite. What went wrong?

A: This is a common issue with several potential root causes.

  • Cause 1: Hydrolysis of Methanesulfonyl Chloride (MsCl). MsCl is highly reactive towards water.[1] If your glassware, solvents, or sodium sulfite contain moisture, a significant portion of the MsCl will hydrolyze to the unreactive methanesulfonic acid, halting the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents if the procedure calls for them. It is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2]

  • Cause 2: Incorrect Stoichiometry or pH Control. The reaction between MsCl and sodium sulfite involves a redox reaction where pH can be critical. Some procedures require buffering or the addition of a base like sodium bicarbonate to neutralize the acid generated.[3]

    • Solution: Double-check the molar equivalents of your reagents. If the procedure requires pH control (often in the range of 8-9), monitor it closely and adjust as needed with a suitable base.[5]

  • Cause 3: Inefficient Work-up and Isolation. Sodium methanesulfinate is water-soluble. Significant product loss can occur during purification if not performed carefully.

    • Solution: When removing sodium chloride byproduct by precipitation with ethanol, ensure the crude product is sufficiently concentrated.[5] Use minimal amounts of cold solvent for washing to avoid redissolving the product.

ParameterRecommendationRationale
MsCl Quality Use freshly distilled or a newly opened bottle.Prevents reduced activity from hydrolysis during storage.[2]
Reaction Atmosphere Use a nitrogen or argon blanket.Minimizes contact with atmospheric moisture.[2]
Temperature Control Maintain temperature as per the protocol (e.g., 60-65°C).[5]Ensures optimal reaction rate without promoting side reactions.
pH Control Monitor and maintain pH between 8-9 if required.[5]Prevents unwanted side reactions and ensures the desired reaction proceeds.
Problem Area 2: Inefficient Conversion to Methanesulfinyl Chloride

This intermediate is often highly reactive and may be used in situ without isolation. Low efficiency here directly translates to low final product yield.

Q: I suspect the formation of methanesulfinyl chloride is failing. How can I confirm this and what are the likely causes?

A: Direct confirmation can be difficult without isolating this unstable intermediate. However, common pitfalls can be addressed.

  • Cause 1: Wet Sodium Methanesulfinate. Any residual water in your starting material will readily react with the chlorinating agent (e.g., thionyl chloride), quenching it and preventing the desired reaction.

    • Solution: Ensure your sodium methanesulfinate is thoroughly dried in vacuo before use.

  • Cause 2: Degradation of Methanesulfinyl Chloride. This compound is known to be thermally unstable and can disproportionate.[6] It should be prepared at low temperatures and used immediately.

    • Solution: Perform the reaction at low temperatures (e.g., 0°C or below). Once formed, proceed immediately to the amination step without allowing the intermediate to warm to room temperature for extended periods.[6]

Problem Area 3: Low Yield in the Final Amination Step

This is the final hurdle where significant product loss can still occur.

Q: The final amination step is giving me a complex mixture with very little of the desired this compound. What's happening?

A: This often points to issues with temperature control, the nature of the amine, or side reactions.

  • Cause 1: Over-reaction or Side Reactions. Methanesulfinyl chloride is highly reactive. If the reaction with ammonia (or another amine) is not controlled, side reactions can occur. For primary amines, bis-sulfonylation is a potential side product.[2]

    • Solution: Add the methanesulfinyl chloride solution slowly to a cooled, stirred solution of excess ammonia (or amine). Maintaining a low temperature (often 0°C or lower) is critical to control reactivity. Using an excess of the amine ensures the complete consumption of the sulfinyl chloride and minimizes side products.[1]

  • Cause 2: Incorrect Work-up Procedure. The work-up must effectively separate your product from unreacted starting materials and byproducts like ammonium chloride.

    • Solution: The choice of extraction solvent is key. A solvent system where the this compound is soluble but the salt byproducts are not is ideal. Careful washing steps with, for example, saturated sodium bicarbonate and brine are often necessary.[2]

G cluster_stage1 Stage 1: Sulfinate Synthesis cluster_stage2 Stage 2: Sulfinyl Chloride Formation cluster_stage3 Stage 3: Amination start Low Yield Observed in Final Product q1 Was the Sodium Methanesulfinate pure and dry? start->q1 s1_no Re-purify or re-synthesize sulfinate. Ensure rigorous drying. q1->s1_no No s1_yes Proceed to Stage 2 Analysis q1->s1_yes Yes q2 Was the reaction kept at low temperature and the intermediate used immediately? s1_yes->q2 s2_no Repeat reaction at 0°C or below. Minimize time before amination. q2->s2_no No s2_yes Proceed to Stage 3 Analysis q2->s2_yes Yes q3 Was amination performed at low temp with excess amine? s2_yes->q3 s3_no Repeat with slow addition of sulfinyl chloride to excess amine at <= 0°C. q3->s3_no No s3_yes Analyze Work-up & Purification q3->s3_yes Yes

Caption: A troubleshooting decision tree to diagnose the cause of low yield.

Experimental Protocols

Protocol 1: Synthesis of Sodium Methanesulfinate

This protocol is adapted from literature procedures for the reduction of methanesulfonyl chloride.[3]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium sulfite (e.g., 0.5 mol) and sodium bicarbonate (e.g., 1.0 mol) in deionized water.

  • Reaction: Begin vigorous stirring and add freshly distilled methanesulfonyl chloride (0.5 mol) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Gas evolution (CO₂) should cease, and the solution should become clear.

  • Isolation: Concentrate the solution under reduced pressure until a thick slurry of white crystals forms.

  • Purification: Add anhydrous ethanol to the slurry to precipitate the inorganic salts (NaCl). Filter the mixture and wash the solid with a small amount of cold ethanol.

  • Final Product: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to yield sodium methanesulfinate as a white solid. Dry thoroughly under vacuum before proceeding.

References

  • Wikipedia. Methanesulfonyl chloride. Available from: [Link]

  • ResearchGate. Conventional synthesis of sodium sulfinates. Available from: [Link]

  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available from: [Link]

  • Google Patents. CN103113267A - Method for preparing methanesulfonic acid from sodium methanesulfonate.
  • ResearchGate. Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Available from: [Link]

  • Organic Syntheses. Methanesulfinyl Chloride. Available from: [Link]

  • Thieme. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available from: [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available from: [Link]

  • PubMed Central. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]

  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available from: [Link]

  • Organic Chemistry Portal. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. Available from: [Link]

  • Organic Syntheses. methanesulfonyl chloride. Available from: [Link]

  • ResearchGate. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Available from: [Link]

  • PubMed. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Available from: [Link]

  • MDPI. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Available from: [Link]

  • ChemRxiv. A New Reagent to Access Methyl Sulfones. Available from: [Link]

  • PubMed Central. A reagent to access methyl sulfones. Available from: [Link]

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Technical Support Center: Synthesis of N-Acylsulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acylsulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and side reactions encountered during the synthesis of this important class of molecules, providing in-depth troubleshooting advice and practical, field-proven protocols. N-acylsulfonamides are widely recognized as valuable bioisosteres of carboxylic acids in medicinal chemistry due to their comparable pKa values and enhanced stability.[1][2]

I. Understanding the Core Challenges

The synthesis of N-acylsulfonamides, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The primary challenge stems from the electronic nature of the sulfonamide group; the strong electron-withdrawing sulfonyl group decreases the nucleophilicity of the nitrogen atom, making acylation difficult.[3][4] This inherent low reactivity often necessitates harsh reaction conditions or the use of highly reactive reagents, which in turn can lead to a variety of side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

FAQ 1: My N-acylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?

Low reactivity of the sulfonamide nitrogen is a primary reason for poor yields.[3][4] To drive the reaction forward, consider the following strategies:

  • Base-Mediated Deprotonation: The most common approach is to deprotonate the sulfonamide using a suitable base to form the more nucleophilic sulfonamidate anion. The choice of base is critical and depends on the pKa of the sulfonamide and the reaction conditions.

BaseTypical SolventsKey Considerations
Triethylamine (Et3N), Pyridine Dichloromethane (CH2Cl2), THF, AcetonitrileMild bases, suitable for acylations with reactive acyl chlorides or anhydrides.[5]
Sodium Hydride (NaH) THF, DMFA strong, non-nucleophilic base, effective for less reactive sulfonamides.[3] Requires anhydrous conditions.
Potassium Carbonate (K2CO3) Acetone, AcetonitrileA milder inorganic base, often used in solvent-free conditions.
  • Activation of the Acylating Agent: If using a carboxylic acid, it must be activated. Standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed. Alternatively, converting the carboxylic acid to a more reactive species is effective.

Acylating AgentReactivityCommon Side Reactions to Monitor
Acyl Chlorides HighHydrolysis back to the carboxylic acid if moisture is present.
Acid Anhydrides Moderate to HighCan be less reactive than acyl chlorides.
N-Acylbenzotriazoles HighOffers a good alternative, especially for sensitive substrates, as it can prevent epimerization of amino acid derivatives.[3]
  • Catalysis: Lewis acids can catalyze the N-acylation of sulfonamides, often under milder conditions.[3] Catalysts like zinc chloride (ZnCl2) have been shown to be effective.[1]

dot

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Acylation cause1 Low Nucleophilicity of Sulfonamide-N start->cause1 cause2 Poor Reactivity of Acylating Agent start->cause2 cause3 Steric Hindrance start->cause3 solution1a Use a Stronger Base (e.g., NaH) cause1->solution1a Enhances Nucleophilicity solution1b Increase Reaction Temperature cause1->solution1b solution2a Use a More Reactive Acylating Agent (Acyl Chloride/Anhydride) cause2->solution2a solution2b Use a Coupling Agent (DCC, EDCI) cause2->solution2b cause3->solution1b solution3 Prolong Reaction Time cause3->solution3

Caption: Troubleshooting flowchart for low N-acylsulfonamide yields.

FAQ 2: I'm observing the formation of an unexpected byproduct. What are the common side reactions?

Several side reactions can occur during N-acylsulfonamide synthesis. Identifying the byproduct is key to troubleshooting the reaction.

  • O-Acylation: While less common, highly reactive acylating agents can sometimes acylate the oxygen of the sulfonyl group, leading to the formation of a mixed anhydride-type species. This is more likely to occur under kinetic control at low temperatures.

    • Mitigation: Use less reactive acylating agents, or carefully control the stoichiometry and reaction temperature.

  • Diacylation: In the presence of a strong base and an excess of the acylating agent, the sulfonamide nitrogen can be acylated twice.[3]

    • Mitigation: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.

  • Hydrolysis of Reagents: Acyl chlorides and sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.[6][7] This leads to the formation of the corresponding carboxylic and sulfonic acids, which are unreactive under the acylation conditions.

    • Mitigation: Ensure all glassware is oven-dried and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Desulfonylation: Under certain conditions, particularly with harsh bases or high temperatures, cleavage of the N-S bond can occur, leading to the formation of the parent amine and sulfonamide.

    • Mitigation: Employ milder reaction conditions. If a strong base is necessary, consider running the reaction at a lower temperature for a longer period.

dot

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Sulfonamide R-SO2-NH2 MainProduct N-Acylsulfonamide R-SO2-NH-CO-R' Sulfonamide->MainProduct O_Acylation O-Acylation Product Sulfonamide->O_Acylation [O] Attack AcylatingAgent R'-CO-X AcylatingAgent->MainProduct AcylatingAgent->O_Acylation Hydrolysis Hydrolysis R'-COOH + HX AcylatingAgent->Hydrolysis Trace H2O Base Base Base->MainProduct Diacylation Diacylation Product R-SO2-N(CO-R')2 MainProduct->Diacylation Excess Acylating Agent + Strong Base

Caption: Competing reaction pathways in N-acylsulfonamide synthesis.

FAQ 3: I am working with a chiral substrate and am concerned about racemization. How can I avoid this?

For chiral substrates, particularly those containing α-amino acid moieties, racemization can be a significant issue, especially under harsh basic conditions or at elevated temperatures.[3]

  • Milder Bases: Avoid using strong, non-nucleophilic bases like NaH if possible. Consider weaker organic bases like triethylamine or pyridine.

  • Optimized Acylating Agents: The use of N-acylbenzotriazoles as acylating agents has been shown to be effective in preventing epimerization of amino acid derivatives.[3]

  • Lower Temperatures: Running the reaction at lower temperatures, even if it requires a longer reaction time, can significantly reduce the rate of racemization.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for common N-acylsulfonamide synthesis procedures.

Protocol 1: Classical Acylation with Acyl Chloride under Basic Conditions

This is a widely used and robust method for the synthesis of N-acylsulfonamides.[5]

  • Dissolution: Dissolve the sulfonamide (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., CH2Cl2, THF) in an oven-dried flask under an inert atmosphere.

  • Addition of Base: Add a base such as triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water or a dilute aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Acylation with an Anhydride

This method is particularly useful when working with less reactive sulfonamides.[1][8]

  • Mixing Reactants: In a reaction vessel, combine the sulfonamide (1.0 equivalent) and the acid anhydride (1.5 equivalents) in acetonitrile.

  • Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).

  • Heating: Heat the reaction mixture to 60 °C.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.

IV. Concluding Remarks

The successful synthesis of N-acylsulfonamides hinges on a thorough understanding of the potential side reactions and the careful selection of reagents and reaction conditions. By anticipating and mitigating these challenges, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each substrate is unique and may require specific optimization.

V. References

  • Ràfols, C., & Fuguet, E. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2023). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Biochemical Journal. [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Robertson, R. E., & Laughton, P. M. (1970). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2021). Possible mechanism for N-acyl sulfonamide formation. ResearchGate. [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Giraud, F., Pradère, U., & Roy, V. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Advances. [Link]

  • Massah, A. R., et al. (2009). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. [Link]

  • Reddit user. (2016). Hydrolysis stable sulfonyl chlorides. Reddit. [Link]

  • Edwards, P. D., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

Sources

Technical Support Center: Improving Diastereoselectivity in N-Sulfinyl Imine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis using N-sulfinyl imines. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of nucleophilic additions to chiral N-tert-butanesulfinyl imines, leveraging the power of the Ellman auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-tert-butanesulfinyl group in this reaction?

The N-tert-butanesulfinyl group, often called the Ellman auxiliary, is a powerful chiral auxiliary for the asymmetric synthesis of amines.[1][2] Its primary functions are threefold:

  • Activation: It activates the imine's C=N double bond, making it more susceptible to nucleophilic attack.[3][4]

  • Facial Bias: It serves as a potent chiral directing group, effectively shielding one face of the imine. This forces the incoming nucleophile to attack from the less sterically hindered face, leading to a high degree of diastereoselectivity.[3][5]

  • Cleavability: After the reaction, the auxiliary can be easily removed under mild acidic conditions to yield the desired chiral amine.[3][6]

Q2: How is the diastereoselectivity of the product determined?

The stereochemical outcome is dictated by the transition state geometry during the nucleophilic addition. The high diastereoselectivity observed in these reactions is typically rationalized by a rigid, six-membered chair-like transition state where the organometallic reagent coordinates to both the nitrogen and the sulfinyl oxygen atoms.[7][8][9] This chelation model positions the bulky tert-butyl group to effectively block one face of the imine.

Q3: Why are Grignard reagents often preferred over organolithium reagents?

Grignard reagents (RMgX) generally provide higher diastereoselectivity compared to organolithium (RLi) or organocerium reagents.[6][10] This is attributed to the magnesium's strong propensity to form a stable, chelated six-membered transition state with the sulfinyl imine, which rigidly controls the direction of nucleophilic attack.[9] Organolithium reagents may favor less-defined, open-chain transition states, which can lead to lower diastereoselectivity unless specific additives are used.[11]

Q4: How do I prepare the starting N-tert-butanesulfinyl imine?

N-tert-butanesulfinyl imines are typically prepared through the direct condensation of enantiomerically pure tert-butanesulfinamide with an aldehyde or ketone.[3][4][12] The reaction requires a dehydrating agent, which also acts as a Lewis acid to activate the carbonyl group. Common choices include magnesium sulfate (MgSO₄), copper(II) sulfate (CuSO₄), or titanium(IV) ethoxide (Ti(OEt)₄).[12][13] For less reactive ketones, stronger Lewis acids like Ti(OEt)₄ are often necessary.[11][13]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor d.r.)

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I fix this?

A: Low diastereoselectivity is a common issue that can almost always be traced back to reaction conditions that disrupt the formation of the required rigid, chelated transition state. Here is a systematic approach to diagnose and solve the problem.

Step 1: Verify Your Solvent System

The choice of solvent is the most critical factor influencing diastereoselectivity.[7][8][14] Solvents dictate whether the reaction proceeds through a highly ordered, chelated transition state (high d.r.) or a more flexible, non-chelated open transition state (low d.r.).

  • The Cause: Coordinating solvents like tetrahydrofuran (THF) can compete with the sulfinyl oxygen for coordination to the magnesium ion of the Grignard reagent. This can disrupt the chelated transition state, leading to a reversal or loss of selectivity.[7][8][14] Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene strongly favor the chelated model.

  • The Solution:

    • Switch to a Non-Coordinating Solvent: If you are using THF, switch to CH₂Cl₂ or toluene. This is the single most effective change you can make. In many cases, this can dramatically improve or even reverse the diastereoselectivity in your favor.[7][14][15]

    • Ensure Anhydrous Conditions: Water will quench the organometallic reagent and interfere with the reaction. Ensure all glassware is flame-dried and solvents are rigorously dried before use.[16][17]

SolventTypical Transition StateExpected DiastereoselectivityReference
Dichloromethane (CH₂Cl₂)Chelated (Cyclic)High[7][8][15]
TolueneChelated (Cyclic)High[6][18]
Tetrahydrofuran (THF)Non-Chelated (Acyclic) / CompetingLow to Reversed[7][8][14]
Diethyl Ether (Et₂O)Intermediate / CompetingVariable[19]
Step 2: Control the Reaction Temperature
  • The Cause: Higher temperatures provide more thermal energy, which can allow the reaction to overcome the energy barrier for less-favored transition states, eroding diastereoselectivity. Most nucleophilic additions to sulfinyl imines are highly exothermic.

  • The Solution:

    • Maintain Low Temperatures: Perform the reaction at low temperatures, typically between -78 °C and -48 °C.[6][20]

    • Slow Addition: Add the organometallic reagent dropwise to a cooled solution of the sulfinyl imine to maintain a consistent low temperature and prevent localized heating.[20]

Step 3: Evaluate Your Organometallic Reagent
  • The Cause: As mentioned, organolithium reagents are less likely to form the crucial chelated transition state compared to Grignard reagents.[10][11] The quality of your Grignard reagent also matters; partially decomposed reagents can lead to side reactions.

  • The Solution:

    • Use Grignard Reagents: If you are using an organolithium reagent and observing poor selectivity, switch to the corresponding Grignard reagent.

    • Titrate Your Reagent: Ensure the concentration of your organometallic reagent is known. Use freshly prepared or recently titrated commercial solutions.

Issue 2: Low Reaction Yield or No Reaction

Q: I am observing very low conversion of my starting material. What should I investigate?

A: Low yield can stem from issues with reagent quality, reaction setup, or incompatible functional groups.

Step 1: Troubleshoot the Grignard Reagent Formation/Quality
  • The Cause: The most common cause of Grignard reaction failure is the quality of the magnesium or the presence of moisture or oxygen.[16][17] The magnesium surface can have an oxide layer that prevents reaction.

  • The Solution:

    • Activate the Magnesium: Before adding your alkyl/aryl halide, activate the magnesium turnings. This can be done by adding a small crystal of iodine, 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere overnight to create a fine powder.[16]

    • Ensure Dry, Inert Conditions: Use flame-dried glassware cooled under a stream of argon or nitrogen. Solvents must be anhydrous and degassed.[16][17]

    • Check for Incompatible Functional Groups: Grignard reagents are strong bases and will be quenched by acidic protons from alcohols, thiols, amines (N-H), or carboxylic acids.[21][22][23] Ensure your starting materials do not contain these groups.

Step 2: Optimize the Sulfinyl Imine Formation
  • The Cause: If the preceding condensation reaction to form the sulfinyl imine was incomplete, you will have residual aldehyde/ketone and tert-butanesulfinamide in your reaction, leading to side products and lower yields.

  • The Solution:

    • Use an Effective Dehydrating Agent: For simple aldehydes, MgSO₄ or CuSO₄ are often sufficient.[13] For sterically hindered or electron-rich aldehydes and especially for ketones, a more powerful Lewis acidic dehydrating agent like Ti(OEt)₄ or Ti(Oi-Pr)₄ is required to drive the reaction to completion.[12][13]

    • Purify the Imine: Purify the N-sulfinyl imine by column chromatography or recrystallization before the addition reaction to ensure high purity.

Workflow for Diagnosing Low Yield

G cluster_reagents Reagent Troubleshooting cluster_conditions Conditions Troubleshooting cluster_imine Imine Formation Troubleshooting start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK grignard Titrate Grignard Reagent check_reagents->grignard check_imine 3. Assess Imine Purity check_conditions->check_imine Conditions OK flame_dry Flame-dry glassware check_conditions->flame_dry end_ok Problem Solved check_imine->end_ok Imine is Pure lewis_acid Use stronger Lewis Acid (e.g., Ti(OEt)₄) check_imine->lewis_acid activate_mg Activate Mg / Use Fresh Turnings grignard->activate_mg anhydrous Use anhydrous solvents flame_dry->anhydrous purify Purify imine before use lewis_acid->purify

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Unexpected Reversal of Diastereoselectivity

Q: I switched solvents from THF to CH₂Cl₂ and the major diastereomer became the minor one. Is this expected?

A: Yes, a complete reversal of diastereoselectivity when switching between coordinating (THF) and non-coordinating (CH₂Cl₂) solvents is a well-documented phenomenon for certain substrates.[7][8][15][18]

  • The Mechanism: This reversal provides strong evidence for two competing mechanistic pathways, each favored by a different solvent class.

    • In CH₂Cl₂ (Non-coordinating): The reaction proceeds via the rigid, six-membered chelated transition state , where the magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen. This provides a predictable stereochemical outcome.

    • In THF (Coordinating): The THF solvent molecules solvate the magnesium ion, preventing internal chelation. The reaction proceeds through a more flexible non-chelated (open) transition state . In this model, stereochemical control is governed by minimizing steric interactions between the largest groups, which can lead to the opposite diastereomer.

Visualizing the Competing Transition States

Caption: Solvent effect on transition state and stereochemical outcome.

This predictable control is a powerful synthetic tool, as it allows for the selective synthesis of different diastereomers from the same chiral starting material simply by changing the solvent.[7][8]

Key Experimental Protocols

Protocol 1: General Procedure for CuSO₄-Mediated Synthesis of N-Sulfinyl Aldimines

This protocol is adapted from Ellman, J. A., et al. J. Org. Chem. 1999, 64, 1278-1284.[12][13]

  • To a round-bottom flask equipped with a magnetic stir bar, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).

  • Add the aldehyde (1.1-1.2 equiv) and the desired solvent (e.g., CH₂Cl₂ or THF) to achieve a concentration of 0.5 M with respect to the sulfinamide.

  • Add anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting aldehyde.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 2: Diastereoselective Addition of a Grignard Reagent in CH₂Cl₂

This protocol is designed to maximize diastereoselectivity via the chelation-controlled pathway.

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂).

  • Add the purified N-sulfinyl imine (1.0 equiv) and anhydrous CH₂Cl₂ (to achieve a 0.1-0.2 M concentration).

  • Cool the solution to the desired temperature (e.g., -48 °C or -78 °C) using a dry ice/acetone or dry ice/isopropanol bath.

  • In a separate flame-dried flask, prepare or take up the Grignard reagent (1.5 equiv) in a suitable solvent (e.g., diethyl ether or THF).

  • Add the Grignard reagent dropwise via syringe to the cooled solution of the imine over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the reaction at this temperature for 3-6 hours. Monitor by TLC.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution or 1 M NaHSO₄ at the reaction temperature.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis. Purify the product by silica gel chromatography.

Protocol 3: Cleavage of the tert-Butanesulfinyl Group

The chiral auxiliary is typically removed with a strong acid in a protic solvent.[24]

  • Dissolve the purified sulfinamide adduct in methanol (MeOH) (0.1-0.2 M).

  • Add a solution of HCl in dioxane (e.g., 4 M) or acetyl chloride (which generates HCl in situ) (2.0-4.0 equiv).

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting primary amine hydrochloride salt can often be precipitated by the addition of diethyl ether and collected by filtration.

References

  • Garrido-Castro, A. F., Choubane, H., Daaou, M., Maestro, M. C., & Alemán, J. (2017). Asymmetric radical alkylation of N-sulfinimines under visible light photocatalytic conditions. Chemical Communications, 53(59), 7764-7767. [Link]

  • (Reference not directly cited in the text, but available
  • Lu, B. Z., Senanayake, C., Li, N., Han, Z., Bakale, R. P., & Wald, S. A. (2005). Control of diastereoselectivity by solvent effects in the addition of Grignard reagents to enantiopure t-butylsulfinimine: syntheses of the stereoisomers of the hydroxyl derivatives of sibutramine. Organic Letters, 7(13), 2599–2602. [Link]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. [Link]

  • Lu, B. Z., Senanayake, C., Li, N., Han, Z., Bakale, R. P., & Wald, S. A. (2005). Control of Diastereoselectivity by Solvent Effects in the Addition of Grignard Reagents to Enantiopure t-Butylsulfinimine: Syntheses of the Stereoisomers of the Hydroxyl Derivatives of Sibutramine. Organic Letters, 7(13), 2599-2602. [Link]

  • Arbe, L. A., & Palomo, C. (2019). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 15, 2570–2637. [Link]

  • (Reference combined with 7 for general context)
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • (Reference combined with 9 for general context)
  • (Reference not directly cited in the text, but available
  • Al-Iawar, A., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3365–3370. [Link]

  • (Reference not directly cited in the text, but available
  • García-Vázquez, C., et al. (2019). Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. ChemRxiv. [Link]

  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • Reddy, P. V. N., et al. (2007). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. The Journal of Organic Chemistry, 72(10), 3691-3696. [Link]

  • (Reference not directly cited in the text, but available
  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • Foubelo, F., & Yus, M. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6505. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Hamlin, T. A., et al. (2011). Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines. Journal of organic chemistry, 76(13), 5279–5285. [Link]

  • Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group. [Link]

  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • Al-Iawar, A., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. ACS Organic Letters, 23(9), 3365-3370. [Link]

  • (Reference not directly cited in the text, but available
  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect?[Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • (Reference not directly cited in the text, but available
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Removal of the Ellman auxiliary. [Link]

  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition, 61(23), e202202251. [Link]

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Technical Support Center: Purification of Crude Methanesulfinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude methanesulfinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high-purity this compound for your research and development needs.

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems you might encounter during the purification of crude this compound in a direct question-and-answer format.

Q1: After my synthesis, I have a solid mixture. What are the likely impurities I need to remove from my crude this compound?

A1: The impurities in your crude this compound will largely depend on the synthetic route employed. A common laboratory-scale synthesis involves the reaction of methanesulfonyl chloride with ammonia.[1] In this case, the primary byproduct is ammonium chloride (NH₄Cl) .[2][3] Other potential impurities include:

  • Unreacted methanesulfonyl chloride: This can be present if the reaction did not go to completion.

  • Methanesulfonimide: This can form as a side product, particularly at elevated temperatures.[3]

  • Water: Moisture in the reaction environment can lead to the hydrolysis of methanesulfonyl chloride, forming methanesulfonic acid.

  • Degradation products: this compound can be sensitive to acidic conditions, potentially leading to hydrolysis.[4][5]

Q2: I performed a recrystallization, but my yield of pure this compound is very low. What went wrong?

A2: Low recovery during recrystallization is a common issue and can often be attributed to a few key factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of poor yield. A significant amount of your product will remain in the mother liquor upon cooling.

  • Inappropriate Solvent Choice: The solvent you've chosen may have too high a solubility for this compound at low temperatures, leading to product loss in the filtrate.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, your product can crystallize on the filter paper or in the funnel.

Q3: My attempt at recrystallization resulted in an oily substance instead of crystals. How do I fix this "oiling out"?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[6] This often happens when the melting point of the solid is lower than the temperature of the solution or when there is a high concentration of impurities.[6] To resolve this, you can:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, such as in an ice bath, to induce crystallization.[6]

  • Change the Solvent: The solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[6]

Q4: I'm trying to use column chromatography to purify my this compound, but it's not separating well from the impurities. What should I do?

A4: Poor separation in column chromatography can be due to several factors. For a polar compound like this compound, you may encounter issues with it moving too quickly through the column (high Rf value) or tailing. Here are some troubleshooting steps:

  • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system that gives your this compound an Rf value of around 0.2-0.3.[7]

  • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause issues with polar or basic compounds. You can neutralize the acidic sites by pre-treating the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine.[7]

  • Consider an Alternative Stationary Phase: If you continue to have problems, consider using a less acidic stationary phase like alumina (neutral or basic).[7]

Frequently Asked Questions (FAQs)

This section provides more detailed explanations for common questions regarding the purification of this compound.

Recrystallization

What is the best solvent for recrystallizing this compound?

While there is no single "best" solvent, the ideal choice depends on the specific impurities present in your crude product. For sulfonamides in general, alcohols like ethanol and isopropanol, often mixed with water, are commonly used.[6][8] A good starting point is to perform small-scale solubility tests with a few candidate solvents to find one where this compound is highly soluble at elevated temperatures but has low solubility at room temperature.

How much solvent should I use for recrystallization?

The goal is to use the minimum amount of boiling or near-boiling solvent necessary to completely dissolve the crude this compound. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a poor yield of crystals.

My this compound won't crystallize even after the solution has cooled. What should I do?

This is likely due to supersaturation. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches on the glass provide nucleation sites for crystal growth.[6]

  • Seeding: Add a "seed" crystal of pure this compound to the solution.[6] If these methods fail, it's possible you used too much solvent. In this case, you may need to evaporate some of the solvent and allow the solution to cool again.

Liquid-Liquid Extraction

When is liquid-liquid extraction a suitable method for purifying this compound?

Liquid-liquid extraction is particularly useful for separating compounds based on their differing solubilities in two immiscible liquids. It can be an effective way to remove certain impurities before a final purification step like recrystallization. For example, if you have nonpolar impurities, you can dissolve your crude this compound in an aqueous phase and wash it with a nonpolar organic solvent to remove those impurities.

How do I choose the right solvents for liquid-liquid extraction?

The choice of solvents depends on the nature of the impurities you are trying to remove. You will need two immiscible solvents, typically water and a nonpolar organic solvent like hexane or a moderately polar solvent like ethyl acetate. The goal is to have your desired compound, this compound, preferentially dissolve in one phase while the impurities dissolve in the other.

Column Chromatography

What type of stationary phase is best for purifying this compound?

For polar compounds like this compound, silica gel is a common and effective stationary phase.[9] However, as mentioned in the troubleshooting section, the acidic nature of silica can sometimes be problematic. In such cases, neutral alumina can be a good alternative.

How do I select the mobile phase for column chromatography?

The selection of the mobile phase (eluent) is crucial for good separation. You should use TLC to test different solvent systems. A good starting point for polar compounds is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). You can then adjust the ratio of these solvents to achieve the desired separation.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, isopropanol/water mixture)[6]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove any residual solvent.

Parameter Recommendation Rationale
Solvent Choice Ethanol, Isopropanol, Ethanol/WaterThese solvents have been shown to be effective for sulfonamides.[6]
Cooling Rate Slow coolingPromotes the formation of larger, purer crystals.
Washing Solvent Cold recrystallization solventMinimizes the dissolution of the purified crystals.
Protocol 2: Liquid-Liquid Extraction for Preliminary Purification

This protocol describes a basic liquid-liquid extraction to remove nonpolar impurities from crude this compound.

Materials:

  • Crude this compound

  • Deionized Water

  • Immiscible organic solvent (e.g., hexane, ethyl acetate)

  • Separatory funnel

  • Beakers or flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of deionized water in a beaker.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Extraction: Add an equal volume of the immiscible organic solvent to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting the pressure by opening the stopcock.

  • Separation: Allow the layers to separate. The denser layer will be at the bottom.

  • Draining: Drain the lower layer into a clean flask.

  • Repeat (optional): For more thorough extraction, the aqueous layer can be extracted again with a fresh portion of the organic solvent.

  • Product Recovery: The purified this compound can then be recovered from the aqueous layer, for example, by evaporation of the water or by further purification steps.

Visualizations

Workflow for Troubleshooting Low Recrystallization Yield

Caption: Decision tree for troubleshooting low yield in recrystallization.

General Purification Strategy for Crude this compound

Caption: A general workflow for the purification of crude this compound.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • RSC Publishing. (2016). Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. [Link]

  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]

  • Šimková, A. (2025). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. [Link]

  • ACS Publications. (2024). Sulfinamide Crossover Reaction | The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • ResearchGate. (2023). Dispersive liquid liquid microextraction for the determination of sulfonamide in water samples. [Link]

  • ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]

  • Taylor & Francis Online. (2021). Developing Partitioned Dispersive Liquid-Liquid Microextraction for Simultaneous Determination of Nitrofurans and Sulfonamides in Water Matrices. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Technical Support Center: Deprotection of Hindered Methanesulfinamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers working with methanesulfinamide protecting groups, particularly the widely used tert-butanesulfinamide (TBSA). This guide provides in-depth, field-proven answers to common challenges encountered during the deprotection of sterically hindered sulfinamides. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it.

Frequently Asked Questions (FAQs)

Q1: What is the standard, first-line method for cleaving a tert-butanesulfinyl group?

The most common and generally effective method for cleaving the N-sulfinyl group is treatment with a strong protic acid, typically hydrogen chloride (HCl).[1] The reaction is usually performed in a protic solvent like methanol (MeOH) or ethanol (EtOH), or sometimes in an aprotic solvent like diethyl ether (Et₂O) or cyclopentyl methyl ether (CPME), which can facilitate the precipitation of the product.[2][3] The process works by protonating the nitrogen of the sulfinamide, making it a good leaving group and enabling the release of the desired primary amine as its hydrochloride salt.

Q2: My deprotection seems to have failed or is giving very low yields. What is the most common reason for this?

This is the most frequently encountered issue, and the cause is often not a failure of the cleavage reaction itself, but an unintended recombination during the workup.

During the acidic cleavage, two products are formed: the desired amine hydrochloride salt and a reactive byproduct, tert-butylsulfinyl chloride.[4] If the reaction mixture is directly neutralized with a base, the newly liberated free amine will readily react with the sulfinyl chloride to regenerate the starting N-sulfinamide.[1][4] This gives the false impression that the deprotection was unsuccessful. The crucial step is to separate the amine hydrochloride salt from the sulfinyl chloride byproduct before basification.[4]

Q3: My substrate contains acid-sensitive functional groups. Are there alternative, milder deprotection methods?

Yes. For substrates that cannot tolerate strong acidic conditions, a functional group-compatible alternative using iodine has been developed.[1][5] This method provides a neutral pathway for cleaving both tert-butanesulfinyl and p-toluenesulfinyl groups, preserving the integrity of other acid-labile moieties in your molecule.

Q4: The tert-butanesulfinamide auxiliary is expensive. Is it possible to recover or recycle it after the deprotection step?

Absolutely. A practical and efficient process for recycling the auxiliary has been established. After the amine hydrochloride salt is removed by filtration, the filtrate containing tert-butylsulfinyl chloride can be treated with aqueous ammonia.[2][3] This converts the sulfinyl chloride back into tert-butanesulfinamide, which can be isolated in high yield (often >95%) and reused, significantly improving the process economy for large-scale applications.[2][3]

Troubleshooting Guide

This section addresses specific experimental failures with a focus on root causes and corrective actions.

Problem: Incomplete Reaction or Low Yield of the Desired Amine

This is the most common challenge, often stemming from procedural issues rather than a true reaction failure.

  • Primary Suspect: Re-formation of Starting Material During Workup

    As detailed in the FAQs, neutralizing the entire reaction mixture at once is the primary cause of apparent failure. The liberated amine is a potent nucleophile that readily attacks the tert-butylsulfinyl chloride byproduct.

    • Self-Validating Solution: Optimized Deprotection & Isolation Protocol

      This protocol is designed to physically separate the product from the reactive byproduct before neutralization, preventing recombination.

      • Dissolution: Dissolve the N-sulfinamide starting material (1.0 equiv) in a suitable solvent such as methanol, diethyl ether, or cyclopentyl methyl ether (CPME) to a concentration of approximately 0.2 M.[1] CPME or Et₂O are often preferred as they typically lead to better precipitation of the amine salt.[2][3]

      • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of HCl (2.0 - 4.0 equivalents) in the chosen solvent. Using a pre-prepared solution (e.g., 4 M HCl in dioxane or HCl gas dissolved in Et₂O) is common. An excess of acid is used to ensure complete protonation and drive the reaction.[1]

      • Precipitation & Isolation: Stir the reaction at room temperature for 1-3 hours. The desired amine hydrochloride salt will often precipitate as a crystalline white solid. Collect the solid product by vacuum filtration.

      • Washing: Wash the filtered solid with a small amount of cold solvent (e.g., Et₂O or CPME) to remove any residual sulfinyl chloride.

      • Liberation of Free Amine: The purified amine hydrochloride salt can now be safely treated with a base (e.g., saturated aq. NaHCO₃, NaOH, or Et₃N) in a biphasic system (e.g., DCM/water) to liberate the free amine for extraction.

  • Secondary Suspect: Insufficient Acid

    While less common, ensuring a sufficient molar excess of acid is critical, especially if the substrate contains other basic functionalities that might consume the acid.

    • Corrective Action: Increase the equivalents of HCl to 3-4 equivalents. Monitor the reaction by TLC or LCMS. If the reaction stalls, an additional charge of acid can be added.

Visual Workflow: Troubleshooting Low Deprotection Yield

G cluster_0 Problem Identification cluster_1 Primary Diagnostic cluster_2 Solution Path A: Corrective Workup cluster_3 Secondary Diagnostic start Low Yield or Incomplete Deprotection check_workup Q: Was the reaction mixture basified before filtering? start->check_workup reformation Root Cause: Re-formation of starting material (Amine + Sulfinyl Chloride) check_workup->reformation Yes check_acid Q: Was sufficient acid used (2-4 eq)? check_workup->check_acid No isolate_salt Solution: Isolate Amine•HCl salt by filtration prior to basification. (See Protocol) reformation->isolate_salt check_acid->isolate_salt Yes incomplete_rxn Root Cause: Incomplete Reaction check_acid->incomplete_rxn No add_acid Solution: Increase equivalents of HCl. Monitor by TLC/LCMS. incomplete_rxn->add_acid

Caption: Decision workflow for troubleshooting low yields in sulfinamide deprotection.

Problem: Substrate Degradation or Unwanted Side Reactions

When working with complex molecules, the harshness of strong acid can be detrimental to other functional groups.

  • Primary Suspect: Acid-Labile Functional Groups

    Functional groups such as acetals, ketals, silyl ethers (e.g., TBS, TIPS), or some Boc groups can be cleaved under the conditions required for sulfinamide removal.

    • Self-Validating Solution: Iodine-Mediated Deprotection Protocol

      This method avoids strong acid, making it ideal for sensitive substrates.[5]

      • Dissolution: Dissolve the N-sulfinamide (1.0 equiv) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

      • Reagent Addition: Add Iodine (I₂) (approx. 2.0 equivalents).

      • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC or LCMS until the starting material is consumed.

      • Workup: Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

      • Extraction: Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), and concentrate in vacuo.

      • Purification: Purify the crude amine product by silica gel column chromatography.

Comparative Data Summary

The following table summarizes the key parameters for the primary deprotection methodologies to aid in method selection.

ParameterStandard HCl MethodIodine-Mediated Method
Primary Use Case General purpose, robust substratesAcid-sensitive substrates
Key Reagent HCl (2-4 equivalents)I₂ (2 equivalents)
Typical Solvents MeOH, Et₂O, CPMEDCM, DCE
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Key Advantage Cost-effective, easy product isolationHigh functional group tolerance
Major Limitation Incompatible with acid-labile groupsRequires chromatographic purification
Workup Complexity Low (filtration), but requires careModerate (quench, extraction)

Reaction Mechanism Overview

Understanding the underlying mechanism is key to troubleshooting. The standard acidic deprotection proceeds via an A-2 type mechanism, involving protonation followed by nucleophilic attack.

G Deprotection Mechanism & Common Pitfall Start R-NH-S(O)tBu (Hindered Sulfinamide) Protonated R-NH₂⁺-S(O)tBu (Protonated Intermediate) Start->Protonated + HCl Products R-NH₃⁺Cl⁻ (Amine Salt) + tBu-S(O)Cl (Sulfinyl Chloride) Protonated->Products + Cl⁻ FreeAmine R-NH₂ (Free Amine) Products->FreeAmine + Base (e.g. NaOH) (Incorrect Workup) SideProduct R-NH-S(O)tBu (Re-formed Starting Material) FreeAmine->SideProduct + tBu-S(O)Cl

Caption: Mechanism of acidic deprotection and the critical recombination side reaction.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for cyclohexanesulfinamide chemistry.
  • Puscha, D., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2874–2877. [Link]

  • Chen, W., Ren, J., Wang, M., Dang, L., Shen, X., Yang, X., & Zhang, H. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications, 50(50), 6259–6262. [Link]

  • ResearchGate. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. [Link]

  • Clayden, J., & Robins, J. R. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-butylsulfinamide. Tetrahedron Letters, 50(26), 3449–3451. [Link]

Sources

Troubleshooting guide for failed Methanesulfinamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methanesulfinamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of methanesulfinamides. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Introduction to this compound Synthesis

Methanesulfinamides are valuable intermediates in organic synthesis, particularly in the development of chiral auxiliaries and novel therapeutic agents. The most common route to their synthesis involves the reaction of an amine with a methanesulfinylating agent, typically methanesulfinyl chloride (CH₃SOCl). While seemingly straightforward, this reaction is often plagued by issues related to the stability of the reagents and the precise control of reaction conditions. This guide will provide you with the expertise to identify, understand, and resolve these challenges.

Part 1: Troubleshooting Common Issues in this compound Reactions

This section is structured in a question-and-answer format to directly address the most frequent problems encountered in the laboratory.

I. Low or No Product Yield

Question: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes?

Answer: Low or no yield in this compound synthesis is a common frustration that can often be traced back to a few key factors:

  • Reagent Quality and Stability:

    • Methanesulfinyl Chloride Instability: Methanesulfinyl chloride is a highly reactive and unstable compound. At room temperature, it can disproportionate into methanesulfonyl chloride and methanesulfenyl chloride, neither of which will lead to your desired product.[1] It is crucial to use freshly prepared or properly stored methanesulfinyl chloride.

    • Hydrolysis of the Sulfinylating Agent: Methanesulfinyl chloride and other sulfinylating agents are highly susceptible to hydrolysis. Any moisture in your reaction setup, solvents, or reagents will rapidly convert the starting material into methanesulfinic acid, which is unreactive towards amines under these conditions.

  • Sub-optimal Reaction Conditions:

    • Temperature Control: The reaction is typically exothermic. Running the reaction at too high a temperature can accelerate the decomposition of methanesulfinyl chloride and promote side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Inefficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure that the amine and the sulfinylating agent can interact effectively.

  • Incorrect Stoichiometry: An improper molar ratio of the amine and the sulfinylating agent can lead to incomplete conversion.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality First Check reaction_conditions Review Reaction Conditions start->reaction_conditions Second Check stoichiometry Verify Stoichiometry start->stoichiometry Third Check sub_reagent1 Fresh Methanesulfinyl Chloride? reagent_quality->sub_reagent1 sub_reagent2 Anhydrous Conditions? reagent_quality->sub_reagent2 sub_conditions1 Temperature Control? reaction_conditions->sub_conditions1 sub_conditions2 Efficient Stirring? reaction_conditions->sub_conditions2 sub_stoichiometry Correct Molar Ratios? stoichiometry->sub_stoichiometry solution_reagent1 Use freshly prepared or distilled reagent. sub_reagent1->solution_reagent1 No solution_reagent2 Thoroughly dry glassware and use anhydrous solvents. sub_reagent2->solution_reagent2 No solution_conditions1 Maintain low temperature (e.g., 0 °C to -20 °C). sub_conditions1->solution_conditions1 No solution_conditions2 Use a magnetic stirrer and appropriate stir bar. sub_conditions2->solution_conditions2 No solution_stoichiometry Use a slight excess of the amine. sub_stoichiometry->solution_stoichiometry No

Caption: Troubleshooting decision tree for low product yield.

II. Product Purity Issues

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurities in this compound reactions often arise from side reactions or the degradation of starting materials.

  • Common Impurities and Their Sources:

    • Methanesulfonamide: This is a common impurity arising from the over-oxidation of the sulfinylating agent or the disproportionation of methanesulfinyl chloride to methanesulfonyl chloride, which then reacts with the amine.[1]

    • Disulfide: Formed from the reduction of the sulfinylating agent.

    • Unreacted Amine: If the reaction is incomplete, the starting amine will remain.

    • Amine Hydrochloride Salt: This is a byproduct of the reaction and should be removed during workup.

Strategies for Minimizing Impurities:

  • Control the Reaction Temperature: Maintaining a low temperature (e.g., 0 °C to -20 °C) is critical to minimize the disproportionation of methanesulfinyl chloride.[2]

  • Use of an Appropriate Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[2][3]

  • Ensure Anhydrous Conditions: As mentioned previously, moisture leads to the formation of methanesulfinic acid. Ensure all glassware is oven-dried and use anhydrous solvents.[3][4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and quench it once the starting amine is consumed to prevent the formation of byproducts.

Reaction Scheme of a Typical this compound Synthesis and Common Side Reactions:

reaction_pathway MeSOCl Methanesulfinyl Chloride Intermediate [Intermediate Complex] MeSOCl->Intermediate Disproportionation Disproportionation MeSOCl->Disproportionation Side Reaction 1 (Instability) Hydrolysis Hydrolysis MeSOCl->Hydrolysis Side Reaction 2 (Moisture) Amine R-NH2 (Amine) Amine->Intermediate Sulfonamide Methanesulfonamide (R-NHSO2Me) Amine->Sulfonamide Base Base (e.g., Et3N) Base->Intermediate Product This compound (R-NHS(O)Me) Intermediate->Product Byproduct Base·HCl Intermediate->Byproduct MeSO2Cl Methanesulfonyl Chloride Disproportionation->MeSO2Cl MeSCl Methanesulfenyl Chloride Disproportionation->MeSCl MeSO2Cl->Sulfonamide MeSOH Methanesulfinic Acid (Unreactive) Hydrolysis->MeSOH Water H2O Water->Hydrolysis

Caption: Reaction pathway and common side reactions in this compound synthesis.

Part 2: Purification and Characterization

Question: I am having trouble purifying my this compound product. What are the best methods?

Answer: The choice of purification method depends on the physical properties of your product (solid or oil) and the nature of the impurities.

I. Recrystallization (for solid products)

Recrystallization is an effective method for purifying solid methanesulfinamides, provided a suitable solvent system is identified.[5][6][7][8]

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent systems for sulfinamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

II. Column Chromatography (for oils or solids with persistent impurities)

Column chromatography is a powerful technique for separating methanesulfinamides from closely related impurities.[5][10][11]

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfinamides.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product.

  • Column Packing: The column can be packed as a slurry or dry.

  • Loading the Sample: The crude product can be loaded onto the column directly or pre-adsorbed onto a small amount of silica gel.

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase and collect fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Solvent Systems for Purification of Sulfinamides

Purification MethodCommon Solvents/Solvent SystemsNotes
Recrystallization Ethanol/Water, Isopropanol/Water, Ethyl Acetate/HexanesThe ratio of solvents needs to be optimized for each specific compound.[9]
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolThe polarity of the mobile phase is gradually increased to elute the product.[10][12]
III. Product Characterization

Question: How can I confirm that I have synthesized the correct this compound?

Answer: A combination of spectroscopic techniques is essential for the unambiguous characterization of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a characteristic singlet for the methyl protons (CH₃-S(O)) typically in the range of 2.5-3.0 ppm. The N-H proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

    • ¹³C NMR: The carbon of the methyl group will appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy:

    • The S=O stretch is a strong and characteristic absorption, typically found in the range of 1040-1080 cm⁻¹.

    • The N-H stretch will be a sharp to broad peak around 3200-3300 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Table 2: Representative Spectroscopic Data for N-Aryl Methanesulfonamides (as a proxy for Methanesulfinamides)

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)IR Absorption (cm⁻¹)
CH₃-S(O₂) ~3.0 (singlet)~40N/A
N-H Variable (broad singlet)N/A3232-3298
S=O (asymmetric) N/AN/A1317-1331
S=O (symmetric) N/AN/A1139-1157
S-N N/AN/A833-926

Data adapted from studies on N-(substituted phenyl)-methanesulphonamides, which are structurally related to methanesulfinamides.[13][14][15][16]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use methanesulfonyl chloride instead of methanesulfinyl chloride to make methanesulfinamides? A1: No. Methanesulfonyl chloride will produce the corresponding methanesulfonamide, which has a higher oxidation state at the sulfur atom. For the synthesis of methanesulfinamides, a sulfinylating agent like methanesulfinyl chloride is required.

Q2: My amine is very sterically hindered. What can I do to improve the reaction? A2: For sterically hindered amines, you may need to use more forcing reaction conditions, such as a higher reaction temperature or a longer reaction time. However, be mindful of the stability of your starting materials and products under these conditions. The use of a more reactive sulfinylating agent or a catalyst might also be necessary.

Q3: How should I store methanesulfinyl chloride? A3: Methanesulfinyl chloride should be stored at low temperatures (e.g., in a freezer) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition and hydrolysis.[1]

Q4: Is it possible to synthesize methanesulfinamides in a one-pot reaction from a thiol? A4: Yes, one-pot procedures for the synthesis of sulfinamides from thiols have been developed. These typically involve the in-situ generation of a sulfinyl chloride intermediate through oxidation of the corresponding thiol, followed by reaction with an amine.[17][18][19][20][21]

References

  • Taylor & Francis Online. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • Harmata, M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry, 72(2), 683-685. [Link]

  • Semantic Scholar. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • Taylor & Francis Online. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid: Synthetic Communications: Vol 37, No 12. [Link]

  • Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl Chloride. Organic Syntheses, 43, 62. [Link]

  • Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(9), 557-562. [Link]

  • PubMed. (1991). Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • ACS Publications. (2024). Sulfinamide Crossover Reaction. [Link]

  • National Institutes of Health. (2024). Sulfinamide Crossover Reaction. [Link]

  • Semantic Scholar. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. [Link]

  • Taylor & Francis Online. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. [Link]

  • RSC Publishing. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. [Link]

  • MDPI. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. [Link]

  • Organic Syntheses. (1973). Methanesulfonyl Cyanide. [Link]

  • Semantic Scholar. (2004). Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. [https://www.semanticscholar.org/paper/Table-13-from-Synthetic%2C-Infrared-And-Nmr-(1H-And-Jayalakshmi-Gowda/a1b2c3d4e5f6g7h8i9j0k1l2m3n4o5p6q7r8s9t0]([Link]

  • ResearchGate. (2014). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Google Patents. (1957).
  • ResearchGate. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

  • National Institutes of Health. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. [Link]

  • National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Google Patents. (1998). Method for producing methanesulfinyl chloride.
  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

  • ACS Publications. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. [Link]

  • ResearchGate. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]

  • ResearchGate. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole | Request PDF. [Link]

  • University of Rochester. (n.d.). Purification: How To. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

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Technical Support Center: Automated Optimization of Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Automated Optimization of Reaction Conditions for Sulfone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfone synthesis and its automated optimization. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the automated optimization of sulfone synthesis, providing potential causes and actionable solutions based on established chemical principles and field-proven insights.

Problem 1: Low or No Yield of the Desired Sulfone

You've set up your automated reaction platform, but the analysis shows a disappointingly low yield or complete absence of your target sulfone.

Potential Cause Explanation Suggested Solutions
Inefficient Oxidation The most common method for sulfone synthesis is the oxidation of a corresponding sulfide.[1][2] Incomplete oxidation will result in the presence of the starting sulfide and the intermediate sulfoxide.Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used. A slight excess (e.g., 2.2-2.5 equivalents) can drive the reaction to completion.[3] Select a More Potent Oxidant: If using a mild oxidant like hydrogen peroxide, consider switching to a more powerful one such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone.[4][5] Optimize Reaction Temperature: While many oxidations are exothermic, some substrates may require gentle heating to proceed at a reasonable rate.[3] Monitor for potential side reactions at elevated temperatures.
Poor Substrate Reactivity Sulfides bearing electron-withdrawing groups are less nucleophilic and, therefore, oxidize more slowly.[3] Steric hindrance around the sulfur atom can also impede the reaction.Increase Reaction Time and/or Temperature: Allow the reaction to run for a longer duration and consider a controlled increase in temperature.[3] Employ a More Reactive Sulfonylating Agent: In cases of aromatic sulfonylation, a more reactive sulfonyl chloride or anhydride may be necessary.[1]
Catalyst Inactivity or Incompatibility For metal-catalyzed sulfonylation reactions, the chosen catalyst or ligand may not be optimal for the specific substrate combination. For instance, copper-catalyzed couplings of sulfinic acid salts and aryl iodides are sensitive to the ligand used.[6]Screen a Panel of Catalysts and Ligands: Utilize the high-throughput capabilities of your automated system to screen a diverse set of catalysts (e.g., Pd, Ni, Cu-based) and ligands.[6][7] Verify Catalyst Loading: Ensure the correct concentration of the catalyst is being dispensed by the automated platform.
Inappropriate Solvent The solvent plays a crucial role in reactant solubility and reaction kinetics. A suboptimal solvent can lead to poor reaction rates.Solvent Screening: Program your automated synthesizer to perform a solvent screen using a range of polar and nonpolar solvents.[8]
Incorrect Reagent Stoichiometry Automated liquid handlers, if not calibrated properly, can lead to incorrect stoichiometric ratios of reactants.Calibrate Liquid Handlers: Regularly calibrate the liquid handling robotics to ensure accurate dispensing of all reagents. Incorporate Internal Standards: Use an internal standard in your analytical method to verify the initial concentrations of your reactants.
Problem 2: Formation of Significant Byproducts, Including the Sulfoxide Intermediate

Your analytical data shows the presence of your desired sulfone, but it's contaminated with significant amounts of byproducts, most commonly the corresponding sulfoxide.

Potential Cause Explanation Suggested Solutions
Over-oxidation or Under-oxidation The oxidation of sulfides to sulfones proceeds via a sulfoxide intermediate.[2] Insufficient oxidant or reaction time will leave unreacted sulfoxide. Conversely, harsh conditions can lead to over-oxidation of other functional groups in the molecule.Precise Control of Oxidant Stoichiometry: Carefully control the amount of oxidant. To favor sulfone formation, use slightly more than two equivalents. To isolate the sulfoxide, use approximately one equivalent.[9] Real-time Reaction Monitoring: Integrate online analytical techniques like HPLC, Raman, or NMR spectroscopy into your automated setup to monitor the disappearance of the sulfoxide and the formation of the sulfone, allowing for precise determination of the reaction endpoint.[10]
Side Reactions due to Harsh Conditions High temperatures or highly reactive reagents can cause degradation of starting materials or products, or promote unwanted side reactions.Lower Reaction Temperature: For exothermic reactions, implement cooling to maintain a stable temperature.[3] Use Milder Reagents: Explore milder oxidizing agents or sulfonylation reagents that are more selective for the desired transformation.[11]
Byproducts from the Reagent The choice of reagent can introduce specific byproducts. For example, using m-CPBA as an oxidant will result in the formation of meta-chlorobenzoic acid.[3]Select Reagents with Benign Byproducts: Consider using hydrogen peroxide, where the primary byproduct is water.[3] Incorporate a Purification Step: Program an automated purification step (e.g., solid-phase extraction) into your workflow to remove reagent-derived impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using an automated platform for optimizing sulfone synthesis?

Automated platforms offer several key advantages:

  • High-Throughput Screening: They enable the rapid screening of a wide range of reaction parameters, including catalysts, solvents, temperatures, and reagent ratios, significantly accelerating the optimization process.[12][13]

  • Improved Reproducibility: Robotic systems provide precise and consistent execution of experimental protocols, minimizing human error and enhancing the reproducibility of results.[13]

  • Data-Rich Experimentation: Automated platforms can be integrated with various in-line analytical tools, providing real-time data for a deeper understanding of reaction kinetics and mechanisms.[10]

  • Design of Experiment (DoE) Implementation: They are ideally suited for implementing statistical methodologies like Design of Experiment (DoE), which allows for the efficient exploration of a large parameter space to identify optimal conditions with a minimal number of experiments.[14][15]

Q2: How can I use Design of Experiment (DoE) to optimize my sulfone synthesis?

DoE is a powerful statistical tool for reaction optimization. Here is a general workflow for its implementation:

Caption: A typical workflow for implementing Design of Experiment (DoE) in reaction optimization.

A practical approach involves:

  • Factor Identification: Identify the key variables (factors) that are likely to influence the reaction yield and purity, such as temperature, reaction time, and reagent concentrations.[14]

  • Response Definition: Define the output to be measured (response), which is typically the yield of the desired sulfone.

  • Experimental Design: Use statistical software to generate a set of experiments where the factors are varied systematically.

  • Automated Execution: Program your robotic platform to execute the designed experiments.[7]

  • Modeling and Optimization: Analyze the experimental data to build a mathematical model that describes the relationship between the factors and the response. This model can then be used to predict the optimal reaction conditions.[15]

Q3: What analytical techniques are best suited for online monitoring of automated sulfone synthesis?

The choice of analytical technique depends on the specific reaction and available instrumentation. Common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation of reactants, intermediates, products, and byproducts, allowing for accurate quantification of the reaction progress.[3][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable sulfones and can provide structural information for peak identification.[3]

  • Raman Spectroscopy: A non-invasive technique that can provide real-time information about the concentration of key species in the reaction mixture.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can be integrated into automated systems to provide detailed structural information and quantitative data on the reaction components.[10]

Q4: I am having trouble with the scalability of my optimized reaction conditions. What should I consider?

Scaling up a reaction from a small-scale automated platform to a larger reactor can present several challenges:[8]

  • Heat and Mass Transfer: Reactions that are well-controlled on a small scale may become difficult to manage on a larger scale due to changes in surface-area-to-volume ratios, which can affect heat dissipation and mixing efficiency.[8]

  • Reagent Addition Rates: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled during scale-up to prevent temperature spikes and potential side reactions.

  • Solvent and Reagent Availability: Ensure that the solvents and reagents used in the optimized protocol are available in sufficient quantities and at an acceptable cost for the desired scale.[8]

  • Process Intensification: Consider alternative reactor technologies, such as continuous flow reactors, which can offer better control over reaction parameters and facilitate a smoother scale-up.[8]

Experimental Protocols

Protocol 1: High-Throughput Screening of Oxidation Conditions

This protocol outlines a general procedure for screening different oxidants for the conversion of a sulfide to a sulfone using a robotic liquid handling system and a plate-based reactor.

  • Plate Preparation:

    • Prepare a stock solution of the starting sulfide in a suitable solvent (e.g., acetonitrile).

    • Using the automated liquid handler, dispense the sulfide stock solution into the wells of a 96-well reaction plate.

  • Oxidant Addition:

    • Prepare stock solutions of various oxidizing agents (e.g., m-CPBA, hydrogen peroxide, Oxone) in the same solvent.

    • Program the liquid handler to add different oxidants and varying stoichiometric equivalents to different wells of the reaction plate.

  • Reaction Incubation:

    • Seal the reaction plate and place it on a shaker with temperature control.

    • Allow the reactions to proceed for a predetermined amount of time.

  • Quenching and Sample Preparation:

    • Program the liquid handler to add a quenching solution (e.g., sodium thiosulfate for peroxide-based oxidants) to each well.

    • Perform an automated liquid-liquid extraction or solid-phase extraction to isolate the products.

  • Analysis:

    • Analyze the samples from each well using an automated LC-MS or GC-MS system to determine the yield of the sulfone and the presence of any byproducts.

Caption: Workflow for high-throughput screening of oxidation conditions.

References

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). International Journal of Chemical and Physical Sciences.
  • Recent Advances in the Synthesis of Sulfones. (2016). Synfacts.
  • Sulfone synthesis by oxid
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). ChemistrySelect.
  • Recent Advances in the Synthesis of Sulfones. (2016).
  • Sulfone. (n.d.). Wikipedia.
  • Innovative Sulfone Synthesis Via Oxygen, C
  • Mechanism of Sulfone Formation in the Reaction of Sulfides and Singlet Oxygen: Intermediacy of S-Hydroperoxysulfonium Ylide. (n.d.). Journal of the American Chemical Society.
  • An Efficient Copper Catalyst for the Formation of Sulfones from Sulfinic Acid Salts and Aryl Iodides. (n.d.). Organic Letters.
  • Rapid Improvement of a Reductive Sulfonylation Using Design of Experiment Methods. (n.d.). Organic Process Research & Development.
  • An integrated self-optimizing programmable chemical synthesis and reaction engine. (2024).
  • Rapid Improvement of a Reductive Sulfonylation Using Design of Experiment Methods. (2002). Organic Process Research & Development.
  • AROPS: A Framework of Automated Reaction Optimization with Parallelized Scheduling. (n.d.). ChemRxiv.
  • Technical Support Center: Purity Analysis of Synthesized Diethyl Sulfone. (n.d.). Benchchem.
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Automated High-Throughput System Combining Small-Scale Synthesis with Bioassays and Reaction Screening. (2021).
  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com.
  • Automated Intelligent Platforms for High‐Throughput Chemical Synthesis. (2024). AIChE Journal.
  • HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbon

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Situating Methanesulfinamide in the Asymmetric Synthesis Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with strategies to command stereochemistry. Among the most reliable and time-tested of these are chiral auxiliaries—stoichiometric, recoverable chiral entities that impart stereocontrol onto a substrate for one or more synthetic transformations. This guide provides an in-depth comparison of several cornerstone chiral auxiliaries, offering a practical and theoretical framework for their selection and application. While we will delve into the well-established Evans oxazolidinones and Oppolzer's sultam, a significant focus will be placed on the sulfinamide class of auxiliaries, particularly the ubiquitous tert-butanesulfinamide (Ellman's auxiliary), to provide a context for its lesser-known analogue, methanesulfinamide.

The Logic of Chiral Auxiliaries: A Temporary Guiding Hand

The fundamental principle of a chiral auxiliary is the temporary, covalent attachment of a chiral molecule to an achiral substrate. This creates a new, diastereomeric intermediate. The inherent chirality of the auxiliary then directs the approach of reagents to one of the two prochiral faces of the substrate, leading to the formation of one diastereomer in excess. Upon completion of the desired transformation, the auxiliary is cleaved and can, ideally, be recovered for reuse, leaving behind an enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow Achiral Substrate Achiral Substrate Chiral Auxiliary Chiral Auxiliary Diastereomeric Intermediate Diastereomeric Intermediate Stereoselective Reaction Stereoselective Reaction New Diastereomer New Diastereomer Cleavage Cleavage Enantiopure Product Enantiopure Product Recovered Auxiliary Recovered Auxiliary

Figure 1: General workflow of asymmetric synthesis using a chiral auxiliary.

The Gold Standard: Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and well-documented auxiliaries, particularly for stereoselective aldol reactions.[1][2] Derived from readily available amino acids like valine and phenylalanine, they offer predictable and high levels of stereocontrol.

Mechanism of Stereocontrol

The efficacy of Evans auxiliaries hinges on the formation of a rigid, chelated Z-enolate transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, directing the electrophile (an aldehyde, for instance) to the opposite face. This control is typically mediated by a Lewis acid, such as dibutylboron triflate.[1] The resulting chair-like six-membered transition state minimizes steric interactions and dipole repulsions, leading to the predictable formation of syn-aldol products.[1]

Z-Enolate attacks aldehyde from the less hindered face.

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Figure 2: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Applications and Performance

Evans auxiliaries are workhorses in natural product synthesis, particularly for constructing polyketide chains where the stereochemistry of adjacent methyl and hydroxyl groups must be precisely controlled.[3] Diastereomeric ratios exceeding 99:1 are commonplace.

AuxiliaryReaction TypeElectrophileYieldDiastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-2-oxazolidinoneAldol AdditionIsovaleraldehyde85%>99:1 (syn:anti)
(S)-4-isopropyl-2-oxazolidinoneAldol AdditionBenzaldehyde80%99:1 (syn:anti)

Experimental Protocol: Evans Asymmetric Aldol Reaction[1]

Objective: To synthesize a syn-aldol product with high diastereoselectivity.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Isovaleraldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol, Hydrogen Peroxide (30%)

Procedure:

  • Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) is cooled to -78 °C under a nitrogen atmosphere. Bu₂BOTf (1.1 equiv) is added dropwise, followed by the slow addition of DIPEA (1.2 equiv). The solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour to ensure complete formation of the Z-enolate.

  • Aldol Addition: The reaction mixture is re-cooled to -78 °C. Isovaleraldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.

  • Workup and Auxiliary Cleavage: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude aldol adduct is dissolved in a 3:1 mixture of methanol and water. The solution is cooled to 0 °C, and hydrogen peroxide (30%, 4.0 equiv) is added dropwise. The mixture is stirred for 1 hour. The auxiliary is cleaved under these oxidative conditions, and the product is isolated after a standard aqueous workup and purification by column chromatography.

Causality: The choice of Bu₂BOTf and DIPEA is crucial for the selective formation of the Z-enolate, which is a prerequisite for high syn-selectivity. The low temperatures are necessary to maintain kinetic control and prevent side reactions.

The Rigid Scaffold: Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam provides a rigid and sterically defined environment, making it an excellent chiral auxiliary for a range of reactions, including Diels-Alder cycloadditions, Michael additions, and alkylations.[4]

Mechanism of Stereocontrol

In Diels-Alder reactions, the N-enoyl sultam adopts a conformation where one face of the dienophile is effectively blocked by the camphor skeleton. The sulfonyl group plays a key role in coordinating with Lewis acids, which activates the dienophile and locks its conformation. This forces the diene to approach from the less hindered face, resulting in high diastereoselectivity of the cycloaddition product.[5]

The camphor framework shields one face of the dienophile.

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Figure 3: Face-blocking model for Oppolzer's sultam in a Diels-Alder reaction.
Applications and Performance

Oppolzer's sultam is particularly valued for its high crystallinity, which often allows for the purification of diastereomeric products by simple recrystallization.

AuxiliaryReaction TypeReagentsYieldDiastereomeric Ratio (d.r.)Reference
(+)-Oppolzer's SultamDiels-AlderCyclopentadiene, Et₂AlCl91%>99:1 (endo)
(-)-Oppolzer's SultamMichael AdditionMe₂CuLi, Thiophenol89%98:2

The Sulfinamide Revolution: Ellman's Auxiliary

The introduction of tert-butanesulfinamide by Jonathan Ellman marked a paradigm shift in the asymmetric synthesis of amines.[6][7] This auxiliary has become the reagent of choice for the synthesis of a vast array of chiral primary amines due to its high stereoselectivity, broad applicability, and operational simplicity.[8]

Mechanism of Stereocontrol

The Ellman methodology typically involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form an N-sulfinyl imine (a sulfinimine).[9] The stereochemical outcome of the subsequent nucleophilic addition is dictated by a six-membered chair-like transition state involving chelation of the organometallic reagent (e.g., a Grignard reagent) to both the nitrogen and oxygen atoms of the sulfinyl group. The bulky tert-butyl group orients itself pseudo-equatorially to minimize steric hindrance, which in turn directs the nucleophile to attack the C=N bond from a specific face.[10]

Applications and Performance

Ellman's auxiliary is exceptionally versatile, enabling the synthesis of α-branched amines, α,α-dibranched amines, amino acids, and amino alcohols with consistently high diastereoselectivity.[11] Its robustness and reliability have led to its widespread adoption in industrial drug discovery and development.[7]

AuxiliaryReaction TypeNucleophileYieldDiastereomeric Ratio (d.r.)Reference
(R)-t-BuSONH₂Grignard Addition to AldimineMeMgBr98%94:6
(S)-t-BuSONH₂Enolate Addition to AldimineLithium enolate of t-butyl acetate89%>98:2

Experimental Protocol: Asymmetric Synthesis of a Primary Amine via Ellman's Auxiliary[11]

Objective: To synthesize an enantiomerically enriched primary amine from an aldehyde.

Materials:

  • (R)-tert-butanesulfinamide

  • Isobutyraldehyde

  • Anhydrous Copper(II) Sulfate (CuSO₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O

  • Hydrochloric Acid (4 N in 1,4-dioxane)

  • Methanol, Diethyl ether

Procedure:

  • Sulfinimine Formation: To a flask containing (R)-tert-butanesulfinamide (1.0 equiv) and anhydrous CuSO₄ (2.0 equiv) is added anhydrous CH₂Cl₂ (0.5 M). Isobutyraldehyde (1.1 equiv) is then added, and the mixture is stirred vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting sulfinamide. The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude N-sulfinyl imine, which is typically used without further purification.

  • Diastereoselective Addition: The crude sulfinimine is dissolved in anhydrous CH₂Cl₂ (0.2 M) and cooled to -48 °C (a dry ice/acetonitrile bath). EtMgBr (1.5 equiv) is added dropwise over 10 minutes. The reaction is stirred at -48 °C for 6 hours.

  • Workup and Auxiliary Cleavage: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated. The resulting crude sulfinamide is dissolved in methanol, and the 4 N HCl in dioxane solution (2.0 equiv) is added. The mixture is stirred at room temperature for 1 hour. Diethyl ether is added to precipitate the amine hydrochloride salt, which is collected by filtration.

Causality: CuSO₄ acts as an efficient dehydrating agent to drive the imine formation to completion.[9] The low temperature for the Grignard addition is critical for achieving high diastereoselectivity by favoring the highly organized, chelated transition state.

This compound: A Simpler, Unexplored Analogue

Given the remarkable success of tert-butanesulfinamide, a logical question arises: what is the role of the bulky tert-butyl group, and could a simpler alkylsulfinamide, such as this compound (CH₃SONH₂), serve as a viable chiral auxiliary?

An extensive search of the scientific literature reveals a notable absence of studies employing chiral this compound as an auxiliary in asymmetric synthesis. The focus has overwhelmingly been on the more sterically demanding tert-butyl and p-toluenesulfinamides. This lack of data prevents a direct, evidence-based comparison of performance.

A Theoretical Comparison: Steric Effects at the Forefront

We can, however, engage in a logical extrapolation based on the established mechanism of sulfinamide auxiliaries. The primary difference between this compound and tert-butanesulfinamide is the steric bulk of the alkyl group attached to the sulfur atom (methyl vs. tert-butyl).

  • Stereocontrol: The prevailing model for stereoselectivity in additions to N-sulfinyl imines relies on the steric bulk of the S-substituent to enforce a specific conformation in the six-membered transition state. The large tert-butyl group is highly effective at occupying the pseudo-equatorial position, thereby creating a significant steric barrier on one face of the imine. A methyl group is considerably smaller. While it would still exert some steric influence, it is plausible that the energy difference between competing transition states would be smaller, potentially leading to lower diastereoselectivity compared to the tert-butyl analogue.

  • Reactivity: The smaller steric footprint of the methyl group might lead to faster reaction rates, as the approach of the nucleophile to the imine carbon would be less hindered.

  • Synthesis and Handling: The synthesis of chiral this compound would likely follow similar routes to other sulfinamides, involving the asymmetric oxidation of a disulfide or the reaction of a sulfinyl chloride with ammonia.[12]

G cluster_0 Structural Comparison This compound This compound (CH₃SONH₂) - Smaller steric bulk - Potentially higher reactivity - Stereocontrol unproven tertButanesulfinamide tert-Butanesulfinamide ((CH₃)₃CSONH₂) - Large steric bulk - Proven high stereocontrol - Broadly applied

Figure 4: Key structural and hypothetical differences.

Without experimental data, this remains a hypothesis. The exploration of this compound and other "minimalist" sulfinamide auxiliaries represents a potential area for future research, which could lead to more atom-economical and cost-effective synthetic methods if high stereoselectivity can be maintained.

Comparative Summary of Chiral Auxiliaries

FeatureEvans OxazolidinoneOppolzer's SultamEllman's tert-ButanesulfinamideThis compound (Hypothetical)
Primary Use Aldol Reactions, AlkylationsDiels-Alder, Michael AdditionsAsymmetric Amine SynthesisAsymmetric Amine Synthesis
Source of Chirality Amino AcidsCamphorCatalytic Asymmetric Oxidation(Presumably) Catalytic Asymmetric Oxidation
Mechanism of Control Rigid Chelation (Z-enolate)Rigid Bicyclic ScaffoldChelation and Steric Hindrance(Presumably) Chelation and Steric Hindrance
Typical d.r. >95:5, often >99:1>95:5>90:10, often >95:5Data Not Available
Cleavage Conditions Hydrolytic, Reductive (LiBH₄), Oxidative (H₂O₂)Hydrolytic (LiOH), Reductive (LiAlH₄)Mild Acid (HCl)(Presumably) Mild Acid (HCl)
Key Advantage Extremely high and predictable syn-selectivity in aldol reactions.[1]High crystallinity of products, excellent for cycloadditions.[4]Unparalleled versatility and reliability for amine synthesis.[7][8]Potentially more atom-economical.
Key Disadvantage Stoichiometric boron reagents, multi-step attachment/cleavage.Can be expensive, sometimes difficult to remove.Stoichiometric use.Efficacy as a chiral controller is unproven in the literature.

Conclusion and Future Outlook

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, guided by the specific transformation required, the desired level of stereocontrol, and practical considerations such as cost and ease of removal. Evans oxazolidinones, Oppolzer's sultam, and Ellman's tert-butanesulfinamide represent pillars of this field, each offering a robust and well-validated solution for controlling stereochemistry in a variety of contexts.

While this compound remains a theoretical player in this arena, its structural simplicity invites exploration. The profound success of its bulkier tert-butyl cousin suggests that the fundamental sulfinamide scaffold is inherently potent for stereochemical induction. Future research will determine whether the minimal steric footprint of a methyl group is sufficient to provide the high levels of stereocontrol required for modern synthetic applications, potentially adding a new, highly atom-economical tool to the chemist's arsenal.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Ellman, J. A., & Owens, T. D. (1997). A General and Highly Diastereoselective Synthesis of Chiral Amines from N-(tert-Butanesulfinyl)imines. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]

  • Evans, D. A., et al. (1990). Total Synthesis of the Macrolide Antibiotic Cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]

  • Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Letters, 25(51), 5885-5888. [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed.[Link]

  • Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5753–5760. [Link]

  • Oppolzer, W., & Poli, G. (1986). Asymmetric Michael additions of thiols to chiral N-crotonoyl-sultams. Helvetica Chimica Acta, 69(7), 1542-1545. [Link]

  • Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Amino Acids via Addition of Chiral Enolates to N-(tert-Butanesulfinyl)imines. The Journal of Organic Chemistry, 64(1), 12-13. [Link]

  • Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). Chiral sulfinimines: powerful and versatile intermediates in asymmetric synthesis. Chemical Society Reviews, 38(4), 1162-1186. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]

  • Tang, T. P., & Ellman, J. A. (2002). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 67(22), 7819-7832. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess in Sulfinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for the synthesis of chiral sulfinamides and the subsequent validation of their enantiomeric excess (e.e.). It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to produce and verify the stereochemical purity of these critical chiral auxiliaries. We will delve into the mechanistic underpinnings of common synthetic routes and provide detailed, validated protocols for the most reliable analytical techniques.

The Crucial Role of Enantiomerically Pure Sulfinamides

Sulfinamides, particularly chiral non-racemic sulfinamides, have become indispensable tools in modern asymmetric synthesis.[1][2] Their utility as chiral auxiliaries, ligands for transition metals, and key intermediates in the synthesis of pharmaceuticals and agrochemicals stems from the stereochemically defined sulfur atom. The Ellman auxiliary, tert-butanesulfinamide, is a prime example, enabling the stereoselective synthesis of chiral amines, a motif prevalent in numerous bioactive molecules. The stereochemical purity of the sulfinamide directly dictates the enantiomeric excess of the final product, making rigorous validation of the starting material's e.e. a critical, non-negotiable step in any synthetic campaign.

Synthetic Routes to Enantiopure Sulfinamides: A Comparative Analysis

The preparation of enantiomerically enriched sulfinamides has been a subject of intense research. While several methods exist, the Andersen synthesis and its modern variations remain the most prevalent and reliable.

The Andersen Synthesis: A Classic, Reliable Approach

The original Andersen synthesis is a well-established method for preparing enantiomerically pure sulfoxides and can be adapted for sulfinamides.[3] It involves the reaction of a diastereomerically pure sulfinate ester, derived from a chiral alcohol like (-)-menthol, with an organometallic reagent. The key to this method is the separation of the diastereomeric sulfinate esters by crystallization. The subsequent nucleophilic substitution at the sulfur center proceeds with a clean inversion of configuration, affording high stereochemical control.[3]

Mechanism of Stereochemical Induction: The stereochemical outcome is determined by the nucleophilic substitution at the sulfur center of the separated diastereomeric menthyl sulfinate. The reaction proceeds with inversion of configuration at the sulfur atom.

Modern Modifications and Alternative Approaches

While effective, the classical Andersen approach can be laborious. Modern advancements have focused on developing more efficient and scalable methods.[4] These include catalytic asymmetric methods and protocols that utilize readily available sulfur-based feedstock like sulfonyl chlorides or thiols.[5] For instance, recent developments have shown the direct synthesis of primary sulfinamides from free thiols using an iron catalyst.[4]

Comparative Performance of Synthetic Methods:

MethodTypical Enantiomeric ExcessAdvantagesDisadvantages
Andersen Synthesis >99%High enantiopurity, well-established.[3]Requires diastereomeric separation, can be low-yielding.
From Chiral Auxiliaries >99%Excellent stereocontrol, widely applicable (e.g., Ellman's auxiliary).[2]May require multiple synthetic steps.
Catalytic Asymmetric Synthesis 90-99%High atom economy, potentially scalable.[4]Catalyst development is ongoing, may require optimization.

The Gold Standard: Validating Enantiomeric Excess

Once the chiral sulfinamide is synthesized, its enantiomeric purity must be rigorously determined. Several analytical techniques are available, each with its own set of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and definitive method for determining the enantiomeric excess of sulfinamides.[6] The separation is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[7] Polysaccharide-based CSPs are particularly effective for this class of compounds.[7][8]

Experimental Protocol: Chiral HPLC Analysis of a Sulfinamide

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[7]

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column.[7][8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice.[7][8]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength where the sulfinamide absorbs, for example, 220 nm.[7]

  • Sample Preparation: Dissolve the sulfinamide (e.g., 1 mg/mL) in a suitable solvent, often a mixture of the mobile phase components.[7]

  • Injection Volume: 10-20 µL.

  • Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

Workflow for Chiral HPLC Validation:

Caption: Workflow for enantiomeric excess determination using chiral HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for determining enantiomeric excess.[9] In the presence of a chiral solvating agent (CSA), the enantiomers of the sulfinamide form diastereomeric complexes, which can lead to separate, distinguishable signals in the NMR spectrum.[10]

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

  • Instrument: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve a known amount of the sulfinamide in a deuterated solvent.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sulfinamide.

  • Add CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., BINOL-derived compounds) to the NMR tube.[11]

  • Acquire Complex Spectrum: Acquire a second ¹H NMR spectrum. Protons in the vicinity of the stereocenter of the sulfinamide may show two distinct signals corresponding to the two diastereomeric complexes.

  • Analysis: The enantiomeric excess is determined by the integration ratio of the separated signals for the major and minor diastereomers.

Logical Relationship for NMR Validation:

G A Sulfinamide Enantiomers C Diastereomeric Complexes A->C B Chiral Solvating Agent (CSA) B->C D Distinct NMR Signals C->D E Signal Integration D->E F e.e. Calculation E->F

Sources

A Comparative Guide to the Spectroscopic Confirmation of Methanesulfinamide Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Structural Verification in Sulfinamide Synthesis

Methanesulfinamide and its derivatives are increasingly important scaffolds in medicinal chemistry and drug development. Their synthesis, often involving the reaction of organometallic reagents with sulfur dioxide surrogates like DABSO or the reduction of sulfonyl chlorides, can yield a range of products and byproducts.[1][2] The most common and critical potential byproduct is the over-oxidized methanesulfonamide. Distinguishing between the desired sulfinamide (a single S=O bond) and the sulfonamide (an SO₂ group) is paramount for ensuring product purity, understanding reaction mechanisms, and guaranteeing the efficacy and safety of downstream applications.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous confirmation of this compound formation. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how these techniques function as a self-validating system for structural elucidation.

The Analytical Challenge: Sulfinamide vs. Sulfonamide

The primary analytical challenge lies in differentiating the target this compound from the corresponding methanesulfonamide. This guide will use the well-characterized spectroscopic profile of methanesulfonamide as a benchmark to highlight the unique signals that confirm the formation of the desired this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule.[3] For this compound, both ¹H and ¹³C NMR provide definitive evidence of its structure.

Expert Insight: Why NMR is the Gold Standard

NMR provides an unparalleled, non-destructive view of the chemical environment of each proton and carbon atom. For this specific problem, it directly probes the protons and carbon of the crucial methyl group attached to the sulfur atom. The chemical shift of this group is exquisitely sensitive to the oxidation state of the adjacent sulfur, providing a clear distinction between a sulfinamide and a sulfonamide.

¹H NMR: A First Look at the Protons

The proton NMR spectrum of a simple this compound is expected to show two key signals: a singlet for the methyl (CH₃) protons and a signal for the amine (NH₂) protons.

  • Methyl Protons (S-CH₃): This signal, integrating to 3H, typically appears as a sharp singlet. Its chemical shift is diagnostic. In methanesulfinamide , it is expected in the range of δ 2.5-2.8 ppm . This is significantly upfield from the corresponding methyl signal in methanesulfonamide , which appears around δ 2.9 ppm .[3] This upfield shift is due to the lower electron-withdrawing character of the single S=O group compared to the SO₂ group.

  • Amine Protons (NH₂): This signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange. Its integration (2H) and exchangeability upon addition of D₂O are key identifiers.

¹³C NMR: Confirming the Carbon Framework

The ¹³C NMR spectrum provides a simple yet powerful confirmation.

  • Methyl Carbon (S-CH₃): The key signal is the methyl carbon. For methanesulfinamide , this peak is expected in the region of δ 35-40 ppm . For comparison, the methyl carbon in methanesulfonamide is found further downfield, typically around δ 40 ppm , due to the increased deshielding from the two oxygen atoms of the sulfonyl group.[3][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] Common laboratory solvents can appear as impurities, so referencing a standard table of solvent peaks is crucial.[6][7][8]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[6]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like TMS.[5]

    • To confirm the NH₂ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ peak should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.

    • Reference the spectrum to the solvent signal.[9]

Data Summary: NMR
Analyte ¹H NMR (S-CH₃) Shift ¹³C NMR (S-CH₃) Shift Key Differentiator
This compound (Expected) ~ δ 2.5 - 2.8 ppm~ δ 35 - 40 ppmSignals are upfield relative to the sulfonamide.
Methanesulfonamide (Reference) ~ δ 2.9 ppm[3]~ δ 40 ppm[3]More deshielded signals due to the SO₂ group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Its primary utility here is the direct detection of the S=O and S-N bonds.

Expert Insight: The Vibrational Signature of the S=O Bond

The S=O stretching vibration is a powerful diagnostic tool. A sulfinamide has a single S=O bond, giving rise to one characteristic stretching band. A sulfonamide has an SO₂ group, which results in two distinct stretching bands: an asymmetric and a symmetric stretch. This clear difference in the number of bands is often sufficient for a rapid, initial confirmation of product formation.

  • Sulfinamide (R-SO-NR'₂): Exhibits a strong, characteristic S=O stretching absorption band in the range of 1070-1110 cm⁻¹ .[10]

  • Sulfonamide (R-SO₂-NR'₂): Shows two distinct and strong bands for the SO₂ group:

    • Asymmetric SO₂ stretch: ~1340-1315 cm⁻¹ [11][12]

    • Symmetric SO₂ stretch: ~1160-1145 cm⁻¹ [11][12]

  • S-N Bond: The S-N stretching vibration for sulfinamides is typically observed between 928-872 cm⁻¹ .[10] This can sometimes overlap with other fingerprint region signals but provides complementary evidence.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Finely grind approximately 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[13]

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.[13]

  • Acquisition:

    • Place the KBr pellet in the sample holder.

    • Record a background spectrum of a pure KBr pellet or of the empty sample chamber.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted.[13]

Data Summary: IR Spectroscopy
Functional Group This compound (Expected) Methanesulfonamide (Reference) Key Differentiator
S=O Stretch One band at ~1090 cm⁻¹ [10]Two bands : Asymmetric (~1338 cm⁻¹) and Symmetric (~1160 cm⁻¹)[12]The presence of one vs. two distinct S=O stretching bands.
S-N Stretch ~928 - 872 cm⁻¹[10]~947 - 836 cm⁻¹[14]Similar range, less diagnostic than the S=O stretch.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of the elemental formula. The fragmentation pattern observed during MS/MS analysis can further corroborate the proposed structure.[15]

Expert Insight: Molecular Weight as the Ultimate Arbiter

While NMR and IR provide evidence of the correct functional groups and connectivity, only high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass difference between this compound (CH₅NOS) and methanesulfonamide (CH₅NO₂S) is exactly one oxygen atom (15.995 Da). This difference is easily resolved by modern mass spectrometers, providing unequivocal proof of the product's identity.

  • Molecular Ion Peak:

    • This compound (C₁H₅N₁O₁S₁): Exact Mass = 79.0143

    • Methanesulfonamide (C₁H₅N₁O₂S₁): Exact Mass = 95.0092[16]

    • Using electrospray ionization (ESI) in positive mode, one would look for the protonated molecule [M+H]⁺ at m/z 80.0221 for the sulfinamide and m/z 96.0170 for the sulfonamide.

  • Fragmentation Pattern:

    • Sulfinamides: Under collision-induced dissociation (CID), sulfinamides may show a characteristic loss of the SO group (48 Da).

    • Sulfonamides: A common fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da).[17] This provides a clear distinction in fragmentation behavior.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL for infusion or injection.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or other soft ionization source. High-resolution instruments like a Time-of-Flight (TOF) or Orbitrap are preferred for accurate mass measurements.[18]

  • Acquisition (Direct Infusion):

    • Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak or the protonated/deprotonated molecule to confirm the molecular weight.[3]

    • If possible, perform MS/MS on the parent ion to analyze the fragmentation pattern.

Comparative Analysis and Workflow Synergy

No single technique tells the whole story. The true power of spectroscopic analysis lies in the synergistic integration of data from NMR, IR, and MS. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating workflow for product confirmation.

dot

Logical_Relationship center This compound Structure ir Functional Groups (S=O, S-N) ir->center Provides evidence of ms Molecular Formula (C₁H₅NOS) ms->center Confirms nmr Atom Connectivity (S-CH₃, S-NH₂) nmr->center Defines

Caption: How different spectroscopic data confirm the structure.

Conclusion

Confirming the formation of a this compound product requires a multi-faceted analytical approach. While a quick IR spectrum can provide strong initial evidence by showing a single S=O stretch, it is not sufficient on its own. Unambiguous confirmation is achieved through the combination of:

  • NMR Spectroscopy to verify the precise chemical environment and connectivity of the S-CH₃ group.

  • IR Spectroscopy to confirm the presence of a single S=O functional group and the absence of the dual SO₂ stretches.

  • High-Resolution Mass Spectrometry to provide definitive proof of the correct molecular weight and elemental formula.

By integrating these techniques, researchers can confidently validate their synthetic outcomes, ensuring the integrity of their results and the quality of the materials they advance in the drug development pipeline.

References

  • Chang, C. J., et al. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available from: [Link]

  • Tanaka, Y., et al. Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. J-Stage. Available from: [Link]

  • Tanaka, Y., et al. Infrared Absorption Spectra of Organic Sulfur Compounds. II. Studies on S-N Stretching Bands of Methanesulfonamide Derivatives. J-Stage. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Wallace, J. E., et al. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available from: [Link]

  • NIST. Methane sulfonamide. NIST WebBook. Available from: [Link]

  • Rackl, D., et al. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Bass, S. W., & Evans, S. A. Carbon-13 nuclear magnetic resonance spectral properties of alkyl disulfides, thiolsulfinates, and thiolsulfonates. The Journal of Organic Chemistry. Available from: [Link]

  • Uno, T., et al. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available from: [Link]

  • Shavnya, A., et al. Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0254519). Available from: [Link]

  • Perreault, H., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • Gowda, B. T., et al. Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available from: [Link]

  • Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]

  • Rackl, D., et al. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Melnyk, P., et al. Synthetic Approach toward Enantiopure Cyclic Sulfinamides. PMC - NIH. Available from: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available from: [Link]

  • Jäschke, A., et al. A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society. Available from: [Link]

  • Petrova, T., et al. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. Available from: [Link]

  • Adimule, S. P., et al. Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. Available from: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • Brand, H., et al. Synthesis and Characterization of a Sulfonyl- and Iminophosphoryl-Functionalized Methanide and Methandiide. ResearchGate. Available from: [Link]

  • Let's talk Science. HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. Available from: [Link]

  • Michigan State University. Mass Spectrometry and Metabolomics Core. Research Technology Support Facility. Available from: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available from: [Link]

  • Clark, D. A., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Available from: [Link]

  • Chohan, Z. H., et al. Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. ResearchGate. Available from: [Link]

  • Kuckhoff, E. J. "Synthesis and characterization of poly(imide-sulfonamides)". RIT Scholar Works. Available from: [Link]

  • Zhang, L., et al. Transition Metal-Free N-Arylation of Amines by Triarylsulfonium Triflates. ResearchGate. Available from: [Link]

  • Al-Warhi, T., et al. Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ResearchGate. Available from: [Link]

  • Weßing, J., et al. Synthesis, characterization and mass-spectrometric analysis of [LSn(IV)F4−x]x+ salts. Dalton Transactions. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Methanesulfinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of the crystallographic landscape of methanesulfinamide derivatives. This guide moves beyond simple protocols to provide an in-depth, comparative analysis grounded in the principles of structural chemistry and its profound implications for drug discovery. As a senior application scientist, my goal is to illuminate not just the "how" but the critical "why" behind the experimental choices that lead to high-quality structural data, empowering you to better design, execute, and interpret your own crystallographic studies.

The this compound moiety, a close relative of the well-known sulfonamide group, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique stereoelectronic properties make it a valuable component in a wide range of therapeutic agents.[1][2][3][4] Unambiguously determining the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SCXRD) is paramount.[6][7] This structural knowledge is fundamental to understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring favorable physicochemical properties like solubility and stability.[8][9][10]

This guide is structured to first address the critical, often challenging, step of crystallization. We will then delve into a comparative analysis of key structural features across different this compound derivatives, supported by experimental data. Finally, we will provide robust, field-tested protocols and workflows to ensure your experimental success is both repeatable and reliable.

Part 1: The Crystallization Challenge: A Comparative Look at Methodologies

Obtaining diffraction-quality single crystals is frequently the rate-limiting step in structure determination. This compound derivatives, like many small organic molecules, can present challenges such as oiling out, rapid precipitation into amorphous solids, or the formation of multiple polymorphs.[8] The choice of crystallization method is therefore a critical experimental decision.

The ideal solvent system should dissolve the compound sparingly at room temperature but completely at a higher temperature.[8] The key is to approach supersaturation slowly, allowing molecules the time to pack into a thermodynamically stable, ordered lattice.

Common Crystallization Techniques for this compound Derivatives:

Method Principle Best Suited For Causality & Expert Insight
Slow Evaporation Gradual removal of solvent increases solute concentration to the point of supersaturation and crystal nucleation.Thermally stable, non-volatile compounds.This is often the simplest starting point. However, the rate of evaporation can be difficult to control, sometimes leading to lower quality crystals. Partially covering the vial can slow the process, promoting fewer nucleation events and larger single crystals.
Vapor Diffusion (Solvent/Anti-Solvent) A solution of the compound in a "good" solvent is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble.[8]Compounds that are highly soluble in a volatile solvent.This technique offers excellent control over the rate of crystallization.[8] The slow diffusion of the anti-solvent into the primary solution gradually lowers the compound's solubility, providing a gentle path to supersaturation that is highly conducive to forming well-ordered crystals.[8]
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization.Compounds with a significant temperature-dependent solubility profile.The key to success is a slow, controlled cooling rate. Rapid cooling often leads to a shower of small, poorly-formed crystals or amorphous powder.[8] Using an insulated container (e.g., a Dewar flask) can achieve the gradual temperature drop required.

Part 2: Comparative Structural Analysis of this compound Derivatives

The true power of crystallography lies in comparing related structures to understand how chemical modifications influence three-dimensional geometry and intermolecular interactions. The conformation and bonding within the this compound group directly impact how the molecule presents itself to a biological target.[11][12]

Below is a comparative table summarizing key crystallographic parameters for a selection of hypothetical, yet representative, this compound derivatives.

Table 1: Comparative Crystallographic Data

Derivative Hypothetical CCDC # Space Group S-N Bond (Å) S=O Bond (Å) Key Torsion Angle (C-S-N-C) (°) Dominant Intermolecular Interaction
(R)-N-benzyl-methanesulfinamide 1234567P2₁1.685(2)1.480(2)-75.4N-H···O Hydrogen Bond (Chain)
(R)-N-(4-fluorobenzyl)-methanesulfinamide 1234568P2₁2₁2₁1.682(3)1.483(3)-78.1N-H···O Hydrogen Bond (Dimer)
(R)-N-(4-nitrobenzyl)-methanesulfinamide 1234569P-11.675(2)1.488(2)170.2N-H···O (sulfinamide) & C-H···O (nitro)
(R)-N-(2,6-dimethylphenyl)-methanesulfinamide 1234570C2/c1.698(4)1.475(4)95.3Steric Hindrance, π-stacking

Note: This data is illustrative. Real experimental data would be cited from peer-reviewed publications.

Insights from the Data:

  • S-N and S=O Bond Lengths: The bond lengths within the core sulfinamide group show subtle but important variations. Electron-withdrawing groups on the aryl ring (like the nitro group) can slightly shorten the S-N bond by reducing electron density on the nitrogen, influencing the bond's character.

  • Conformational Flexibility: The C-S-N-C torsion angle is a critical parameter describing the molecule's overall shape. Note the dramatic flip in conformation for the 4-nitrobenzyl derivative compared to the benzyl and fluorobenzyl analogs. This highlights how distal electronic effects can propagate to cause significant conformational changes, which could be crucial for receptor binding. The sterically hindered 2,6-dimethylphenyl derivative adopts a nearly perpendicular conformation to minimize steric clash.

  • Crystal Packing and Hydrogen Bonding: The primary N-H donor and sulfinyl S=O acceptor are potent hydrogen bonding partners. In simple derivatives, this often leads to infinite chains or dimeric motifs in the crystal lattice.[10] These interactions are fundamental to crystal packing and significantly influence properties like melting point and solubility.[10]

Part 3: Validated Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating steps for quality control and understanding the meaning of key metrics.

Protocol 1: Crystallization by Vapor Diffusion
  • Dissolution: Dissolve 5-10 mg of the purified this compound derivative in the minimum amount (e.g., 0.5 mL) of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a small, narrow vial. Rationale: Using the minimum volume ensures the solution is close to saturation, requiring less anti-solvent to induce crystallization.

  • Setup: Place the small vial inside a larger, sealable jar containing 2-3 mL of a miscible "anti-solvent" (e.g., Hexanes or Pentane). Ensure the level of the anti-solvent is below the top of the inner vial.

  • Sealing: Seal the outer jar tightly. Rationale: This creates a closed system where the more volatile solvent from the inner vial slowly evaporates while the vapor of the less volatile anti-solvent diffuses in, gradually reducing the solubility of the compound.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature for several days. Avoid vibrations or rapid temperature changes.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently wash the crystals with a small amount of the anti-solvent.

Workflow 1: From Synthesis to Crystal

The following diagram illustrates the logical flow for obtaining high-quality single crystals.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis Analysis & Iteration Synthesis Crude Product Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent Select Solvent System Purification->Solvent Method Choose Method: - Slow Evaporation - Vapor Diffusion - Slow Cooling Solvent->Method Evaluation Evaluate Outcome Method->Evaluation Troubleshoot Troubleshoot: - Oiling Out? - Amorphous? - Too Small? Evaluation->Troubleshoot If Unsuccessful Crystal Diffraction-Quality Single Crystal Evaluation->Crystal If Successful Optimize Optimize Conditions Troubleshoot->Optimize Optimize->Solvent

Caption: Workflow for obtaining diffraction-quality crystals.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryoloop.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). Rationale: Cooling minimizes atomic thermal motion, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage during data collection.

  • Data Collection Strategy: Center the crystal in the X-ray beam. A standard data collection strategy for a small organic molecule involves collecting data to a resolution of at least 0.85 Å.[13] This ensures that all atom positions, including hydrogens, can be reliably determined.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl file). Apply corrections for systematic errors and merge symmetry-equivalent reflections.

  • Structure Solution & Refinement: Solve the structure using direct methods or dual-space algorithms to obtain an initial model. Refine the atomic positions and thermal parameters against the experimental data until convergence.

  • Validation: Assess the quality of the final model using metrics such as R1 (should be < 5% for good data), wR2, and Goodness-of-Fit (GooF, should be ~1). Check for any remaining peaks in the difference Fourier map.

Workflow 2: From Crystal to Structure

This diagram outlines the process of determining the final molecular structure from a single crystal.

G Mount Mount Crystal & Cryo-cool Collect Collect Diffraction Data Mount->Collect Process Process & Integrate Data (hkl file generation) Collect->Process Solve Solve Structure (Initial Model) Process->Solve Refine Refine Model Solve->Refine Validate Validate Structure (Check R-factors, GooF) Refine->Validate Validate->Refine Iterate if needed Final Final Structure & CIF file Validate->Final If Converged

Caption: The X-ray crystal structure determination workflow.

Conclusion

The crystallographic analysis of this compound derivatives is a powerful tool in modern drug discovery. It provides the definitive structural evidence needed to understand conformational preferences, intermolecular interactions, and the subtle electronic effects of substituents. By carefully selecting crystallization strategies and adhering to rigorous data collection and refinement protocols, researchers can generate high-quality structural data. This information, when compared across a series of derivatives, provides invaluable insights that directly inform the rational design of more effective and specific therapeutic agents.

References

  • Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PubMed. (2008). Using small molecule crystal structure data to obtain information about sulfonamide conformation. Acta Crystallographica Section B: Structural Science, 64(Pt 1), 66–71.
  • Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
  • BenchChem. (2025). A Comparative Guide to the Crystal Structure Analysis of Sulfonamides.
  • ResearchGate. (2025). Crystal structure of cyclic sulfin- and sulfonamides of the thiazine series: Conformation, intra- and intermolecular interactions.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Vertex AI Search. (n.d.). Sulfonamide-related conformational effects and their importance in structure-based design.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride.
  • Excillum. (n.d.). Small molecule crystallography.
  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282–290.
  • PubMed. (n.d.). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure.

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A Comparative Guide to the Kinetics of Methanesulfinamide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of the kinetics of reactions mediated by methanesulfinamide and its derivatives. In the landscape of modern organic synthesis, sulfinamides have emerged as versatile chiral auxiliaries, reagents, and synthons. Understanding the kinetics of their transformations is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel synthetic methodologies. This guide provides an in-depth comparison of the kinetics of several key this compound-mediated reactions, supported by experimental data and protocols, to empower researchers in their scientific endeavors.

Nucleophilic Substitution at the Sulfur Center: A Tale of Sterics and Stereochemistry

One of the fundamental transformations of sulfinamides is nucleophilic substitution at the sulfur atom. The kinetics of these reactions are profoundly influenced by the steric bulk of both the sulfinamide substituents and the incoming nucleophile, as well as the reaction conditions.

Acid-Catalyzed Alcoholysis: Inversion vs. Retention

The acid-catalyzed alcoholysis of sulfinamides to yield sulfinates is a classic example of nucleophilic substitution at sulfur. Kinetic studies have revealed a bimolecular mechanism, yet the stereochemical outcome is not always a straightforward inversion of configuration, hinting at a more complex mechanistic pathway.[1]

A study on the isopropanolysis of p-toluenesulfinamides catalyzed by trifluoroacetic acid showed that the reaction follows pseudo-first-order kinetics.[2] The rate of this reaction is highly dependent on the steric hindrance of the N-substituents on the sulfinamide.

Sulfinamide SubstrateTemperature (K)Pseudo-first-order rate constant (k¹) (10⁻⁴ s⁻¹)Activation Energy (Ea) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
(+)-(S)-N,N-dimethyl p-toluenesulfinamide310~ comparable to diethylNot reportedNot reported
(+)-(S)-N,N-diethyl p-toluenesulfinamide2980.9578.5-65.2
3031.55
3082.50
3133.95
3186.20
(+)-(S)-N,N-diisopropyl p-toluenesulfinamide2980.2385.6-54.3
3030.39
3080.66
3131.10
3181.80

Data adapted from Bujnicki et al., Molecules 2015, 20, 2949-2972.[2]

The slower reaction rate for the diisopropyl-substituted sulfinamide compared to the diethyl-substituted one clearly illustrates the impact of steric hindrance around the nitrogen atom. The unusual stereochemical outcomes, ranging from complete inversion to predominant retention of configuration, have been rationalized by invoking the formation of sulfurane intermediates that can undergo pseudorotation before the departure of the leaving group.[1] The choice of a bulky alcohol as the nucleophile also favors retention of configuration.[1]

Experimental Protocol: Kinetic Monitoring of Sulfinamide Alcoholysis via Polarimetry

This protocol outlines the general procedure for monitoring the kinetics of the acid-catalyzed alcoholysis of a chiral sulfinamide.

  • Preparation of Solutions:

    • Prepare a stock solution of the chiral sulfinamide in the desired alcohol solvent (e.g., isopropanol).

    • Prepare a stock solution of the acid catalyst (e.g., trifluoroacetic acid) in the same alcohol.

  • Reaction Initiation:

    • Equilibrate the sulfinamide solution to the desired reaction temperature in a thermostated polarimeter cell.

    • Initiate the reaction by adding the required amount of the catalyst solution and start the timer simultaneously.

  • Data Acquisition:

    • Monitor the change in optical rotation of the reaction mixture over time at a fixed wavelength.

    • Record the optical rotation at regular intervals until no significant change is observed, indicating reaction completion.

  • Data Analysis:

    • The pseudo-first-order rate constant (k¹) can be determined by plotting ln[(αt - α∞)/(α0 - α∞)] versus time, where α0 is the initial rotation, αt is the rotation at time t, and α∞ is the final rotation. The slope of the resulting straight line is -k¹.

G cluster_workflow Workflow for Kinetic Analysis of Sulfinamide Alcoholysis Prepare Solutions Prepare Solutions Initiate Reaction Initiate Reaction Prepare Solutions->Initiate Reaction In thermostated polarimeter cell Monitor Optical Rotation Monitor Optical Rotation Initiate Reaction->Monitor Optical Rotation Start timer Data Analysis Data Analysis Monitor Optical Rotation->Data Analysis Plot ln[(αt - α∞)/(α0 - α∞)] vs. time

Caption: Workflow for kinetic analysis of sulfinamide alcoholysis.

Sulfinamide Crossover Reaction: A Dynamic Equilibrium

Recently, a novel acid-catalyzed crossover reaction of sulfinamides has been reported, where two different sulfinamides exchange their amino and sulfinyl moieties to form a statistical mixture of all possible products.[3][4] This reaction proceeds under mild conditions, typically with a catalytic amount of trifluoroacetic acid in DMSO at 40 °C.[4]

Kinetic insights reveal that the reaction reaches an equilibrium with almost equimolar amounts of the starting materials and crossover products, suggesting that the thermodynamic stabilities of the participating sulfinamides are similar.[3] However, the rate at which this equilibrium is reached can be influenced by the nature of the substituents. For instance, a crossover reaction between sulfinamides with aromatic and aliphatic S-substituents was observed to be slower (requiring 24 hours) compared to those with only aliphatic or aromatic S-substituents (reaching equilibrium in 6 hours).[3]

This reaction highlights the dynamic nature of the S-N bond in sulfinamides under acidic conditions and opens avenues for the creation of dynamic combinatorial libraries.

Kinetic Resolution: Exploiting Rate Differences for Enantioseparation

Kinetic resolution is a powerful strategy for obtaining enantioenriched compounds, and it relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral reagent or catalyst. Several kinetic resolutions of sulfinamides have been developed, showcasing the utility of this approach for accessing chiral sulfinyl compounds.

Organocatalytic N/O Exchange

An organocatalytic kinetic resolution of racemic sulfinamides with alcohols has been achieved using a squaramide catalyst.[5] This reaction affords enantioenriched sulfinate esters and the unreacted, enantioenriched sulfinamides. The success of this kinetic resolution hinges on the catalyst's ability to preferentially activate one enantiomer of the sulfinamide for nucleophilic attack by the alcohol. The selectivity factor (s), which is a measure of the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is a key parameter in evaluating the efficiency of a kinetic resolution. High selectivity factors are indicative of a highly efficient resolution.

Asymmetric N-Allylic Alkylation

Another efficient kinetic resolution of sulfinamides has been demonstrated through an asymmetric N-allylic alkylation reaction catalyzed by hydroquinine.[6] This method has been successfully applied to a range of N-aryl tert-butylsulfinamides and Morita–Baylis–Hillman adducts. The kinetic resolution is driven by the faster reaction of one enantiomer of the sulfinamide with the allylic substrate in the presence of the chiral catalyst.

While specific rate constants are often not the primary focus of publications on synthetic methodology, the reported high enantiomeric excesses and yields for the resolved products in these studies are a direct consequence of significant differences in the reaction kinetics of the two enantiomers.

Asymmetric Synthesis of Sulfinamides: A Kinetic Perspective

The development of catalytic asymmetric methods for the synthesis of chiral sulfinamides is a vibrant area of research. These methods often rely on kinetic control to achieve high enantioselectivity.

Biocatalytic Asymmetric Oxidation

A notable example is the use of a polycyclic ketone monooxygenase (PockeMO) for the asymmetric oxidation of prochiral sulfenamides to chiral sulfinamides.[7] This biocatalytic approach provides access to a variety of chiral sulfinamides with excellent yields and enantioselectivities. The high stereoselectivity is a result of the enzyme's active site preferentially binding and oxidizing one of the two enantiotopic faces of the sulfenamide sulfur atom at a much higher rate than the other. Mechanistic studies, including molecular dynamics simulations, have suggested that hydrogen bonding interactions between the substrate and key amino acid residues in the active site are crucial for this kinetic differentiation.[7]

G cluster_mechanism Enzyme-Catalyzed Asymmetric Oxidation Prochiral_Sulfenamide Prochiral Sulfenamide Enzyme_Substrate_Complex Enzyme-Substrate Complex Prochiral_Sulfenamide->Enzyme_Substrate_Complex Binding Transition_State_1 Pro-(R) Transition State (Lower Energy) Enzyme_Substrate_Complex->Transition_State_1 k_R (fast) Transition_State_2 Pro-(S) Transition State (Higher Energy) Enzyme_Substrate_Complex->Transition_State_2 k_S (slow) R_Sulfinamide (R)-Sulfinamide (Major Product) Transition_State_1->R_Sulfinamide S_Sulfinamide (S)-Sulfinamide (Minor Product) Transition_State_2->S_Sulfinamide

Caption: Kinetic differentiation in biocatalytic asymmetric oxidation.

Comparison with Alternative Amination Methods

While direct kinetic comparisons are scarce in the literature, we can qualitatively place this compound-mediated reactions in the broader context of amination methodologies. Traditional methods like the Buchwald-Hartwig and Ullmann aminations are powerful for forming C-N bonds, but they often require harsh conditions and expensive catalysts.

Amination reactions involving the addition of nucleophiles to N-sulfinylimines derived from sulfinamides offer a valuable alternative, particularly for the asymmetric synthesis of amines. The kinetic feasibility of these additions under mild conditions makes them highly attractive. The rates of these reactions are influenced by the nature of the nucleophile, the electrophilicity of the imine, and the presence of Lewis acid catalysts.

A direct, quantitative comparison of the kinetics of these different amination strategies would be a valuable contribution to the field, enabling a more informed choice of synthetic route based on desired reaction times, conditions, and substrate scope.

Conclusion

The kinetic studies of this compound-mediated reactions reveal a rich and complex interplay of steric and electronic effects, reaction conditions, and catalysis. From the nuanced stereochemical outcomes in nucleophilic substitution to the precise rate differentiations in kinetic resolutions and asymmetric syntheses, a deep understanding of the underlying kinetics is indispensable for harnessing the full synthetic potential of this important class of compounds. This guide provides a comparative overview to aid researchers in navigating this fascinating area of chemistry and in designing more efficient and selective chemical transformations.

References

  • Zheng, G.-L., Lu, C., & Cheng, J.-P. (2021). Kinetic Resolution of Sulfinamides via Asymmetric N-Allylic Alkylation. Organic Letters. [Link]

  • Bujnicki, B., Drabowicz, J., & Mikołajczyk, M. (2015). Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Involving Sulfurane Intermediates and Their Pseudorotation. Molecules, 20(2), 2949–2972. [Link]

  • Šimková, A. (2022). Sulfinamide Crossover Reaction. Bachelor's Thesis, Charles University. [Link]

  • Wang, Z., et al. (2022). Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. ACS Catalysis. [Link]

  • Wang, T., et al. (2022). Organocatalytic kinetic resolution of sulfinamides by N/O exchange. Nature Communications. [Link]

  • Iowa State University. Reaction Monitoring & Kinetics - Chemical Instrumentation Facility. [Link]

  • Pollard, T. D. (2016). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell, 27(3), 387–390. [Link]

  • Bujnicki, B., Drabowicz, J., & Mikołajczyk, M. (2015). Acid catalyzed alcoholysis of sulfinamides: unusual stereochemistry, kinetics and a question of mechanism involving sulfurane intermediates and their pseudorotation. PubMed. [Link]

  • Vedejs, E., & Klapars, A. (2022). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Efficacy of Methanesulfinamide and Evans Auxiliaries in Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the stereoselective aldol reaction is a foundational tool for constructing complex molecular architectures. The ability to precisely control the formation of new stereocenters is paramount. Chiral auxiliaries have long served as a reliable method to impart this control. Among the most trusted is the Evans oxazolidinone auxiliary, a benchmark for achieving high diastereoselectivity.[1][2][3] However, emerging methodologies, such as those employing methanesulfinamide-derived auxiliaries, present compelling alternatives.

This guide offers an in-depth, objective comparison of the efficacy of these two powerful classes of chiral auxiliaries in aldol reactions. We will move beyond a simple recitation of data to explore the mechanistic underpinnings, practical considerations, and supporting experimental evidence that inform the choice between these reagents in a modern synthesis laboratory.

The Gold Standard: Evans Oxazolidinone Auxiliaries

Developed by David A. Evans and his research group, N-acyloxazolidinones have become a mainstay in asymmetric synthesis for their exceptional ability to direct stereoselective transformations.[1][3] Their effectiveness in aldol reactions is particularly noteworthy, consistently delivering high levels of diastereoselectivity.[1]

Mechanism and Stereochemical Control

The remarkable stereocontrol exerted by Evans auxiliaries stems from a well-defined, chair-like six-membered transition state, often rationalized by the Zimmerman-Traxler model.[1][4] The process begins with the formation of a Z-enolate, typically using a boron reagent like dibutylboron triflate (Bu₂BOTf) and a hindered amine base.[1][2]

Key factors governing the high selectivity include:

  • Chelation: The boron atom coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, chair-like transition state.[4]

  • Steric Hindrance: The substituent on the oxazolidinone (e.g., benzyl from L-phenylalaninol or isopropyl from L-valinol) effectively blocks one face of the enolate.[3]

  • Dipole Minimization: The carbonyl groups of the imide system orient themselves in an anti-parallel fashion to minimize dipole-dipole repulsion, further locking in a specific conformation.[1]

This combination of forces directs the incoming aldehyde to approach from the less hindered face, leading predictably to the syn-aldol product.[1][4]

The Versatile Contender: this compound Auxiliaries

More recently, tert-butanesulfinamide (Ellman's auxiliary) and related methanesulfinamides have emerged as highly effective chiral auxiliaries.[5] While extensively used for the asymmetric synthesis of amines, their application in aldol-type reactions, often through the formation of sulfinylimines, showcases their versatility.[6][7][8]

Mechanism and Stereochemical Control

The aldol reactions involving sulfinamide auxiliaries typically proceed through a different pathway. The sulfinamide is first condensed with an aldehyde or ketone to form a sulfinylimine. This imine then acts as the electrophile, reacting with a suitable enolate. The stereochemical outcome is dictated by the chiral sulfur center. The bulky tert-butyl group effectively shields one face of the C=N bond, directing the nucleophilic attack of the enolate.

This approach is particularly powerful for generating chiral β-amino alcohols or their derivatives, which are structurally analogous to aldol products. The intramolecular hydride transfer in an Aldol-Tishchenko process, for instance, is stereodetermined by the sulfinamide group.[6]

Head-to-Head Performance Comparison

The choice between Evans and this compound auxiliaries often depends on the target molecule, desired stereochemistry, and tolerance for specific reaction conditions, particularly during the cleavage step.

FeatureEvans Oxazolidinone AuxiliariesThis compound Auxiliaries
Primary Application Diastereoselective synthesis of β-hydroxy carbonyl compounds (syn-aldol products).[1][4]Diastereoselective synthesis of chiral amines and amino alcohols.[5][8]
Typical Diastereoselectivity (dr) Excellent (>99:1 is common for syn products).[9]Very good to excellent (often >90:10).[6]
Enolate/Electrophile The auxiliary is attached to the enolate (nucleophile).[1]The auxiliary is typically attached to the imine (electrophile).[5][7]
Key Reagents Bu₂BOTf, TiCl₄, DIPEA, Et₃N.[1][10]Lewis acids (e.g., Ti(OEt)₄ for imine formation), organometallic nucleophiles.[6]
Cleavage Conditions Often requires strong nucleophiles (LiOH/H₂O₂, LiBH₄) or harsh conditions.[11][12]Typically mild acidic conditions (e.g., HCl in an alcohol).[5]
Substrate Scope Broad for N-acyl imides reacting with various aldehydes.[1]Broad for aldehydes and ketones to form imines; wide range of nucleophiles.[7]
Recoverability The auxiliary can be recovered in high yield.[12]The auxiliary is readily recovered.

Experimental Workflow Analysis

The causality behind experimental choices reveals the practical strengths and weaknesses of each methodology.

Workflow 1: Evans Asymmetric Aldol Reaction

This protocol outlines a typical procedure for generating a syn-aldol adduct.

Diagram: Evans Aldol Reaction Workflow

Evans_Workflow cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Aldol Addition cluster_cleavage Step 3: Auxiliary Cleavage A N-Propionyl Oxazolidinone B Bu₂BOTf, DIPEA DCM, -78 °C to 0 °C A->B 1.0 equiv C Boron (Z)-Enolate B->C Formation E Reaction at -78 °C C->E Reacts with D Aldehyde (R-CHO) D->E F Aldol Adduct E->F G LiOH, H₂O₂ THF/H₂O F->G Hydrolysis H β-Hydroxy Acid G->H Product I Recovered Auxiliary G->I Byproduct

Caption: General workflow for an Evans asymmetric aldol reaction.

Step-by-Step Protocol:

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane (DCM) and cooled to -78 °C under an inert atmosphere. Dibutylboron triflate is added, followed by the dropwise addition of a hindered base like diisopropylethylamine (DIPEA). The mixture is warmed to 0 °C to ensure complete formation of the Z-boron enolate.

    • Causality: The use of a boron Lewis acid and a hindered base is crucial for the regioselective and stereoselective formation of the (Z)-enolate, which is the precursor to the syn-aldol product.[1][4] The low temperature maintains kinetic control.

  • Aldol Addition: The reaction is re-cooled to -78 °C, and the aldehyde is added dropwise. The reaction is stirred for several hours at this temperature.

    • Causality: The low temperature is critical to maximize diastereoselectivity by rigidifying the Zimmerman-Traxler transition state and preventing side reactions.

  • Workup and Cleavage: The reaction is quenched, typically with a phosphate buffer. After extraction, the chiral auxiliary is cleaved. For conversion to the carboxylic acid, lithium hydroperoxide (LiOH/H₂O₂) is a standard method.[12]

    • Causality: LiOOH is a soft nucleophile that preferentially attacks the exocyclic acyl carbonyl, preserving the stereocenter and allowing for recovery of the intact auxiliary.[12] However, this reaction can evolve oxygen, posing a safety risk at scale.[11][13]

Workflow 2: this compound-Directed Synthesis of a Chiral Amino Alcohol

This protocol illustrates the synthesis of a chiral amino alcohol via addition to a sulfinylimine.

Diagram: Sulfinamide-Directed Synthesis Workflow

Sulfinamide_Workflow cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Nucleophilic Addition cluster_cleavage Step 3: Auxiliary Cleavage A (R)-tert-Butanesulfinamide B Aldehyde, Ti(OEt)₄ THF, reflux A->B 1.0 equiv C N-Sulfinylimine B->C Condensation E Reaction at -78 °C C->E Reacts with D Enolate or Organometallic D->E F Addition Product E->F G HCl in MeOH F->G Hydrolysis H Chiral Amino Alcohol G->H Product I Recovered Sulfinamide G->I Byproduct

Caption: General workflow for sulfinamide-directed amino alcohol synthesis.

Step-by-Step Protocol:

  • Imine Formation: (R)- or (S)-tert-butanesulfinamide is condensed with an aldehyde or ketone, often using a Lewis acid like titanium(IV) ethoxide as a dehydrating agent, to form the N-sulfinylimine.[6]

    • Causality: The Lewis acid activates the carbonyl for condensation and drives the reaction to completion by sequestering water.

  • Nucleophilic Addition: The purified sulfinylimine is dissolved in an anhydrous solvent and cooled to -78 °C. A pre-formed enolate or organometallic reagent is then added.

    • Causality: The stereochemistry is controlled by the chiral sulfinyl group. The bulky tert-butyl group directs the incoming nucleophile to the opposite face of the imine, leading to high diastereoselectivity.

  • Cleavage: The sulfinyl group is readily removed by treatment with a strong acid, such as HCl in methanol or another protic solvent, to yield the free amine.[5]

    • Causality: The N-S bond is labile under acidic conditions. This mild cleavage protocol is a significant advantage, particularly for substrates sensitive to the basic or reductive conditions required for Evans auxiliary removal.

Comparative Analysis of Stereochemical Models

The predictive power of these auxiliaries lies in their well-defined stereochemical models.

Diagram: Comparison of Transition State Models

Transition_States cluster_evans Evans Auxiliary Model cluster_sulfinamide This compound Model evans_ts Zimmerman-Traxler Chair-like Transition State product_syn Syn Aldol Product (High dr) evans_ts->product_syn Predictable Outcome enolate (Z)-Boron Enolate enolate->evans_ts Chelation aldehyde Aldehyde aldehyde->evans_ts Re-face attack sulf_ts Felkin-Anh-type Model (Steric Shielding) product_amino Chiral Amine (High dr) sulf_ts->product_amino Predictable Outcome imine N-Sulfinylimine imine->sulf_ts Bulky t-Bu group blocks Si-face nucleophile Nucleophile nucleophile->sulf_ts Re-face attack

Caption: Conceptual comparison of stereodirecting models.

The Evans auxiliary operates through a rigid, chelated cyclic transition state, offering exceptional predictability for syn-products.[1][4] In contrast, the this compound model relies on acyclic stereocontrol, where the bulky sulfinyl group acts as a powerful steric director, akin to a Felkin-Anh model, to guide the incoming nucleophile.[5]

Conclusion and Recommendations

Both Evans oxazolidinones and methanesulfinamides are elite tools for asymmetric synthesis, but they serve different strategic purposes.

  • Choose Evans Auxiliaries when:

    • The primary goal is the synthesis of a β-hydroxy carbonyl compound.

    • Exceptional syn-diastereoselectivity is the highest priority.

    • The downstream molecule is stable to the required basic or reductive cleavage conditions .

  • Choose this compound Auxiliaries when:

    • The target is a chiral primary amine or amino alcohol .

    • Mild, acidic cleavage conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • The synthetic strategy involves addition to a carbonyl-derived electrophile rather than modification of a chiral enolate.

Ultimately, the decision rests on a careful analysis of the overall synthetic route. For reliability and sheer stereodirecting power in classic aldol constructions, the Evans auxiliary remains a gold standard. For syntheses targeting chiral amines where substrate sensitivity is a concern, the this compound auxiliary provides a robust and often more practical alternative due to its mild cleavage protocol.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Sanders, J. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • Chem-Station International Edition. (2014). Evans Aldol Reaction. [Link]

  • Wikipedia. tert-Butanesulfinamide. [Link]

  • Harrity, J. P. A., et al. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry. [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-80. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Slideshare. (2023). Evans aldol ppt. [Link]

  • Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. [Link]

Sources

The Understated Role of Methanesulfinamide in Synthesis: A Comparative Guide to its Burly Cousin, tert-Butanesulfinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast toolkit of modern synthetic organic chemistry, chiral auxiliaries stand as indispensable tools for inducing stereoselectivity. Among these, sulfinamides have carved out a significant niche, particularly for the asymmetric synthesis of amines and their derivatives. However, a striking disparity exists within this class of reagents. While tert-butanesulfinamide, famously known as Ellman's auxiliary, enjoys widespread application and is the subject of thousands of publications, its simpler analogue, methanesulfinamide, remains conspicuously absent from the limelight.

This guide provides a comprehensive literature review of the applications of sulfinamides in synthesis, with a specific focus on understanding the divergent roles of this compound and tert-butanesulfinamide. We will delve into the established prowess of tert-butanesulfinamide, presenting its performance with supporting experimental data, and explore the reasons behind the limited use of this compound. This comparative analysis aims to provide researchers with a deeper understanding of the structure-activity relationships that govern the efficacy of chiral auxiliaries.

The Rise to Prominence: tert-Butanesulfinamide as the Gold Standard

tert-Butanesulfinamide has emerged as a powerhouse in asymmetric synthesis due to its remarkable ability to function as a versatile chiral auxiliary.[1] Its utility stems from several key features: the bulky tert-butyl group provides a strong steric bias, effectively shielding one face of the derived N-sulfinylimines, leading to high diastereoselectivity in nucleophilic additions. Furthermore, the sulfinyl group can be readily cleaved under mild acidic conditions, affording the desired chiral amine with high enantiomeric purity.

The primary application of tert-butanesulfinamide lies in the asymmetric synthesis of chiral amines via the addition of organometallic reagents to N-tert-butanesulfinyl imines.[2] This methodology has been successfully applied to the synthesis of a wide array of amines, including α-branched, α,α-dibranched, and propargylic amines.[3]

Asymmetric Synthesis of Chiral Amines: A Representative Workflow

The general strategy for the synthesis of chiral amines using tert-butanesulfinamide is a three-step process:

  • Condensation: Reaction of tert-butanesulfinamide with an aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine.

  • Nucleophilic Addition: Diastereoselective addition of a nucleophile (e.g., Grignard reagent, organolithium) to the imine.

  • Deprotection: Cleavage of the N-S bond with acid to release the chiral amine.

Asymmetric_Amine_Synthesis start Aldehyde/Ketone imine N-tert-Butanesulfinyl Imine start->imine Condensation tbsa (R)- or (S)-tert-Butanesulfinamide tbsa->imine adduct Sulfinamide Adduct imine->adduct Nucleophilic Addition nucleophile Nucleophile (R'-M) nucleophile->adduct amine Chiral Amine adduct->amine Deprotection recovered_aux Recovered Auxiliary adduct->recovered_aux Cleavage acid Acid (e.g., HCl) acid->amine

Workflow for Asymmetric Amine Synthesis

Performance Comparison: tert-Butanesulfinamide vs. Other Chiral Auxiliaries

The efficacy of tert-butanesulfinamide is often compared to other chiral auxiliaries, such as Evans oxazolidinones and SAMP/RAMP hydrazines. While each has its merits, tert-butanesulfinamide offers the distinct advantage of directly yielding a primary amine after cleavage, a highly valuable functional group in medicinal chemistry.

Chiral AuxiliaryTypical SubstrateKey TransformationTypical Yield (%)Typical Stereoselectivity (d.r. or e.e.)Reference
(R)-tert-Butanesulfinamide Aldehydes, KetonesNucleophilic addition to imine85-98>95:5 d.r.[2]
Evans Oxazolidinone Carboxylic AcidsEnolate alkylation80-95>98:2 d.r.[1]
SAMP/RAMP Hydrazine Aldehydes, Ketonesα-Alkylation of hydrazone70-90>95% e.e.[1]

This compound: The Road Less Traveled

In stark contrast to its bulky counterpart, a comprehensive literature search reveals a significant dearth of applications for this compound in asymmetric synthesis. The vast majority of search results for "this compound" inadvertently lead to its oxidized and more chemically distinct cousin, "methanesulfonamide" (CH₃SO₂NH₂). This highlights the infrequent use and reporting of this compound in the synthetic literature.

Why the Discrepancy? The Critical Role of Steric Hindrance

The prevailing hypothesis for the limited utility of this compound as a chiral auxiliary is the insufficient steric bulk of the methyl group. In asymmetric induction, the size of the chiral directing group is paramount in creating a facial bias for the approach of a nucleophile. The small methyl group in this compound is unable to effectively shield one face of the corresponding N-sulfinylimine, leading to poor diastereoselectivity in nucleophilic addition reactions.

Steric_Hindrance_Comparison cluster_tbsa N-tert-Butanesulfinyl Imine cluster_msa N-Methanesulfinyl Imine tBu tert-Butyl (Large Steric Shield) S=O_tbsa S=O tBu->S=O_tbsa N_tbsa N S=O_tbsa->N_tbsa C=R_tbsa C=R N_tbsa->C=R_tbsa Nu_approach_tbsa Nucleophile (Favored approach) Nu_approach_tbsa->C=R_tbsa Blocked_approach_tbsa Blocked approach Blocked_approach_tbsa->C=R_tbsa Me Methyl (Small Steric Shield) S=O_msa S=O Me->S=O_msa N_msa N S=O_msa->N_msa C=R_msa C=R N_msa->C=R_msa Nu_approach_msa1 Nucleophile (Similar probability) Nu_approach_msa1->C=R_msa Nu_approach_msa2 Nucleophile (Similar probability) Nu_approach_msa2->C=R_msa

Steric Influence on Nucleophilic Addition

This lack of effective stereocontrol renders this compound an unattractive choice for asymmetric synthesis, where high enantiomeric purity is the primary goal.

Documented Applications of this compound

While its role as a chiral auxiliary is largely unexplored, this compound and its derivatives do appear in other areas of synthesis, albeit infrequently.

1. Synthesis of N-Aryl Sulfinamides via Cross-Coupling:

Palladium-catalyzed C-N cross-coupling reactions have been developed for the synthesis of N-aryl sulfinamides from aryl halides and sulfinamides. While these methods have been demonstrated with racemic p-toluenesulfinamide and chiral tert-butanesulfinamide, the principles are applicable to simpler sulfinamides like this compound for accessing N-aryl methanesulfinamides. These products can be valuable building blocks in medicinal chemistry.

Experimental Protocol: Palladium-Catalyzed N-Arylation of a Sulfinamide

The following is a general procedure adapted from the literature for the C-N cross-coupling of sulfinamides.

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), tBuXPhos (0.04 mmol), and NaOH (1.5 mmol).

  • The tube is evacuated and backfilled with argon.

  • Sulfinamide (1.0 mmol), aryl halide (1.2 mmol), and toluene (2 mL) are added, followed by degassed water (0.1 mL).

  • The reaction mixture is stirred at 90 °C for 20 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the N-aryl sulfinamide.

2. Building Blocks in Medicinal Chemistry:

The methanesulfonamide group (a derivative of the oxidized form of this compound) is a common motif in pharmaceuticals. While not a direct application of this compound, its structural simplicity makes it a target for synthetic methodologies aimed at creating diverse libraries of sulfur-containing compounds for drug discovery. For instance, derivatives of methanesulfonamide have been synthesized and evaluated for their anticancer and anti-inflammatory activities.[4]

Comparative Summary and Future Outlook

The stark contrast in the synthetic utility of this compound and tert-butanesulfinamide provides a compelling case study in the rational design of chiral auxiliaries. The success of tert-butanesulfinamide is a direct consequence of its well-defined steric properties, which translate into predictable and high levels of stereocontrol.

FeatureThis compoundtert-Butanesulfinamide (Ellman's Auxiliary)
Structure CH₃S(O)NH₂(t-Bu)S(O)NH₂
Steric Bulk LowHigh
Efficacy as Chiral Auxiliary Poor (inferred)Excellent
Documented Applications in Asymmetric Synthesis Extremely limitedExtensive
Primary Use Potential precursor for N-aryl sulfinamidesAsymmetric synthesis of chiral amines

While this compound itself has not found a significant role in mainstream synthetic applications, the fundamental principles governing its limited utility are instructive. The field of asymmetric synthesis continues to evolve, and it is conceivable that novel catalytic systems could one day emerge that can leverage the properties of smaller sulfinamide auxiliaries. However, for the foreseeable future, tert-butanesulfinamide will undoubtedly remain the go-to reagent for the asymmetric synthesis of chiral amines, a testament to the profound impact of steric effects in directing chemical reactivity.

References

  • (Reference to a general organic chemistry textbook or review on chiral auxiliaries)
  • (Reference to a review on the synthesis of chiral amines)
  • (Reference to a paper on the applications of sulfinamides in medicinal chemistry)
  • Asymmetric synthesis of amines using tert-butanesulfinamide. Nat Protoc. 2011;6(2):196-213.[3]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Mol Divers. 2009;13(3):357-366.[4]

  • Chiral auxiliary. In: Wikipedia. ; 2023. Accessed January 15, 2026.[1]

  • Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. In: SciSpace. ; 2003.[2]

Sources

A Senior Application Scientist's Guide to Sulfinamide Deprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfinamide Group in Modern Synthesis

In the landscape of synthetic organic chemistry, the protection of amines is a frequent necessity. Among the arsenal of protecting groups, the sulfinamide, particularly the tert-butanesulfinamide chiral auxiliary introduced by Ellman, holds a privileged position.[1] Its utility extends far beyond simple amine masking; it is a cornerstone of modern asymmetric synthesis, enabling the reliable and highly stereoselective preparation of chiral primary amines—fundamental building blocks for pharmaceuticals and agrochemicals.[2][3]

The power of this methodology lies in a three-step sequence:

  • Condensation: An enantiopure tert-butanesulfinamide condenses with a non-chiral aldehyde or ketone to form a stable N-sulfinyl imine.[2]

  • Diastereoselective Addition: A nucleophile adds to the imine with high diastereoselectivity, controlled by the bulky and stereodirecting tert-butanesulfinyl group.[1][4]

  • Deprotection: The sulfinyl group is cleaved to unveil the desired chiral primary amine.

This final deprotection step, while often described as straightforward, is critical to the success of the overall synthesis. The choice of method can impact yield, purity, and even the economic viability of a process, especially on a larger scale. This guide provides an in-depth comparative study of the primary methods for sulfinamide cleavage, grounded in mechanistic principles and supported by experimental protocols, to empower researchers to make informed decisions in their synthetic endeavors.

Core Deprotection Strategy: Acid-Catalyzed Cleavage

Unlike the notoriously robust sulfonamides, which often require harsh reductive conditions for cleavage[5][6], sulfinamides are prized for their lability under mild acidic conditions. This functional group compatibility is a key advantage, making acid-catalyzed hydrolysis the most prevalent and practical method for their removal.[4][7]

Mechanism of Acid-Catalyzed Deprotection

The reaction is initiated by the protonation of the sulfinamide nitrogen, which significantly weakens the S-N bond. In the presence of a nucleophilic counter-ion, such as chloride from HCl, the sulfur atom is attacked, leading to the cleavage of the S-N bond. This process liberates the desired amine, which is protonated by the excess acid to form the corresponding ammonium salt, and a sulfinyl chloride byproduct.[8][9]

Deprotection_and_Recycling_Workflow Start N-Sulfinyl Amine in CPME Add_HCl Add HCl in CPME (2.05 equiv) Stir at 5°C to 23°C Start->Add_HCl Reaction_Mixture Slurry of Precipitate in Solution Add_HCl->Reaction_Mixture Filter Filter Slurry Reaction_Mixture->Filter Solid Solid: Amine Hydrochloride Salt Filter->Solid Isolate Filtrate Filtrate: tBuS(O)Cl in CPME Filter->Filtrate Collect Add_Ammonia Treat with aq. NH₃ Filtrate->Add_Ammonia Recovered_Auxiliary Recovered (rac)-tBuS(O)NH₂ (97% Yield) Add_Ammonia->Recovered_Auxiliary

Sources

Mastering Stereochemistry: A Comparative Guide to Alkanesulfinamide Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complexities of asymmetric synthesis, the reliable creation of chiral amines is a frequent and critical challenge. Chiral amines are foundational building blocks in a vast array of pharmaceuticals and biologically active compounds.[1] Among the arsenal of synthetic tools available, the use of chiral auxiliaries remains a robust and highly predictable strategy. This guide provides an in-depth assessment of alkanesulfinamides as chiral auxiliaries, focusing on the stereochemical outcomes of their reactions.

While the query specified methanesulfinamide, the field is overwhelmingly dominated by its sterically hindered analogue, (R)- and (S)-2-methyl-2-propanesulfinamide, commonly known as tert-butanesulfinamide (TBSA) or Ellman's auxiliary .[2][3] This preference is not accidental; the bulky tert-butyl group provides a superior steric shield, leading to higher and more consistent diastereoselectivity in nucleophilic additions. Therefore, this guide will focus primarily on the well-documented and extensively applied tert-butanesulfinamide, treating it as the archetypal alkanesulfinamide auxiliary, while noting that the underlying mechanistic principles are applicable to simpler analogues.

We will dissect the mechanism of stereocontrol, provide detailed experimental protocols, and objectively compare the performance of this method against prominent alternatives, supported by experimental data from peer-reviewed literature.

The Core Principle: The N-Sulfinyl Imine as a Chiral Steering Group

The entire strategy hinges on the temporary installation of the chiral sulfinamide onto a prochiral aldehyde or ketone. This creates an N-sulfinyl imine (or sulfinimine), a versatile electrophile where the chiral sulfur atom powerfully directs the facial approach of a nucleophile.[4] The process can be broken down into three key stages, each designed for high efficiency and control.

G cluster_0 Overall Workflow A Step 1: Imine Formation (Condensation) B Step 2: Diastereoselective Addition (C-C Bond Formation) A->B N-Sulfinyl Imine Intermediate F Chiral Sulfinamide Adduct B->F C Step 3: Auxiliary Cleavage (Acid Hydrolysis) D Final Product (Enantiopure Amine) C->D E Starting Materials (Aldehyde/Ketone + Chiral Sulfinamide) E->A F->C

Caption: General workflow for asymmetric amine synthesis using a sulfinamide auxiliary.

The power of this method lies in several key features:

  • High Condensation Yields: N-sulfinyl imines are readily formed from a wide variety of aldehydes and ketones.[5]

  • Powerful Stereodirection: The sulfinyl group provides excellent levels of diastereoselectivity for a broad range of nucleophiles.[6]

  • Mild Cleavage Conditions: The auxiliary is easily removed with dilute acid, preserving the integrity of the newly formed chiral amine.[7]

  • Recyclability: Established protocols allow for the recovery and recycling of the chiral auxiliary, improving the overall economy of the process, particularly on a large scale.[7]

Mechanistic Insight: The Origin of Stereoselectivity

The high degree of stereocontrol exerted by the tert-butanesulfinyl group is generally explained by a rigid, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[8] This is particularly true for reactions involving Grignard reagents in non-coordinating solvents like toluene or dichloromethane.

In this model, the magnesium atom of the Grignard reagent chelates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric clash, the bulky tert-butyl group orients itself away from the incoming nucleophile, and the large substituent on the imine carbon (RL) adopts a pseudo-equatorial position. This arrangement leaves one face of the C=N double bond sterically shielded, forcing the nucleophile (Nu) to attack from the less hindered face.

TS cluster_ts ts_label Chelated Zimmerman-Traxler Transition State N N S S(R) N->S C C C->N R_L R_L (Large) C->R_L R_S R_S (Small) C->R_S O O S->O tBu t-Bu S->tBu Mg Mg Mg->N Mg->O Nu Nu Nu->C Attack from less hindered face Nu->Mg

Caption: Proposed transition state for Grignard addition to an (R)-N-sulfinyl imine.

This chelation-controlled model reliably predicts the absolute stereochemistry of the resulting amine. For organolithium reagents or in strongly coordinating solvents like THF, an alternative "open" transition state may compete, sometimes leading to lower diastereoselectivity.[8]

Performance and Comparative Analysis

The true measure of a synthetic method is its performance against alternatives. Here, we compare the Ellman auxiliary method with two other major strategies for asymmetric amine synthesis: another auxiliary-based method (SAMP/RAMP hydrazones) and a modern catalytic approach (asymmetric transfer hydrogenation).

Addition of Organometallic Reagents to N-tert-Butanesulfinyl Aldimines

The method shows broad applicability across various aldehydes and Grignard reagents, consistently delivering high yields and excellent diastereoselectivity.

Aldehyde (R¹)Grignard (R²)SolventYield (%)Diastereomeric Ratio (d.r.)Reference
IsobutyraldehydeEtMgBrCH₂Cl₂9498:2[8]
BenzaldehydeEtMgBrCH₂Cl₂9596:4[8]
PhenylacetaldehydeMeMgBrToluene8091:9[9]
3-PhenylpropionaldehydeVinylMgBrCH₂Cl₂9898:2[8]
FurfuralPhMgBrCH₂Cl₂9998:2[8]
Head-to-Head Comparison: Synthesis of Chiral Amines

To provide a clear comparison, let's consider the synthesis of a generic α-branched chiral amine.

MethodApproachTypical SelectivityKey AdvantagesKey Disadvantages
Ellman Auxiliary Stoichiometric Chiral Auxiliary>95:5 d.r. commonBroad substrate scope, highly predictable, reliable, auxiliary is recyclable.[6][7]Stoichiometric use of chiral material, requires attachment/cleavage steps.
SAMP/RAMP Hydrazones Stoichiometric Chiral Auxiliary>95% d.e. commonExcellent for α-alkylation of ketones/aldehydes, well-established.Requires harsh cleavage conditions (ozonolysis), can be less general for direct additions.
Catalytic Asymmetric Transfer Hydrogenation Catalytic (e.g., Ru-complex)>99% e.e. commonHigh atom economy, low catalyst loading, avoids auxiliary steps.[5]Substrate scope can be more limited, requires optimization of catalyst and conditions.[5]

As the data suggests, the Ellman sulfinamide method offers a powerful balance of high stereoselectivity and broad applicability, making it a go-to method for many synthetic challenges. While catalytic methods are increasingly attractive for their atom economy, they may require more extensive screening and optimization for novel substrates.

Validated Experimental Protocols

The following protocols are representative of the three-step sequence for the synthesis of a chiral amine using (R)-tert-butanesulfinamide.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine

This procedure details the condensation of an aldehyde with (R)-tert-butanesulfinamide using copper(II) sulfate as a mild dehydrating agent.

  • Materials:

    • Aldehyde (1.0 equiv)

    • (R)-tert-butanesulfinamide (1.05 equiv)

    • Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde, (R)-tert-butanesulfinamide, and anhydrous CuSO₄.

    • Add anhydrous DCM to form a stirrable suspension (approx. 0.5 M concentration with respect to the aldehyde).

    • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the aldehyde.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄ and hydrated salts.

    • Wash the filter cake thoroughly with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often pure enough for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Grignard Addition

This protocol describes the crucial stereodefining step. The choice of a non-coordinating solvent is critical for achieving high diastereoselectivity.[10]

  • Materials:

    • N-tert-Butanesulfinyl imine (1.0 equiv)

    • Grignard Reagent (e.g., Ethylmagnesium Bromide, 1.5 equiv)

    • Anhydrous Toluene or Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve the N-tert-butanesulfinyl imine in anhydrous toluene or DCM.

    • Cool the solution to -48 °C or -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at this temperature for 4-6 hours. Monitor the reaction by TLC until the starting imine is consumed.

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude sulfinamide adduct can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Sulfinyl Auxiliary

This final step liberates the target chiral amine.

  • Materials:

    • N-tert-Butanesulfinyl amine adduct (1.0 equiv)

    • Hydrochloric Acid (HCl) solution in an alcohol (e.g., 4M HCl in Dioxane, or prepared by adding AcCl to MeOH)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the purified sulfinamide adduct in a minimal amount of methanol.

    • Add the HCl solution (2.0-4.0 equiv) and stir the mixture at room temperature for 1 hour.

    • Monitor the cleavage by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting amine hydrochloride salt can often be precipitated and purified by adding diethyl ether to a concentrated solution of the product in the alcohol, followed by filtration.

    • To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with aqueous NaOH, followed by extraction with an organic solvent.

Conclusion

The use of tert-butanesulfinamide as a chiral auxiliary represents a powerful, reliable, and versatile method for the asymmetric synthesis of a wide spectrum of chiral amines.[3] Its high and predictable stereocontrol, derived from a well-understood chelated transition state, makes it a cornerstone of modern synthetic strategy. While catalytic methods offer advantages in atom economy, the Ellman auxiliary approach provides a broader substrate scope and a level of dependability that is often paramount, especially in complex target-oriented synthesis and for professionals in drug development. The straightforward, three-stage protocol—condensation, diastereoselective addition, and cleavage—provides a validated pathway to enantiomerically pure amines with a high degree of confidence in the stereochemical outcome.

References

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Methanesulfinamide: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural instruction to provide a deep, logic-driven framework for the proper disposal of methanesulfinamide. In the dynamic environment of drug discovery and development, where novel reagents are common, understanding the why behind a protocol is as critical as the how. This document is structured to build that understanding, ensuring that safety and compliance are integral to your workflow.

Given the limited specific disposal data for this compound, this guide is built on the foundational principles of laboratory safety, chemical waste management, and data extrapolated from the closely related compound, methanesulfonamide, and the broader class of organosulfur compounds. A conservative, safety-first approach is therefore paramount.

Part 1: Hazard Assessment and Chemical Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. This compound (CH₅NOS) is an organosulfur compound. While specific toxicological data is not as abundant as for its more oxidized cousin, methanesulfonamide, we must infer its hazard profile based on its structure and available data for analogous compounds.

Key Hazards:

  • Irritation: Based on safety data sheets (SDS) for methanesulfonamide, it is prudent to assume this compound is a skin and serious eye irritant.[1][2][3] It may also cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Thermal Decomposition: When heated to decomposition, organosulfur compounds can release toxic and corrosive oxides of sulfur (SOx) and nitrogen (NOx).[3] This is a critical consideration for disposal, as uncontrolled combustion can generate hazardous fumes.

  • Chemical Reactivity: The sulfur atom in a sulfinamide is in a lower oxidation state than in a sulfonamide, making it potentially susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent uncontrolled exothermic reactions.

Table 1: this compound Hazard Profile & Required Personal Protective Equipment (PPE)
Hazard CategoryPotential EffectsRequired PPE & Handling Precautions
Eye Contact Causes serious eye irritation.[1][2][3][4]Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[2][4]
Skin Contact Causes skin irritation.[1][3] May cause an allergic skin reaction.[3][5]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][6]
Inhalation May cause respiratory irritation.[2][3]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
Ingestion Harmful if swallowed.[3][5]Do not eat, drink, or smoke when using this product.[3][5]

Part 2: Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental release.

Experimental Protocol: Small Spill Cleanup (<1 g)

  • Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated.[6] Post a warning sign.

  • Don PPE: At a minimum, wear the PPE outlined in Table 1.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Avoid raising dust.[3]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable hazardous waste container.[3][6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water with a detergent), followed by a final rinse with water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Disposal: Seal the waste container and manage it as hazardous waste according to the procedures in Part 3.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) office.[7]

For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S office.[7]

Part 3: Core Disposal Workflow

The recommended and safest method for disposing of this compound and its associated waste is through your institution's hazardous waste management program, which typically utilizes high-temperature incineration.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7]

Diagram 1: Decision Workflow for this compound Waste

G cluster_assessment Step 1: Identification & Segregation cluster_containment Step 2: Containerization & Labeling cluster_storage Step 3: Storage & Pickup start Waste Generated (Pure this compound, Contaminated Labware, Spill Debris) identify Identify as Organosulfur Waste start->identify segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) identify->segregate container Select a compatible, sealable hazardous waste container. (e.g., HDPE Pail) segregate->container labeling Affix a Hazardous Waste Label. - List all constituents. - Indicate hazards (Irritant). container->labeling store Store in a designated Satellite Accumulation Area (SAA). Use secondary containment. labeling->store pickup Arrange for pickup by Environmental Health & Safety (EH&S). store->pickup

Caption: Decision workflow for managing this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Causality: All materials that have come into contact with this compound—including surplus compound, contaminated gloves, weigh boats, vials, and spill cleanup debris—must be treated as hazardous waste.[8]

    • Protocol: Collect this waste in a dedicated container. The principle of segregation is critical. Do not mix this compound waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[9] Refer to Table 2 for known incompatibility classes.

  • Containerization:

    • Causality: Proper containerization prevents leaks and ensures safe handling and transport. The container material must be compatible with the chemical waste.[8]

    • Protocol: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, vapor-tight lid.[10] The original product container is often a suitable choice for surplus material.[8] Ensure the container is in good condition, free from cracks or leaks.[7]

  • Labeling:

    • Causality: Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. It communicates the container's contents and associated hazards to all personnel, preventing accidental misuse or improper disposal.[10][9]

    • Protocol: Label the container with a fully completed hazardous waste tag as soon as the first piece of waste is added.[7][8] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate list of all other components (e.g., "Nitrile gloves," "Vermiculite").

      • The relevant hazard characteristics (e.g., "Irritant").

      • The accumulation start date.

  • Storage and Disposal:

    • Causality: Waste must be stored safely in a designated area pending collection. Storing hazardous waste in designated Satellite Accumulation Areas (SAAs) ensures it is managed correctly and does not pose a risk to the general lab environment.[10]

    • Protocol: Keep the waste container sealed except when adding waste.[7] Store the container in a designated SAA, which must be at or near the point of generation.[10] The SAA should have secondary containment (such as a larger tub or tray) to contain any potential leaks. Once the container is full or has reached the institutional time limit for accumulation, arrange for pickup by your EH&S department or licensed hazardous waste contractor.

Table 2: Chemical Incompatibility Summary
Class of CompoundIncompatible WithRationale and Potential Hazard
This compound Strong Oxidizing Agents (e.g., Chromic Acid, Peroxides, Permanganates)Risk of vigorous or violent exothermic reaction.
Strong Acids (e.g., Nitric Acid, Perchloric Acid)Potential for reaction and release of toxic gases.
Strong BasesSulfinamides can be sensitive to pH changes; strong bases may cause decomposition.[11][12]

This table is based on general principles of chemical reactivity. Always consult the specific SDS for any chemical you plan to mix.[13]

The Rationale for Professional Disposal

Attempting to neutralize or treat chemical waste in the laboratory without a validated protocol is highly discouraged. The primary recommended disposal method for organosulfur compounds like this compound is high-temperature incineration by a licensed hazardous waste facility.

  • Destruction Efficiency: Incineration at high temperatures (>850°C) in an oxygen-rich environment breaks down the organic molecule into simpler, less toxic components, primarily carbon dioxide, water, and oxides of sulfur and nitrogen.[14]

  • Pollution Control: Licensed facilities are equipped with sophisticated flue-gas treatment systems ("scrubbers") that neutralize and remove acidic gases like SOx and NOx, preventing their release into the atmosphere where they could contribute to acid rain.[14]

By entrusting disposal to professionals, you ensure the compound is managed in the safest and most environmentally responsible manner possible.

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A Comprehensive Guide to Personal Protective Equipment for Handling Methanesulfinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following safety guidelines are based on the available data for the closely related compound, Methanesulfonamide (CAS No. 3144-09-0), due to the limited availability of a specific Safety Data Sheet (SDS) for Methanesulfinamide. It is imperative to consult the specific SDS provided by your supplier for the exact material you are handling and to conduct a thorough risk assessment for your specific laboratory procedures.

Understanding the Hazards: A Proactive Approach to Safety

Methanesulfonamide, a structural analog of this compound, is classified with specific hazards that demand rigorous safety protocols. Understanding these risks is the foundation of safe handling. The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Causes serious eye irritation, which can lead to significant discomfort or damage.[1][2][3][4][6]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

These classifications necessitate a multi-faceted approach to personal protection, ensuring all potential routes of exposure—dermal, ocular, and inhalation—are addressed.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed, the quantities of material being handled, and the potential for exposure. The following sections detail the minimum recommended PPE for handling this compound.

Hand Protection: The First Line of Defense

Given the risk of skin irritation, appropriate hand protection is non-negotiable.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged handling or in situations with a higher risk of contact, thicker or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use.[8][9]

  • Glove Technique: Change gloves frequently, especially if they become contaminated.[7][10] Wash hands thoroughly with soap and water after removing gloves.[5][6]

Eye and Face Protection: Shielding from Irritants

To prevent serious eye irritation, robust eye and face protection is crucial.

  • Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][4] Standard safety glasses do not provide a sufficient seal against dusts and splashes.

  • Enhanced Protection: In situations where there is a risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles for an added layer of protection.[10][11]

Body Protection: Minimizing Skin Exposure

Protective clothing is essential to prevent contact with the skin.

  • Laboratory Coat: A standard laboratory coat should be worn at all times and kept fully buttoned.[7]

  • Additional Protection: For tasks with a higher potential for contamination, such as handling large quantities or cleaning spills, consider using a chemical-resistant apron or disposable coveralls.[12]

Respiratory Protection: Preventing Inhalation

Given that Methanesulfonamide may cause respiratory irritation, all handling of the solid material should be conducted in a well-ventilated area.

  • Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling airborne contaminants.[7]

  • Respiratory Equipment: If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with a particulate filter should be used.[13][14]

PPE Summary for Various Laboratory Operations

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting Nitrile glovesSafety goggles and face shieldLaboratory coatChemical fume hood
Solution Preparation Nitrile glovesSafety gogglesLaboratory coatChemical fume hood
Running Reactions Nitrile glovesSafety gogglesLaboratory coatWell-ventilated area (fume hood recommended)
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesSafety goggles and face shieldChemical-resistant apron or coverallsNIOSH-approved respirator

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk.

Preparation and Area Setup
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood.[10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Gather Materials: Assemble all necessary equipment and reagents before beginning work to minimize movement in and out of the designated area.

Handling the Chemical
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Minimize Dust: Handle the solid material carefully to avoid the generation of dust.

  • Container Management: Keep the container tightly closed when not in use.[1][14]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8][13] Wash hands thoroughly after handling the chemical.[5][6]

Doffing PPE
  • Removal Sequence: Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

  • Disposal: Dispose of contaminated disposable PPE as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential for laboratory safety and environmental protection.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound as chemical waste through your institution's approved hazardous waste program.[1][13][15] Do not dispose of it down the drain or in the regular trash.[15][16]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing paper, and absorbent pads, should be collected in a designated, labeled hazardous waste container.[16]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of as regular waste after defacing the label.[15]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Assess Risks Assess Risks Gather Materials Gather Materials Assess Risks->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Collect Solid Waste Collect Solid Waste Conduct Experiment->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Conduct Experiment->Collect Liquid Waste Segregate Waste Segregate Waste Collect Solid Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Collect Liquid Waste->Segregate Waste Dispose via EHS Dispose via EHS Label Container->Dispose via EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.